5-hydroxypiperidine-3-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNUJKFLEDJRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the specific chemical characteristics of a key derivative, 5-hydroxypiperidine-3-carboxylic acid. By providing a multi-faceted examination of its structure, reactivity, and analytical profile, we aim to equip researchers with the foundational knowledge necessary to strategically leverage this versatile molecule in the design and synthesis of novel therapeutic agents.
Core Molecular Structure and Physicochemical Profile
This compound is a heterocyclic, non-proteinogenic amino acid. Its structure is defined by a saturated six-membered nitrogen-containing ring (piperidine) substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity.
The fundamental identifiers and computed properties of this compound are summarized below. It is primarily available as a solid and is often supplied as a racemic mixture or as its hydrochloride salt.[1]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Caption: 2D Structure of this compound.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Numbers | 229152-86-7, 885951-97-3 | [2] |
| Molecular Formula | C₆H₁₁NO₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N | [2] |
| SMILES | OC(C1CC(O)CNC1)=O | |
| XLogP3 (Computed) | -3.4 | [2] |
| Topological Polar Surface Area | 69.6 Ų | [2] |
Note: Experimental data for properties such as melting point and pKa are not consistently reported in publicly available literature. The pKa values can be estimated based on the constituent functional groups: the carboxylic acid moiety is expected to have a pKa in the range of 2-5, while the secondary amine (as its conjugate acid) will have a pKa in the range of 10-11.
Stereochemistry: The Basis of Biological Specificity
The structure contains two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The (3S,5S) and (3R,5R) isomers are an enantiomeric pair, as are the (3S,5R) and (3R,5S) isomers. The relationship between these pairs is diastereomeric.
The spatial orientation of the hydroxyl and carboxylic acid groups is critical, as it dictates the molecule's conformational preferences and its ability to interact with chiral biological targets like enzymes and receptors. The cis (hydroxyl and carboxyl groups on the same side of the ring) and trans (opposite sides) diastereomers will exhibit distinct physical properties and biological activities. Consequently, stereocontrolled synthesis is paramount when developing this scaffold for a specific therapeutic application.
dot graph stereoisomers { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Stereoisomeric relationships of the molecule.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of substituted piperidines is a well-explored area of organic chemistry. For 5-hydroxypiperidine-carboxylic acids, common strategies often begin with chiral starting materials like amino acids to establish stereochemistry early. Patents for the related 5-hydroxypiperidine-2-carboxylic acid reveal routes starting from protected glutamic or pyroglutamic acid, which undergo homologation (carbon chain extension) followed by reductive cyclization.[3]
A plausible, generalized approach for the 3-carboxylic acid isomer involves the cyclization of a suitably functionalized linear precursor.
Exemplary Protocol Insight: A synthesis for a related N-protected analog, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, demonstrates a key synthetic transformation.[4] It begins with 1-benzyl-3-piperidone, which undergoes a Strecker-type reaction with potassium cyanide to form an aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final carboxylic acid. This highlights a common strategy of building the substitution pattern on a pre-formed piperidone ring.[4]
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups, providing orthogonal handles for chemical modification. This versatility is a primary reason for its utility as a scaffold in drug discovery.
-
Secondary Amine (N1): As a nucleophile, it readily undergoes:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides, respectively. This is often used to modulate polarity and introduce new pharmacophoric elements.
-
Boc Protection: Easily protected with di-tert-butyl dicarbonate (Boc₂O) to facilitate reactions at other sites.[5]
-
-
Carboxylic Acid (C3): This group enables:
-
Esterification: Conversion to esters (e.g., via Fischer esterification or reaction with alkyl halides under basic conditions) to act as prodrugs or modify solubility.
-
Amide Bond Formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) is a cornerstone of peptide and small molecule synthesis, allowing for the extension of the molecular framework.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
-
Secondary Alcohol (C5): The hydroxyl group can undergo:
-
O-Alkylation: Formation of ethers via Williamson ether synthesis.
-
O-Acylation: Formation of esters with acyl chlorides or anhydrides.
-
Oxidation: Oxidation to a ketone (5-oxopiperidine-3-carboxylic acid) using reagents like PCC or Swern oxidation, providing another point for diversification.
-
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Signatures
| Technique | Feature | Expected Characteristics | Rationale & References |
| ¹H NMR | -COOH | Very broad singlet, δ 10-13 ppm. Disappears on D₂O exchange. | Acidic proton with variable hydrogen bonding.[6] |
| -CH(OH)- | Multiplet, δ 3.5-4.5 ppm. | Proton on a carbon bearing an electronegative oxygen. | |
| -CH(COOH)- | Multiplet, δ 2.5-3.5 ppm. | Proton alpha to a carbonyl group. | |
| Ring -CH₂- & -NH- | Complex multiplets, δ 1.5-3.5 ppm. | Overlapping signals from the piperidine ring protons and the amine proton. | |
| ¹³C NMR | -COOH | δ 170-185 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[6] |
| -CH(OH) | δ 60-75 ppm. | Carbon attached to a hydroxyl group. | |
| Ring Carbons | δ 20-60 ppm. | Aliphatic carbons of the piperidine ring. | |
| IR Spectroscopy | O-H Stretch | Very broad band, 2500-3300 cm⁻¹. | Overlapping stretches from the carboxylic acid dimer and the alcohol.[1][6] |
| N-H Stretch | Moderate band, ~3300-3500 cm⁻¹. | Often obscured by the broad O-H band. | |
| C=O Stretch | Strong, sharp band, 1700-1725 cm⁻¹. | Characteristic carbonyl absorption for a saturated carboxylic acid.[1][6] | |
| C-O Stretch | Strong band, 1210-1320 cm⁻¹. | From the C-O single bonds of the acid and alcohol.[7] | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 145. Weak or absent. | Common for aliphatic alcohols and acids.[8][9] |
| Fragmentation | Loss of H₂O (M-18), •OH (M-17), or •COOH (M-45). | Characteristic fragmentation patterns for alcohols and carboxylic acids.[8][10] |
Role in Drug Discovery and Development
The piperidine motif is present in a vast number of approved drugs. Its inclusion often enhances metabolic stability and improves aqueous solubility and membrane permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.
This compound serves as a trifunctional scaffold, allowing for systematic exploration of the chemical space around the core ring. Each functional group can be modified to optimize binding interactions with a biological target.
Derivatives of related hydroxypiperidine carboxylic acids have been explored for various therapeutic applications, including as antibacterial and anticancer agents, underscoring the potential of this structural class.[3]
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.
-
Hazard Statements: H302 - Harmful if swallowed.
-
Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
Storage: Should be stored as a combustible solid (Storage Class 11) in a cool, dry, well-ventilated area.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a chemically versatile and stereochemically rich building block. Its trifunctional nature provides a robust platform for generating diverse molecular libraries tailored for specific biological targets. A thorough understanding of its core properties—from its fundamental physicochemical characteristics and reactivity to its analytical signatures—is essential for any researcher aiming to exploit this privileged scaffold in the rational design of next-generation therapeutics.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of 5-hydroxypiperidine-3-carboxylic acid
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. 5-hydroxypiperidine-3-carboxylic acid, a substituted piperidine, represents a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. The journey from a synthesized or isolated compound to a fully characterized molecule with confirmed structure and stereochemistry is a multi-faceted process demanding a strategic application of modern analytical techniques. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, grounded in scientific integrity and practical, field-proven methodologies.
Foundational Analysis: Confirming the Molecular Framework
The initial step in any structural elucidation workflow is to establish the fundamental properties of the molecule: its molecular weight and elemental composition. This is most effectively achieved through high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C6H11NO3), the expected exact mass can be calculated and compared against the experimental value.[1][2]
Table 1: Predicted and Observed HRMS Data for this compound
| Ion Species | Predicted m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 146.0812 | Value to be determined experimentally | Calculation based on observed value |
| [M-H]⁻ | 144.0666 | Value to be determined experimentally | Calculation based on observed value |
| [M+Na]⁺ | 168.0631 | Value to be determined experimentally | Calculation based on observed value |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1-2 mg of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and increase confidence in the molecular ion identification.
-
Data Analysis: Process the raw data to identify the monoisotopic peak of the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
The causality behind choosing HRMS lies in its ability to provide an unambiguous molecular formula, which is the bedrock of the entire elucidation process. A low ppm error between the predicted and observed mass lends high confidence to the proposed elemental composition.
Unraveling the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule. A suite of 1D and 2D NMR experiments is essential for the complete assignment of the this compound structure.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 3.2-3.4 | m | 45-48 |
| 3 | 2.8-3.0 | m | 40-43 |
| 4 | 1.8-2.0 (ax), 2.2-2.4 (eq) | m | 28-32 |
| 5 | 4.0-4.2 | m | 65-68 |
| 6 | 3.0-3.2 (ax), 3.5-3.7 (eq) | m | 50-53 |
| COOH | - | - | 175-178 |
Note: These are predicted values and may vary based on the solvent and pH.
2D NMR: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons (NH and OH).
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. Standard pulse programs provided by the spectrometer manufacturer are generally sufficient.
-
Data Interpretation:
-
Start by identifying the key functional group signals (e.g., the proton on the carbon bearing the hydroxyl group, the proton on the carbon with the carboxylic acid).
-
Use the COSY spectrum to walk through the spin systems and establish the proton-proton connectivities within the piperidine ring.
-
Assign the protonated carbons using the HSQC spectrum.
-
Utilize the HMBC correlations to confirm the overall structure, paying close attention to correlations to the carbonyl carbon of the carboxylic acid.
-
Diagram: NMR-Based Structural Elucidation Workflow
Caption: Workflow for NMR-based structural elucidation.
Probing Fragmentation and Confirming Connectivity: Tandem Mass Spectrometry (MS/MS)
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) offers valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure.
Diagram: Predicted MS/MS Fragmentation Pathway
Caption: Predicted fragmentation pathways for [M+H]⁺.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole, ion trap, or Q-TOF instrument.
-
Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer.
-
Interpretation: Propose fragmentation mechanisms that are consistent with the observed neutral losses and fragment ion masses. This can help confirm the presence of the hydroxyl and carboxylic acid groups and provide insights into the connectivity of the piperidine ring.
Defining the 3D Arrangement: Stereochemistry and Conformational Analysis
This compound has two stereocenters (at C3 and C5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative and absolute stereochemistry is a critical aspect of its complete structural elucidation.
Chiral Separation
The first step in stereochemical analysis is to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) with different mobile phases (normal-phase, reversed-phase, or polar organic mode).
-
Method Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomers.
-
Detection: Use a UV detector or, for higher sensitivity and confirmation, a mass spectrometer.
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
Determination of Relative and Absolute Stereochemistry
-
NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons. For cyclic systems like piperidines, NOE correlations can help determine the relative stereochemistry (cis or trans) of the substituents. For example, a strong NOE between the protons at C3 and C5 would suggest they are on the same face of the ring (cis). Piperidine rings typically adopt a chair conformation.
-
X-ray Crystallography: If a suitable single crystal of one of the pure enantiomers (or a derivative) can be obtained, X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD): VCD, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.
The Final Verdict: Data Integration and Structural Confirmation
The elucidation of the structure of this compound is not a linear process but rather an iterative one where data from different analytical techniques are integrated to build a cohesive and self-validating picture of the molecule.
Diagram: Integrated Structural Elucidation Strategy
Caption: An integrated approach to structural elucidation.
By systematically applying these techniques and critically evaluating the resulting data, researchers and drug development professionals can confidently determine the complete structure of this compound, paving the way for further investigation into its biological properties and therapeutic potential.
References
5-hydroxypiperidine-3-carboxylic acid CAS number lookup
An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in neuroscience research and medicinal chemistry. We delve into its core chemical identity, including CAS registry numbers for its various forms, and explore its stereochemical nuances. The guide elucidates common synthetic pathways, detailing the strategic choices behind precursor selection and reaction mechanisms. A significant focus is placed on its primary application as a gamma-aminobutyric acid (GABA) uptake inhibitor, contextualizing its mechanism of action within the GABAergic system and comparing its structure-activity relationship to seminal compounds like nipecotic acid. This document consolidates physicochemical data, detailed experimental protocols for functional assessment, and essential safety information to serve as a vital resource for professionals engaged in CNS drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a non-proteinogenic amino acid derivative featuring a piperidine core. This structure is of significant interest as it serves as a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its therapeutic and research potential is largely derived from its ability to modulate GABAergic neurotransmission.[1][2]
Nomenclature and CAS Registry Numbers
The precise identification of chemical compounds is critical for procurement, regulatory compliance, and scientific literature tracking. This compound and its related forms are registered under several CAS numbers, which can vary based on stereochemistry, salt form, or if it is a protected intermediate.
| Compound Name | CAS Number | Notes |
| This compound | 229152-86-7 | Stereochemistry not specified.[3][4] |
| This compound hydrochloride | 1171511-34-4 | Hydrochloride salt form.[5] |
| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid | Not explicitly found; referenced in literature. | A specific racemic diastereomer.[1] |
| 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid | Not explicitly found; referenced as a synthetic intermediate. | N-benzyl protected intermediate.[6] |
Note: The literature often discusses regioisomers such as 4-hydroxy and 5-hydroxy-piperidine-2-carboxylic acid. Researchers should exercise caution to ensure they are referencing the correct positional isomer.
Stereochemistry
This compound possesses two chiral centers, at carbons C3 and C5. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. For instance, the literature describes the synthesis and activity of the (3RS,5SR) diastereomer, highlighting the importance of stereochemical control in its application as a GABA uptake inhibitor.[1]
Physicochemical Data
The fundamental properties of the parent compound are summarized below. These values are essential for experimental design, including solvent selection and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Solid | |
| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound analogs typically involves multi-step sequences starting from commercially available piperidine precursors. A common strategy employs an N-protected piperidone derivative, which allows for controlled introduction of the required functional groups.
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach identifies N-benzyl-3-piperidone as a strategic starting material. The benzyl group serves as a robust protecting group for the piperidine nitrogen, stable to various reaction conditions but readily removable in the final step via catalytic hydrogenation.[7] The synthesis proceeds through a cyanohydrin formation followed by hydrolysis to establish the carboxylic acid and hydroxyl groups at the C3 position, although this route leads to the 3-hydroxy-3-carboxylic acid isomer. A more relevant pathway to the target molecule involves building the substituted piperidine ring from acyclic precursors or modifying existing piperidines. For the related N-benzyl intermediate, synthesis often starts with 1-benzyl-3-piperidone hydrochloride.[7]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for synthesizing a protected version of this compound. The key steps involve nucleophilic addition to a ketone, functional group manipulation, and final deprotection.
References
- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 229152-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 229152-86-7 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 7. prepchem.com [prepchem.com]
A Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid: Synthesis, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypiperidine-3-carboxylic acid is a saturated heterocyclic compound of significant interest in medicinal chemistry and neuroscience. As a derivative of piperidine, a common scaffold in many biologically active molecules, this compound and its stereoisomers have been explored for their potential to modulate neurotransmitter systems. This technical guide provides an in-depth overview of its nomenclature, synthesis, key chemical properties, and its role as a modulator of the γ-aminobutyric acid (GABA) system.
PART 1: Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name
The systematically generated IUPAC name for the core structure is This compound .[1]
Synonyms and Identifiers
This compound is also known by several other names and is registered under various identifiers in chemical databases. These include:
-
5-Hydroxy-piperidine-3-carboxylic acid[1]
-
5-Hydroxynicotinic acid (in its unsaturated, aromatic precursor form)
-
(+/-)-5-hydroxypiperidine-3-carboxylic acid[1]
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 229152-86-7, 885951-97-3[1] | Chemical Abstracts Service |
| PubChem CID | 4577144 | PubChem |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| InChIKey | OKNUJKFLEDJRTR-UHFFFAOYSA-N | IUPAC/NIST |
PART 2: Synthesis and Stereochemistry
The biological activity of this compound is intrinsically linked to its stereochemistry. The synthesis of specific stereoisomers is therefore a critical aspect of its study. The primary route to this compound is through the catalytic hydrogenation of its aromatic precursor, 5-hydroxynicotinic acid.
Key Synthetic Pathway: Catalytic Hydrogenation
The most direct method for the preparation of this compound is the reduction of the pyridine ring of 5-hydroxynicotinic acid. This is typically achieved through catalytic hydrogenation, often employing a rhodium on alumina (Rh/Al₂O₃) catalyst. This method generally yields a mixture of stereoisomers, with the cis-isomer, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, being a key product of interest due to its biological activity.[1]
Experimental Protocol: Synthesis of (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid
The following protocol is adapted from the literature for the synthesis of the cis-isomer of this compound.[1]
Materials:
-
5-Hydroxynicotinic acid
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Water (H₂O)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr apparatus)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 5-hydroxynicotinic acid (1.0 g, 7.19 mmol) in water (50 mL).
-
Catalyst Addition: To this solution, add 5% rhodium on alumina catalyst (0.5 g).
-
Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 50 atmospheres (atm).
-
Reaction Conditions: Heat the mixture to 100°C and maintain vigorous stirring for 24 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid residue.
-
Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain the purified (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid.
PART 3: Biological Activity and Mechanism of Action
The primary pharmacological interest in this compound lies in its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.
Role as a GABA Uptake Inhibitor
The cis-isomer, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, has been identified as an inhibitor of GABA uptake.[1] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission.
Mechanism of Action
The mechanism of action involves the competitive inhibition of GABA transporters, particularly GAT-1, which is predominantly located on presynaptic neurons and glial cells. By binding to the transporter, this compound prevents the re-entry of GABA into the presynaptic terminal, prolonging its presence in the synaptic cleft and its inhibitory effect on the postsynaptic neuron.
Diagram 2: Mechanism of GABA Uptake Inhibition
Caption: Inhibition of GABA reuptake by this compound.
Potency and Comparative Analysis
Table 2: Comparative Potency of GABA Uptake Inhibitors
| Compound | Target | Potency | Reference |
| Nipecotic Acid | GABA Uptake System | Potent Inhibitor | Jacobsen et al., 1982[1] |
| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid | GABA Uptake System | Much Weaker Inhibitor than Nipecotic Acid | Jacobsen et al., 1982[1] |
This difference in potency highlights the structural sensitivity of the GABA transporter and provides valuable structure-activity relationship (SAR) data for the design of novel GABA uptake inhibitors. The hydroxyl group at the 5-position significantly reduces the inhibitory activity compared to the parent compound, nipecotic acid.
Conclusion
This compound, particularly its cis-(3RS,5SR)-isomer, serves as an important tool compound for studying the structure-activity relationships of GABA uptake inhibitors. Its synthesis via the catalytic hydrogenation of 5-hydroxynicotinic acid is a well-established route. Although a weaker inhibitor than nipecotic acid, its study provides crucial insights into the molecular requirements for potent GABA transporter inhibition. Further research to quantify its inhibitory activity and explore the therapeutic potential of its derivatives could yield novel drug candidates for neurological disorders characterized by GABAergic dysfunction.
References
The Ubiquitous Piperidine Ring: A Technical Guide to the Natural Occurrence and Significance of Hydroxypiperidine Carboxylic Acids
Introduction: The Unseen Importance of Hydroxylated Piperidine Carboxylic Acids
Within the vast and intricate tapestry of natural products, the piperidine scaffold stands out as a recurring and vital structural motif. These nitrogen-containing heterocyclic compounds are not merely chemical curiosities; they are the backbone of a multitude of biologically active molecules with profound implications for human health and disease. This technical guide delves into a specific and compelling subclass: the hydroxypiperidine carboxylic acids. These molecules, characterized by the presence of both a hydroxyl and a carboxylic acid group on a piperidine ring, represent a fascinating intersection of amino acid metabolism and specialized metabolite biosynthesis. Their natural occurrence spans across kingdoms, from bacteria and fungi to plants and even as metabolic byproducts in mammals.[1][2]
For researchers, scientists, and drug development professionals, understanding the natural landscape of these compounds is paramount. It offers a blueprint for the discovery of novel therapeutic agents, a deeper comprehension of biochemical pathways, and insights into the chemical ecology of various organisms. This guide provides a comprehensive overview of the major classes of naturally occurring hydroxypiperidine carboxylic acids, their biosynthetic origins, detailed methodologies for their isolation and characterization, and an exploration of their significant biological activities.
A Survey of Nature's Hydroxypiperidine Carboxylic Acid Portfolio
The structural diversity of hydroxypiperidine carboxylic acids found in nature is a testament to the ingenuity of biosynthetic enzymes. These compounds vary in the position and stereochemistry of the hydroxyl and carboxyl groups, leading to a wide array of distinct molecules with unique properties.
| Compound Class | Specific Examples | Natural Sources | Associated Biological Activities |
| 3-Hydroxypiperidine-2-carboxylic acids | (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | Found as a component of larger natural products like the cytotoxic alkaloid tetrazomine from Streptomyces species and the antifungal ulleungamides from marine bacteria.[3] | Antimicrobial, Cytotoxic (as part of larger molecules)[3] |
| 4-Hydroxypiperidine-2-carboxylic acids | (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | Calliandra species (e.g., C. angustifolia, C. hirsuta, C. pittieri), Peganum harmala.[4][5][6][7] | Potential neuroactive properties.[8] |
| 5-Hydroxypiperidine-2-carboxylic acids | 5-Hydroxypiperidine-2-carboxylic acid (5-HPA) | Morus alba (Mulberry), Leucaena leucocephala, Leucaena glauca, Calliandra species, bacteria, and as a metabolite of L-lysine in mammals.[1] | Potential neuroprotective properties, involvement in bacterial iron acquisition (siderophore), and biofilm formation.[1] |
Biosynthesis: The L-Lysine Connection
The primary wellspring for the biosynthesis of the piperidine ring in these compounds is the essential amino acid L-lysine.[1][9] The metabolic transformation from a linear amino acid to a cyclic hydroxylated derivative is a multi-step enzymatic cascade.
The biosynthesis of piperidine-2-carboxylic acid (pipecolic acid), the precursor to many hydroxylated derivatives, proceeds via the pipecolate pathway. This pathway begins with the oxidative deamination of L-lysine to form α-keto-ε-aminocaproate, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylate (P2C).[1] This intermediate is then reduced to L-pipecolate.[1] Subsequent hydroxylation at various positions on the piperidine ring is catalyzed by specific hydroxylases, such as pipecolic acid hydroxylase.[3] In plants, the aminotransferase AGD2-like defense response protein 1 (ALD1) and the reductase SAR-deficient 4 (SARD4) are key enzymes in the conversion of L-lysine to pipecolic acid, which is then N-hydroxylated by flavin-dependent monooxygenase1 (FMO1) to the immune-activating metabolite N-hydroxypipecolic acid (NHP).[10]
Caption: Biosynthetic pathway of hydroxypiperidine carboxylic acids from L-lysine.
Methodologies for Isolation, Purification, and Characterization
The successful isolation and characterization of hydroxypiperidine carboxylic acids from natural sources hinge on a systematic and well-executed experimental workflow. Given their amphoteric nature, combining techniques that exploit both their acidic and basic properties is often necessary.
Experimental Workflow: From Raw Material to Pure Compound
Caption: A generalized experimental workflow for the isolation and characterization of hydroxypiperidine carboxylic acids.
Detailed Experimental Protocols
1. Extraction:
-
Objective: To liberate the target compounds from the source matrix.
-
Protocol:
-
Grind the dried and powdered plant material or lyophilized microbial biomass.
-
Perform a preliminary defatting step by extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[3]
-
Extract the defatted material exhaustively with a polar solvent such as methanol or ethanol, either through maceration at room temperature or using a Soxhlet apparatus.[11]
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
2. Acid-Base Partitioning:
-
Objective: To separate the basic alkaloidal fraction from neutral and acidic components.
-
Protocol:
-
Dissolve the crude extract in a mixture of an immiscible organic solvent (e.g., dichloromethane or chloroform) and a dilute aqueous acid (e.g., 0.1 N HCl).[3]
-
Separate the aqueous layer containing the protonated alkaloids.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 8-9.[3]
-
Extract the liberated free base alkaloids back into an organic solvent.[3]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield a crude alkaloid fraction.
-
3. Chromatographic Purification:
-
Objective: To isolate the individual hydroxypiperidine carboxylic acids from the crude alkaloid mixture.
-
Protocol:
-
Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.[3][12]
-
Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with solvents like chloroform, ethyl acetate, and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).[13]
-
Combine fractions containing the compound of interest and concentrate.
-
For final purification, employ preparative high-performance liquid chromatography (HPLC), often using a C18 column with a mobile phase of acidified water and methanol or acetonitrile.
-
4. Structural Characterization:
-
Objective: To definitively determine the chemical structure and stereochemistry of the isolated compound.
-
Protocol:
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH-).
-
Biological Activities and Therapeutic Potential: A Multifaceted Pharmacophore
Hydroxypiperidine carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Neuroprotection
Several piperidine derivatives have been investigated for their neuroprotective effects.[14] The proposed mechanisms often involve the modulation of key signaling pathways and the inhibition of enzymes involved in neurodegeneration. For instance, some multifunctional compounds have been shown to protect neurons by activating the AKT/Nrf2/HO-1 signaling pathway, which is crucial for cellular antioxidant responses.[2] Additionally, the inhibition of monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain, is another avenue through which these compounds may exert their neuroprotective effects.[2]
Caption: Potential neuroprotective mechanisms of hydroxypiperidine carboxylic acid derivatives.
Antimicrobial Activity
The piperidine ring is a common feature in many antimicrobial compounds.[15][16] While the precise mechanism for simple hydroxypiperidine carboxylic acids is not fully elucidated, they often serve as crucial components of larger, more complex antimicrobial natural products.[3] The antimicrobial activity of piperidine derivatives can arise from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nutrient uptake.
Antidiabetic Properties and Glycosidase Inhibition
A significant area of interest is the role of polyhydroxylated piperidines, often referred to as iminosugars, as inhibitors of glycosidases.[11] These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting α-glucosidase in the small intestine, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[17][18] This mechanism of action is the basis for the therapeutic use of some iminosugar drugs in the management of type 2 diabetes. The structural similarity of the hydroxylated piperidine ring to the pyranose ring of sugars allows these molecules to act as competitive inhibitors of glycosidases.[17]
Conclusion and Future Perspectives
The natural occurrence of hydroxypiperidine carboxylic acids presents a rich and largely untapped resource for scientific exploration and drug development. Their diverse structures and biological activities underscore their importance in chemical biology and medicinal chemistry. The biosynthetic pathways leading to these compounds, originating from the fundamental amino acid L-lysine, offer exciting possibilities for metabolic engineering and the sustainable production of these valuable molecules.
Future research should focus on a more systematic screening of diverse natural sources, including marine organisms and endophytic fungi, to uncover novel hydroxypiperidine carboxylic acid structures. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The continued investigation into this fascinating class of natural products holds immense promise for addressing a range of human health challenges, from neurodegenerative diseases to metabolic disorders and infectious diseases.
References
- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]
- 2. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of water soluble glycosides of pentacyclic dihydroxytriterpene carboxylic acids as inhibitors of α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]
- 18. Alpha-Glucosidase Inhibitory Peptides | Encyclopedia MDPI [encyclopedia.pub]
A Technical Guide to the Biosynthesis of 5-Hydroxypiperidine-3-Carboxylic Acid from L-Lysine
Abstract
5-Hydroxypiperidine-3-carboxylic acid represents a valuable chiral building block in modern medicinal chemistry, offering a rigid scaffold with multiple functionalization points crucial for the development of novel therapeutics. While chemical syntheses have been established, biosynthetic routes from abundant precursors like L-lysine offer a compelling avenue for sustainable and stereoselective production. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, commencing with the amino acid L-lysine. Grounded in recent enzymatic discoveries and analogous biochemical transformations, this document details the core enzymatic steps, proposes reaction mechanisms, and furnishes field-proven protocols for the key transformations. This guide is intended for researchers, scientists, and drug development professionals engaged in biocatalysis, metabolic engineering, and pharmaceutical synthesis.
Introduction: The Strategic Importance of Hydroxylated Piperidine Scaffolds
The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of hydroxyl and carboxyl groups onto this ring system dramatically increases its utility by providing handles for further chemical modification, enhancing solubility, and enabling specific interactions with biological targets. This compound, in particular, presents a unique stereochemical and functional arrangement that is of significant interest for the synthesis of complex molecules with precise three-dimensional architectures.
Traditional chemical synthesis of such highly functionalized heterocycles often involves multi-step processes, harsh reaction conditions, and the need for chiral resolutions. Biocatalysis, leveraging the inherent selectivity of enzymes, presents an elegant and sustainable alternative. This guide delineates a plausible and scientifically supported biosynthetic pathway from the readily available and inexpensive amino acid, L-lysine.
A Proposed Biosynthetic Pathway: A "Hydroxylation-First" Approach
While a complete, naturally occurring pathway for the biosynthesis of this compound from L-lysine has not been fully elucidated in a single organism, a putative pathway can be constructed based on the characterization of individual enzymes and analogous biosynthetic routes. The most plausible pathway initiates with the hydroxylation of the lysine side chain, followed by oxidative deamination and cyclization.
Diagram 1: Proposed Biosynthetic Pathway
A high-level overview of the proposed enzymatic cascade from L-Lysine.
This "hydroxylation-first" approach is supported by the recent discovery of enzymes capable of directly hydroxylating free L-lysine, a critical first step that was previously a significant hurdle.[1]
Core Enzymatic Transformations: A Mechanistic Deep Dive
Step 1: Regio- and Stereoselective Hydroxylation of L-Lysine
The inaugural and arguably most critical step is the introduction of a hydroxyl group at the C5 position of L-lysine. This reaction is catalyzed by a recently discovered L-lysine-5-hydroxylase (K5H), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily.[1]
Enzyme: L-lysine-5-hydroxylase (K5H) Substrates: L-Lysine, α-ketoglutarate, O₂ Cofactor: Fe(II) Products: (2S, 5R)-5-Hydroxy-L-lysine, Succinate, CO₂
Causality of Experimental Choice: The selection of an Fe(II)/α-ketoglutarate-dependent dioxygenase is pivotal. This class of enzymes is renowned for its ability to perform challenging C-H activation and hydroxylation reactions with high regio- and stereoselectivity under mild, aqueous conditions. K5H has been shown to be highly specific for the C5 position of free L-lysine, yielding a single diastereomer, (2S, 5R)-5-hydroxylysine.[1] This exquisite control is paramount for producing a chirally pure downstream product, obviating the need for resolution steps.
Trustworthiness of the System: The reaction mechanism for this superfamily is well-established, involving the binding of Fe(II) and α-ketoglutarate to the active site, followed by the coordination of L-lysine and molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate and CO₂, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species then abstracts a hydrogen atom from the C5 position of lysine, followed by radical rebound to form the hydroxylated product.
Table 1: Kinetic Parameters of L-lysine-5-hydroxylase (K5H)
| Parameter | Value | Source |
| kcat | 25 ± 1 min⁻¹ | [1] |
| KM (L-lysine) | 1.3 ± 0.2 mM | [1] |
| kcat/KM | 20 ± 3 mM⁻¹min⁻¹ | [1] |
Step 2: Oxidative Deamination of 5-Hydroxy-L-lysine
Following hydroxylation, the α-amino group of (2S, 5R)-5-hydroxy-L-lysine is converted to a ketone, a necessary prelude to cyclization. This transformation is catalyzed by an amino acid oxidase.
Enzyme: L-amino acid oxidase (putative, specific for 5-hydroxy-L-lysine) Substrates: (2S, 5R)-5-Hydroxy-L-lysine, O₂, H₂O Products: 5-Hydroxy-α-keto-ε-aminocaproate, NH₃, H₂O₂
Causality of Experimental Choice: L-amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of L-amino acids. While an oxidase with absolute specificity for 5-hydroxy-L-lysine has yet to be characterized, enzymes like L-lysine-α-oxidase demonstrate the principle of this reaction on the lysine backbone.[2] It is highly probable that an enzyme with this substrate specificity exists or could be engineered. This enzymatic step is a reliable method for generating the α-keto acid precursor required for the subsequent intramolecular cyclization.
Trustworthiness of the System: The reaction proceeds via a hydride transfer from the α-carbon of the amino acid to the FAD cofactor, forming an α-imino acid. This intermediate is then hydrolyzed to the corresponding α-keto acid and ammonia. The reduced FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide. The co-production of hydrogen peroxide necessitates the inclusion of catalase in in-vitro systems to prevent oxidative damage to the enzymes.
Step 3: Intramolecular Cyclization and Rearrangement
The final steps involve the formation of the piperidine ring and the establishment of the final chemical architecture.
Substrate: 5-Hydroxy-α-keto-ε-aminocaproate Intermediate: Δ¹-Piperideine-5-hydroxy-2-carboxylate Product: this compound
Causality and Mechanism: The 5-hydroxy-α-keto-ε-aminocaproate intermediate possesses an aldehyde (in equilibrium with the ketone) and a primary amine in its side chain, making it primed for intramolecular cyclization. The ε-amino group can attack the α-keto group to form a cyclic Schiff base (imine), Δ¹-piperideine-5-hydroxy-2-carboxylate.[3] This cyclization can occur spontaneously or be enzyme-catalyzed.
The subsequent rearrangement to the thermodynamically more stable 3-carboxylic acid isomer is a key transformation. While the precise enzymatic machinery for this step is unknown, it likely involves a series of tautomerization and isomerization steps, potentially catalyzed by an isomerase, to shift the position of the double bond and the carboxyl group. This type of rearrangement is plausible within a biological context to achieve the final product structure.
Experimental Protocols and Workflows
The following protocols are designed as a starting point for the production and analysis of the key intermediates in the proposed biosynthetic pathway.
Workflow for Whole-Cell Biocatalytic Production of (2S, 5R)-5-Hydroxy-L-lysine
This workflow outlines the use of a recombinant E. coli strain expressing L-lysine-5-hydroxylase (K5H) for the bioconversion of L-lysine.
Diagram 2: Whole-Cell Bioconversion Workflow
A step-by-step workflow for the production of 5-hydroxy-L-lysine.
Step-by-Step Methodology:
-
Strain Preparation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the L-lysine-5-hydroxylase (K5H) gene.
-
Cultivation and Induction:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (or similar rich medium). Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Continue incubation at 20°C for 16-24 hours to allow for proper protein folding.
-
-
Whole-Cell Bioconversion:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Wash the cell pellet once with a reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
Resuspend the cells in the reaction buffer to a final OD₆₀₀ of 30-50.
-
To the cell suspension, add the following components to their final concentrations:
-
L-lysine: 50-100 mM
-
α-ketoglutarate: 60-120 mM (a slight molar excess to the lysine)
-
FeSO₄: 0.5 mM
-
L-ascorbate: 5 mM (to maintain iron in the reduced state)
-
-
Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by taking time-point samples.
-
-
Analysis:
-
Centrifuge the reaction samples to pellet the cells.
-
Analyze the supernatant for the presence of (2S, 5R)-5-hydroxy-L-lysine using LC-MS.
-
In Vitro Assay for L-lysine-5-hydroxylase Activity
This protocol is for determining the kinetic parameters of a purified K5H enzyme.
Step-by-Step Methodology:
-
Enzyme Purification: Express and purify the K5H enzyme, for example, as a His-tagged protein using immobilized metal affinity chromatography (IMAC). A subsequent size-exclusion chromatography step can be used for further purification.[4]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (100 mM HEPES, pH 7.5).
-
The standard reaction mixture (total volume of 100 µL) should contain:
-
Purified K5H enzyme (e.g., 0.1-0.5 mg/mL)
-
FeSO₄: 0.1 mM
-
α-ketoglutarate: 10 mM
-
L-ascorbate: 2 mM
-
Varying concentrations of L-lysine (e.g., 0.1 to 10 mM)
-
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without L-lysine for 5 minutes at 30°C.
-
Initiate the reaction by adding the L-lysine substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes) where the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid or by heat denaturation.
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification:
-
Analyze the supernatant for the formation of 5-hydroxy-L-lysine using a pre-column derivatization (e.g., with OPA) followed by RP-HPLC, or more directly by LC-MS.
-
Calculate initial reaction velocities at each substrate concentration and determine Kм and Vmax by fitting the data to the Michaelis-Menten equation.
-
Conclusion and Future Outlook
The biosynthesis of this compound from L-lysine is a promising frontier in biocatalysis. The discovery of L-lysine-5-hydroxylase has provided the crucial initiating step for a plausible and efficient biosynthetic pathway. While the subsequent enzymatic steps of oxidative deamination and cyclization/rearrangement require further specific enzyme discovery and characterization, the foundational chemistry is well-precedented in biological systems.
Future work should focus on:
-
Enzyme Prospecting: Mining genomic databases for L-amino acid oxidases with activity towards 5-hydroxy-L-lysine.
-
Mechanistic Elucidation: Investigating the mechanism of the cyclization and rearrangement steps to determine if they are spontaneous or require specific enzymes.
-
Metabolic Engineering: Assembling the entire multi-enzyme cascade in a single microbial host to enable one-pot fermentation of L-lysine to the final product.
The successful development of such a pathway would provide a sustainable and cost-effective route to a valuable chiral building block, empowering the next generation of drug discovery and development.
References
The Enduring Enigma of the Piperidine Ring: A Technical Guide to its Discovery, History, and Modern Applications
Abstract
The piperidine nucleus, a simple six-membered nitrogenous heterocycle, is a cornerstone of natural product chemistry and drug discovery. Its derivatives, the piperidine alkaloids, represent a vast and structurally diverse class of bioactive compounds that have captivated chemists and pharmacologists for centuries. From the infamous poison hemlock that ended the life of Socrates to modern pharmaceuticals, the journey of piperidine alkaloids is a compelling narrative of scientific inquiry, technological advancement, and the ongoing quest for therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidine alkaloids, designed for researchers, scientists, and drug development professionals. We will traverse the timeline of their initial isolation, the intellectual hurdles overcome in their structural elucidation, the evolution of synthetic strategies, and the ever-expanding understanding of their pharmacological significance.
A Historical Odyssey: The Dawn of Piperidine Alkaloid Chemistry
The story of piperidine alkaloids is intrinsically linked to the very genesis of alkaloid chemistry. The 19th century witnessed a paradigm shift in our understanding of the chemical constituents of plants, moving from crude extracts to the isolation of pure, physiologically active compounds.
Coniine: The Archetype and a Chemical Landmark
The saga begins with coniine , the toxic principle of poison hemlock (Conium maculatum). Its isolation and subsequent characterization represent a watershed moment in organic chemistry.
-
1826: The German pharmacist Giseke is credited with the first isolation of the toxic principle from poison hemlock.[1]
-
1881: The brilliant chemist August Wilhelm von Hofmann established the correct molecular formula of coniine as C₈H₁₇N and, through a series of elegant degradation experiments, deduced its structure as 2-propylpiperidine.[1] This was a monumental achievement in an era devoid of modern spectroscopic techniques.
-
1886: In a feat that solidified the principles of structural theory, Albert Ladenburg reported the first total synthesis of a natural alkaloid, racemic coniine.[1][2] This not only confirmed Hofmann's proposed structure but also marked the dawn of synthetic organic chemistry as a powerful tool for verifying and creating complex natural products.
dot graph "Historical_Timeline_of_Coniine" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Discovery" { label = "Discovery & Isolation"; style = "filled"; color = "#E8F0FE"; "1826_Giseke" [label="1826: Giseke isolates\nthe toxic principle\nfrom poison hemlock."]; }
subgraph "cluster_Structure" { label = "Structural Elucidation"; style = "filled"; color = "#FCE8E6"; "1881_Hofmann" [label="1881: Hofmann determines\nthe structure of coniine\nas 2-propylpiperidine."]; }
subgraph "cluster_Synthesis" { label = "Total Synthesis"; style = "filled"; color = "#E6F4EA"; "1886_Ladenburg" [label="1886: Ladenburg achieves\nthe first total synthesis\nof an alkaloid (coniine)."]; }
"1826_Giseke" -> "1881_Hofmann" [label=" Leads to"]; "1881_Hofmann" -> "1886_Ladenburg" [label=" Enables"]; } Caption: Key milestones in the discovery and synthesis of coniine.
Expanding the Family: Piperine, Nicotine, and Lobeline
Following the groundbreaking work on coniine, the late 19th and early 20th centuries saw the isolation and structural elucidation of other prominent piperidine alkaloids, each with its own unique history and biological significance.
-
Piperine: The compound responsible for the pungency of black pepper (Piper nigrum), was first isolated in 1819 by Hans Christian Ørsted.[3] Its structure as the amide of piperic acid and piperidine was established later in the century.
-
Nicotine: The primary psychoactive component of tobacco (Nicotiana tabacum), has a long and complex history of human use. Its isolation is credited to Posselt and Reimann in 1828. The correct structure of this pyridine-pyrrolidine alkaloid was proposed by Pinner in 1893 and confirmed by synthesis by Pictet and Crepieux in 1904.
-
Lobeline: A constituent of Indian tobacco (Lobelia inflata), has a history of use as an emetic and respiratory stimulant.[4] Its complex structure was elucidated in the early 20th century.
From Crude Extracts to Pure Compounds: The Evolution of Isolation and Characterization Techniques
The journey from a plant sample to a pure, structurally characterized alkaloid has been revolutionized by advancements in analytical chemistry. Early methods were laborious and often yielded impure compounds, while modern techniques offer unparalleled precision and efficiency.
Classical Methods: The Art of Extraction and Degradation
The pioneers of alkaloid chemistry relied on a combination of acid-base extraction and chemical degradation to isolate and deduce the structures of these nitrogenous bases.
Experimental Protocol: Classical Acid-Base Extraction of Piperidine Alkaloids
-
Maceration and Extraction: The dried and powdered plant material is moistened with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free-base form of the alkaloids.[3] This mixture is then extracted with an organic solvent such as ether or chloroform.[5]
-
Acidification and Partitioning: The organic extract containing the free-base alkaloids is then shaken with a dilute aqueous acid (e.g., hydrochloric or sulfuric acid).[1][6] The basic alkaloids are protonated and form water-soluble salts, which partition into the aqueous layer, leaving behind many non-basic impurities in the organic layer.
-
Basification and Re-extraction: The acidic aqueous solution is then made alkaline with a base (e.g., sodium hydroxide or ammonia) to regenerate the free-base alkaloids, which are then extracted back into an organic solvent.[7]
-
Purification: The resulting crude alkaloid mixture can be further purified by techniques such as crystallization or distillation.
dot graph "Acid_Base_Extraction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PlantMaterial [label="Powdered Plant Material"]; AlkalineTreatment [label="Moisten with Alkaline Solution\n(e.g., Na₂CO₃)"]; OrganicExtraction1 [label="Extract with Organic Solvent\n(e.g., Ether)"]; OrganicPhase1 [label="Organic Phase\n(Free-base Alkaloids + Impurities)"]; AqueousPhase1 [label="Aqueous Acid\n(e.g., HCl)"]; Partitioning1 [label="Liquid-Liquid Extraction"]; OrganicPhase2 [label="Organic Phase\n(Neutral & Acidic Impurities)"]; AqueousPhase2 [label="Aqueous Phase\n(Alkaloid Salts)"]; Basification [label="Add Base\n(e.g., NaOH)"]; OrganicExtraction2 [label="Extract with Organic Solvent"]; OrganicPhase3 [label="Organic Phase\n(Purified Free-base Alkaloids)"]; AqueousPhase3 [label="Aqueous Phase\n(Inorganic Salts)"]; Evaporation [label="Evaporate Solvent"]; CrudeAlkaloids [label="Crude Alkaloid Extract"];
PlantMaterial -> AlkalineTreatment; AlkalineTreatment -> OrganicExtraction1; OrganicExtraction1 -> OrganicPhase1; OrganicPhase1 -> Partitioning1; AqueousPhase1 -> Partitioning1; Partitioning1 -> OrganicPhase2; Partitioning1 -> AqueousPhase2; AqueousPhase2 -> Basification; Basification -> OrganicExtraction2; OrganicExtraction2 -> OrganicPhase3; OrganicExtraction2 -> AqueousPhase3; OrganicPhase3 -> Evaporation; Evaporation -> CrudeAlkaloids; } Caption: A generalized workflow for the acid-base extraction of alkaloids.
Structural elucidation in this era was a puzzle-solving exercise involving chemical reactions to break down the molecule into smaller, identifiable fragments. Hofmann's work on coniine, for instance, involved reactions like Hofmann elimination to deduce the piperidine ring and the nature of the alkyl substituent.[8]
The Chromatographic Revolution
The mid-20th century saw the advent of chromatography, a technique that transformed the separation of complex mixtures.
-
Column Chromatography: This technique, using stationary phases like silica gel or alumina, allowed for the separation of alkaloids based on their polarity.[9]
-
Thin-Layer Chromatography (TLC): TLC provided a rapid and simple method for the qualitative analysis of alkaloid extracts and for monitoring the progress of column chromatography separations.[10]
-
Gas Chromatography (GC): For volatile alkaloids like coniine, GC offered high-resolution separation. When coupled with mass spectrometry (GC-MS), it became a powerful tool for both separation and identification.[2][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC has become the workhorse for the analysis and purification of a wide range of alkaloids, offering high resolution, sensitivity, and the ability to handle non-volatile and thermally labile compounds.[1][12] Preparative HPLC allows for the isolation of highly pure alkaloids for further study.[13]
Table 1: Comparison of Traditional and Modern Alkaloid Extraction and Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent | Simple, inexpensive | Time-consuming, inefficient |
| Soxhlet Extraction | Continuous extraction with a cycling solvent | More efficient than maceration | Requires heat, potential for thermal degradation of compounds[14] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls | Faster, more efficient than conventional methods[7] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample | Very fast, efficient, reduced solvent consumption[15] | Requires specialized equipment, potential for localized overheating |
| Column Chromatography | Separation based on differential adsorption to a stationary phase | Good for preparative scale purification | Can be time-consuming, requires significant amounts of solvent |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase | High purity, automated | Expensive, limited sample loading capacity |
The Spectroscopic Era: Unveiling Molecular Architecture
The development of spectroscopic techniques in the latter half of the 20th century provided chemists with unprecedented tools to directly probe the structure of molecules, rendering the laborious methods of chemical degradation largely obsolete.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound, and provides structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the complete carbon-hydrogen framework of a molecule, including stereochemistry.[16][17][18]
Experimental Protocol: General GC-MS Analysis of Piperidine Alkaloids
-
Sample Preparation: The purified alkaloid extract is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[2]
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of alkaloids based on their boiling points and interactions with the stationary phase.[2]
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification. The retention time from the GC provides an additional layer of confirmation.
The Biogenetic Blueprint: How Nature Constructs the Piperidine Ring
The biosynthesis of piperidine alkaloids primarily originates from the amino acid L-lysine. The intricate enzymatic machinery within plants transforms this simple precursor into a diverse array of complex structures.
The Central Role of Δ¹-Piperideine
The key intermediate in the biosynthesis of most piperidine alkaloids is Δ¹-piperideine .[19] This cyclic imine is formed from L-lysine through a series of enzymatic steps.
-
Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to yield cadaverine.[14][19][20]
-
Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to produce 5-aminopentanal.[19]
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[19]
dot graph "Biosynthesis_of_Delta1_Piperideine" { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Pathway" { label = "Biosynthesis of Δ¹-Piperideine from L-Lysine"; style = "rounded"; bgcolor = "#E8F0FE";
} } Caption: The biosynthetic pathway from L-lysine to the key intermediate Δ¹-piperideine.
Divergent Pathways to Major Alkaloids
From Δ¹-piperideine, the biosynthetic pathways diverge to create the vast array of piperidine alkaloids.
-
Coniine Biosynthesis: In poison hemlock, the biosynthesis of coniine is now understood to be of polyketide origin, with the nitrogen being incorporated via a transamination reaction.[1]
-
Nicotine and Anabasine Biosynthesis: In Nicotiana species, the piperidine ring of anabasine is derived from lysine via Δ¹-piperideine. The pyridine ring of both nicotine and anabasine is derived from nicotinic acid.[21]
-
Lobeline Biosynthesis: In Lobelia inflata, the piperidine nucleus of lobeline is derived from lysine.[9][22] The two C₆-C₂ side chains are derived from phenylalanine.[22]
The Chemist's Art: Synthesis of Piperidine Alkaloids
The synthesis of piperidine alkaloids has been a fertile ground for the development of new synthetic methodologies, particularly in the realm of asymmetric synthesis.
Ladenburg's Landmark Synthesis of Coniine
Ladenburg's 1886 synthesis of (±)-coniine is a classic in the annals of organic chemistry.
-
Starting Material: 2-Methylpyridine (α-picoline).
-
Side-Chain Elongation: A Knoevenagel condensation with acetaldehyde introduces a propenyl side chain.
-
Reduction: The pyridine ring and the side-chain double bond are reduced with sodium in ethanol to yield racemic coniine.
-
Resolution: The racemate is resolved using fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid.[12]
dot graph "Ladenburg_Synthesis_of_Coniine" { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Synthesis" { label = "Ladenburg's Synthesis of (±)-Coniine (1886)"; style = "rounded"; bgcolor = "#E6F4EA";
} } Caption: A simplified representation of Ladenburg's synthesis of racemic coniine.
Modern Enantioselective Syntheses
Modern synthetic chemistry has provided numerous elegant and efficient routes to enantiomerically pure piperidine alkaloids. These strategies often employ chiral catalysts or chiral auxiliaries to control the stereochemistry of the final product.[4][23][24][25][26][27]
Pharmacological Significance and Therapeutic Potential
Piperidine alkaloids exhibit a wide range of pharmacological activities, making them a rich source of lead compounds for drug discovery.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Many piperidine alkaloids, including nicotine and lobeline, interact with nicotinic acetylcholine receptors.
-
Nicotine: Acts as an agonist at nAChRs, leading to its stimulant and addictive properties.
-
Lobeline: Has a complex pharmacology at nAChRs, acting as both an agonist and an antagonist depending on the receptor subtype and concentration.[4] This has led to its investigation as a potential smoking cessation aid and for the treatment of psychostimulant abuse.[4][28]
A Spectrum of Biological Activities
-
Piperine: Exhibits a broad range of activities, including antioxidant, anti-inflammatory, and anticancer effects.[8][21][29][30][31][32] It is also known to enhance the bioavailability of other drugs by inhibiting drug-metabolizing enzymes.[8]
-
Coniine: Is a potent neurotoxin that acts by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis.[1]
Table 2: Pharmacological Properties of Selected Piperidine Alkaloids
| Alkaloid | Primary Mechanism of Action | Potential Therapeutic Applications | IC₅₀/EC₅₀ Values (Representative) |
| Nicotine | nAChR agonist | Smoking cessation (replacement therapy) | - |
| Lobeline | nAChR modulator, VMAT2 inhibitor[4][28][33] | Smoking cessation, treatment of drug addiction | - |
| Piperine | Multiple targets, including TRPV1 and inhibition of drug-metabolizing enzymes[8] | Bioavailability enhancer, anti-inflammatory, anticancer[34] | Varies widely depending on the target |
| Coniine | nAChR antagonist | None (highly toxic) | - |
Future Perspectives
The study of piperidine alkaloids continues to be a vibrant area of research. The advent of "-omics" technologies is accelerating the discovery of new biosynthetic pathways and enzymes. Advances in synthetic chemistry are enabling the creation of novel piperidine-based compounds with enhanced therapeutic properties and reduced toxicity. As our understanding of the complex pharmacology of these fascinating natural products deepens, the piperidine ring is certain to remain a privileged scaffold in the development of new medicines for a wide range of human diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. hielscher.com [hielscher.com]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. innspub.net [innspub.net]
- 15. aktpublication.com [aktpublication.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species [mdpi.com]
- 19. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 30. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. protocols.io [protocols.io]
- 34. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 5-Hydroxypiperidine-3-carboxylic Acid: Elucidating Structure Through NMR, MS, and IR Analysis
Introduction
5-Hydroxypiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of compounds that are prevalent in many natural products and pharmaceuticals. The presence of both a hydroxyl and a carboxylic acid functional group, along with the stereochemical possibilities within the piperidine ring, makes a thorough structural characterization essential for its application in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations for its structural elucidation.
The molecular structure of this compound, with the IUPAC numbering convention, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
A Theoretical and Computational Roadmap for the Exploration of 5-hydroxypiperidine-3-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxypiperidine-3-carboxylic acid is a substituted piperidine derivative with significant potential in medicinal chemistry due to its structural similarity to key biological molecules. As a chiral scaffold, its conformational landscape and electronic properties are critical determinants of its biological activity. This guide provides a comprehensive theoretical and computational framework for the in-depth study of this compound. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies from related piperidine systems to propose a robust research roadmap. We will delve into the principles of conformational analysis, the application of quantum mechanical methods for property prediction, and the utility of molecular docking in elucidating potential biological targets. This guide is intended to serve as a foundational resource for researchers embarking on the characterization and application of this promising molecule.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for complex three-dimensional arrangements of substituents, which in turn dictates its interaction with biological macromolecules. The conformational flexibility of the piperidine ring, primarily the equilibrium between chair and boat forms, is a key factor influencing its pharmacological profile.[1] The introduction of hydroxyl and carboxylic acid functional groups, as in this compound, imparts chirality and the potential for diverse intermolecular interactions, including hydrogen bonding and electrostatic interactions. These features make it an attractive candidate for the design of novel therapeutic agents.
Foundational Theory: Conformational Analysis of Substituted Piperidines
The conformational preferences of the piperidine ring are governed by a delicate balance of steric and electronic effects. The chair conformation is generally the most stable, minimizing torsional strain. For a substituted piperidine like this compound, the orientation of the hydroxyl and carboxylic acid groups (axial vs. equatorial) is of paramount importance.
The relative energies of different conformers can be influenced by several factors:
-
Steric Hindrance: Bulky substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions.
-
Electronic Effects: Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or with the ring nitrogen, can stabilize certain conformations. The polarity of the solvent can also play a significant role in stabilizing more polar conformers.[2]
-
Protonation State: The protonation state of the carboxylic acid and the ring nitrogen will significantly alter the electrostatic interactions within the molecule, thereby influencing conformational preferences.[3]
A thorough computational conformational analysis is therefore the first critical step in understanding the behavior of this compound.
Caption: Conformational landscape of disubstituted piperidines.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for the theoretical investigation of this compound. This approach combines the efficiency of molecular mechanics with the accuracy of quantum mechanics.
Initial Conformer Generation
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Stereoisomer Consideration: Systematically generate all possible stereoisomers (e.g., (3R,5S), (3S,5R), (3R,5R), (3S,5S)).
-
Molecular Mechanics Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This initial step efficiently explores the potential energy surface and identifies a set of low-energy conformers.[4]
Quantum Mechanical Geometry Optimization and Energy Calculation
-
Method Selection: Density Functional Theory (DFT) is the recommended method for achieving a balance between computational cost and accuracy. The B3LYP or M06-2X functionals with a suitable basis set, such as 6-311+G(d,p), are well-established for this class of molecules.[5][6]
-
Geometry Optimization: Optimize the geometry of each low-energy conformer identified in the molecular mechanics search using the selected DFT method.
-
Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7][8]
-
Solvation Effects: To model the behavior of the molecule in a biological environment, it is crucial to include the effects of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into the DFT calculations.[5]
Caption: Computational workflow for studying this compound.
Predicted Properties and Data Analysis
The computational protocol described above will yield a wealth of data that can be used to characterize this compound.
Conformational Energy Landscape
The relative energies of the optimized conformers will reveal the most stable structures of the molecule. This information is critical for understanding its predominant shape in solution.
| Conformer (Hypothetical) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |
| Equatorial-Equatorial | 0.00 | 0.00 |
| Equatorial-Axial | 1.25 | 0.95 |
| Axial-Equatorial | 1.80 | 1.50 |
| Axial-Axial | 3.50 | 2.80 |
Note: This table presents hypothetical data for illustrative purposes.
Spectroscopic Signatures
The calculated vibrational frequencies can be used to predict the key features of the IR and NMR spectra. For instance, the O-H and C=O stretching frequencies of the carboxylic acid and the O-H stretch of the hydroxyl group will be sensitive to intramolecular hydrogen bonding. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental spectra for structural elucidation.[7][8]
Electronic Properties
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9] The molecular electrostatic potential (MEP) map will visualize the electron-rich and electron-poor regions of the molecule, highlighting sites for potential intermolecular interactions.
Potential Applications in Drug Discovery: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10][11] For this compound, docking studies can be employed to screen for potential biological targets and to understand the molecular basis of its activity.
Molecular Docking Protocol
-
Target Selection: Identify potential protein targets based on the structural features of this compound (e.g., enzymes, receptors).
-
Ligand and Receptor Preparation: Prepare the 3D structures of the lowest-energy conformers of the ligand and the target protein, including the addition of hydrogen atoms and assignment of partial charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the active site of the receptor.[12]
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[10]
Caption: Workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for the detailed investigation of this compound. By systematically exploring its conformational landscape, electronic properties, and potential protein interactions, researchers can gain valuable insights that will guide the synthesis, experimental characterization, and application of this promising molecule in drug discovery and development. The integration of these computational approaches with experimental validation is crucial for advancing our understanding of this and other novel piperidine derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Semantic Scholar [semanticscholar.org]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic, Thermodynamic and Molecular Docking Studies on Molecular Mechanisms of Drug Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Preliminary Mechanism of Action Studies for 5-Hydroxypiperidine-3-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive, multi-phase strategic workflow for the preliminary investigation of the mechanism of action (MoA) for the novel compound, 5-hydroxypiperidine-3-carboxylic acid. Given its structural similarity to known GABAergic modulators, such as the GABA uptake inhibitor nipecotic acid, the central hypothesis guiding this research plan is its potential interaction with the GABAergic system.[1][2][3]
This guide is structured to provide not just a sequence of experiments, but the underlying scientific rationale for each step, ensuring a logically sound and efficient path from hypothesis generation to initial target validation.
Phase 1: Foundational Analysis & In Silico Target Prediction
The initial phase focuses on leveraging computational tools to build a foundational understanding of the compound and to generate testable hypotheses in a cost-effective manner. This in silico approach is vital in modern drug discovery for prioritizing resources and guiding subsequent wet-lab experimentation.[4][5]
Molecular Docking Studies
Objective: To predict the binding affinity and potential binding poses of this compound against primary and secondary targets within the GABAergic system.
Causality Behind Experimental Choice: Molecular docking serves as a first-pass filter. By simulating the interaction between our ligand and various protein targets, we can predict which interactions are energetically favorable. This allows us to rank potential targets and focus our more resource-intensive in vitro assays on the most promising candidates. A study by Evenseth et al. (2019) highlights the utility of combining ligand- and structure-based virtual screening to identify orthosteric GABA B receptor compounds.[5][6]
Primary Targets:
-
GABA Transporters (GATs): GAT1, GAT2, GAT3, and BGT1. These are primary candidates due to the structural similarity of the test compound to nipecotic acid, a known GAT inhibitor.[1][7][8]
-
GABA Receptors: GABA-A and GABA-B receptor subtypes. Some GABA analogues are known to directly interact with GABA receptors.[9][10]
Experimental Protocol: Molecular Docking
-
Preparation of Ligand Structure: Obtain or generate a 3D structure of this compound. Energy-minimize the structure using a suitable force field (e.g., MMFF94).
-
Sourcing Receptor Structures: Obtain high-resolution crystal structures of the target proteins from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be constructed using validated templates.[4]
-
Defining the Binding Site: Identify the orthosteric binding site (for GABA) or known allosteric sites on each target. This is typically defined by creating a grid box around the co-crystallized ligand or key residues known to be involved in binding.[11][12]
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Schrödinger Suite) to dock the prepared ligand into the defined binding site of each target receptor.[11]
-
Analysis of Results: Analyze the docking poses and scores. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity. Examine the predicted interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[12]
Self-Validating System:
-
Positive Control: Dock known ligands (e.g., GABA, nipecotic acid for GATs; muscimol for GABA-A) into their respective binding sites. The docking software should be able to reproduce the experimentally known binding poses with a low root-mean-square deviation (RMSD).
-
Negative Control: Use a structurally unrelated compound with no expected activity at these targets to ensure it does not show favorable docking scores.
Data Presentation: Summarize the results in a table for clear comparison.
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Control Ligand Score (kcal/mol) |
| GAT1 | |||
| GAT2 | |||
| GAT3 | |||
| BGT1 | |||
| GABA-A (α1β2γ2) | |||
| GABA-B |
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico prediction of biological targets.
Phase 2: In Vitro Target Binding & Functional Validation
This phase transitions from prediction to empirical evidence. The primary goal is to confirm direct physical binding to the high-priority targets identified in Phase 1 and to assess the functional consequences of this binding.
Radioligand Binding Assays
Objective: To experimentally determine the binding affinity (Ki) of this compound for its predicted targets.
Causality Behind Experimental Choice: A radioligand binding assay provides direct, quantitative evidence of a compound's ability to bind to a receptor or transporter.[13] By competing with a known high-affinity radiolabeled ligand, we can accurately calculate the inhibitory constant (Ki) of our test compound, which is a measure of its binding affinity. This is a gold-standard method for validating a direct interaction.
Experimental Protocol: Competitive Radioligand Binding Assay This protocol is adapted from standard procedures for GABA receptor and transporter binding.[14][15][16]
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest (e.g., rat brain cortex for a mix of GATs and GABA receptors, or HEK293 cells stably expressing a single GAT subtype).[14][16] This involves homogenization and centrifugation to isolate the membrane fraction. Thorough washing is critical to remove endogenous GABA.[15]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]muscimol for GABA-A receptors, [³H]tiagabine for GAT1), and varying concentrations of the test compound (this compound).[14][17]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent (e.g., 45 minutes at 4°C for [³H]muscimol).[16]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled ligand (e.g., unlabeled GABA) to block all specific binding sites.[16]
-
Specific Binding: Calculated as Total Binding - NSB.
-
Positive Control: Run a competition curve with a known inhibitor (e.g., nipecotic acid) to ensure the assay is performing as expected.
Data Presentation:
| Target Protein | Radioligand Used | Calculated Ki (µM) | Positive Control Ki (µM) |
| GAT1 | [³H]tiagabine | ||
| GAT3 | [³H]SNAP-5114 | ||
| GABA-A | [³H]muscimol | ||
| GABA-B | [³H]baclofen |
Functional [³H]GABA Uptake Assay
Objective: To determine if the binding of this compound to GABA transporters results in a functional effect (i.e., inhibition of GABA uptake).
Causality Behind Experimental Choice: While binding assays confirm interaction, they do not reveal the functional outcome. A GABA uptake assay directly measures the transporter's activity.[18] This experiment is crucial to determine if the compound is an inhibitor, a substrate, or has no functional effect, thus moving from target binding to validating the hypothesized mechanism of action.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay This protocol is based on established methods using cell lines or synaptosomes.[19][20][21]
-
Cell Culture: Use cells stably expressing a single human GAT subtype (e.g., HEK293-hGAT1) or freshly prepared synaptosomes (nerve terminals) from brain tissue.[20]
-
Assay Setup: In a 96-well plate, pre-incubate the cells/synaptosomes with varying concentrations of the test compound or a reference inhibitor (e.g., tiagabine for GAT1) in a physiological buffer.[19]
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 3-20 minutes) at a controlled temperature (e.g., 37°C) to allow for GABA transport into the cells.[19][21]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.
Self-Validating System:
-
Maximum Uptake: Wells with cells and [³H]GABA only.
-
Non-Specific Uptake: Wells with cells, [³H]GABA, and a saturating concentration of a known potent GAT inhibitor to define the baseline.
-
Positive Control: A known inhibitor (e.g., tiagabine) should produce a dose-dependent inhibition with a known IC50 value.
Data Presentation:
| Transporter Subtype | IC50 (µM) | Mode of Inhibition (Competitive/Non-competitive) |
| hGAT1 | ||
| hGAT2 | ||
| hGAT3 | ||
| hBGT1 |
Visualization: Hypothesized GAT Inhibition Mechanism
Caption: Competitive inhibition of GABA uptake at the transporter.
Phase 3: Cell-Based Electrophysiological Analysis
Objective: To characterize the compound's effects on GABA receptor function in a live-cell context, determining if it acts as an agonist, antagonist, or allosteric modulator.
Causality Behind Experimental Choice: Electrophysiology, particularly the two-electrode voltage-clamp (TEVC) or patch-clamp technique, provides the highest resolution for studying ion channel function.[22][23] It allows for real-time measurement of ion currents flowing through GABA receptors, providing definitive information on how the compound modulates receptor activity in response to GABA.[10][24] This is essential for distinguishing between direct activation (agonism), blocking of GABA's effect (antagonism), or enhancement/reduction of GABA's effect (positive/negative allosteric modulation).
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application:
-
Agonist Test: Apply the test compound alone to the oocyte. An induced inward current (of Cl- ions) indicates agonist activity.
-
Modulator Test: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Then, co-apply GABA with the test compound. An increase in current indicates positive allosteric modulation, while a decrease indicates negative allosteric modulation.
-
Antagonist Test: Co-apply a fixed concentration of GABA with varying concentrations of the test compound. A rightward shift in the GABA dose-response curve indicates competitive antagonism.
-
-
Data Analysis: Measure the peak current amplitude in response to different compound concentrations. For modulators, calculate the percentage enhancement or inhibition of the GABA-elicited current. For agonists, determine the EC50 from the dose-response curve.
Self-Validating System:
-
Positive Controls: Use known agonists (GABA, muscimol), positive modulators (diazepam), and antagonists (bicuculline) to confirm the system's responsiveness.
-
Negative Control: Apply the vehicle solution to ensure it has no effect on the currents.
-
System Health: Monitor the oocyte's resting membrane potential and leak current throughout the experiment to ensure cell viability.
Visualization: GABA-A Receptor Modulation Pathway
Caption: Allosteric modulation of the GABA-A receptor ion channel.
References
- 1. nbinno.com [nbinno.com]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 4. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]
- 24. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pharmacology of 5-Hydroxypiperidine-3-carboxylic Acid: A Landscape of Unexplored Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypiperidine-3-carboxylic acid, a piperidine derivative with the chemical formula C₆H₁₁NO₃, represents a molecule of significant interest within the landscape of medicinal chemistry.[1] While its structural analogs have demonstrated a spectrum of pharmacological activities, the specific biological profile of this particular isomer remains largely uncharted territory. This technical guide aims to synthesize the currently available information, highlight the significant gaps in our understanding, and propose a strategic path forward for elucidating the pharmacological potential of this intriguing compound. The current body of scientific literature offers limited direct data on this compound, necessitating a careful extrapolation from related structures to frame key research questions and design robust experimental strategies.
Introduction: The Piperidine Scaffold and its Pharmacological Significance
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Derivatives of piperidine have been successfully developed into drugs targeting a wide range of biological systems, including the central nervous system, cardiovascular system, and infectious diseases. The addition of hydroxyl and carboxylic acid functional groups, as seen in this compound, introduces chirality and the potential for specific hydrogen bonding and ionic interactions with biological targets, further expanding its potential pharmacological relevance.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any pharmacological investigation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| PubChem CID | 4577144 | [1] |
These basic properties are the starting point for predicting solubility, membrane permeability, and potential for formulation. Further characterization of properties such as pKa, logP, and crystal structure is a critical first step in any research program.
The Unexplored Biological Landscape: Inferences from Analogs
Direct pharmacological data on this compound is sparse. However, by examining its structural isomers and other substituted piperidine carboxylic acids, we can formulate hypotheses about its potential biological activities.
-
GABAergic System Modulation: The structural similarity to nipecotic acid, a known GABA reuptake inhibitor, suggests that this compound could potentially interact with GABA transporters or receptors.
-
Neuroprotective and Antioxidant Effects: Hydroxylated piperidine derivatives have been investigated for their potential neuroprotective and antioxidant properties. The hydroxyl group on the piperidine ring could play a role in scavenging reactive oxygen species.
-
Antimicrobial and Antiviral Potential: The piperidine scaffold is present in numerous antimicrobial and antiviral agents. The specific stereochemistry and functional groups of this compound may confer activity against various pathogens.
It is crucial to emphasize that these are extrapolations, and dedicated experimental validation is required to determine the actual pharmacological profile of this compound.
A Roadmap for Pharmacological Exploration: Key Experimental Workflows
To systematically investigate the pharmacology of this compound, a multi-pronged experimental approach is necessary.
In Vitro Pharmacological Profiling
A broad-based in vitro screening campaign is the logical first step to identify potential biological targets.
Experimental Workflow: Initial Target Screening
Caption: A streamlined workflow for the initial in vitro screening of this compound to identify potential biological targets.
Mechanism of Action Studies
Once a validated "hit" is identified, detailed mechanism of action (MOA) studies are required to understand how the compound exerts its effect.
Logical Flow: Mechanism of Action Elucidation
Caption: A logical progression for elucidating the mechanism of action of a validated hit compound.
In Vivo Pharmacological Evaluation
Promising in vitro activity must be translated to in vivo models to assess efficacy and safety.
Experimental Protocol: Preliminary In Vivo Efficacy Study
-
Animal Model Selection: Choose a relevant animal model based on the in vitro target and intended therapeutic area (e.g., a model of epilepsy for a GABAergic modulator).
-
Dose-Range Finding Study: Administer a range of doses of this compound to a small group of animals to determine a safe and potentially effective dose range.
-
Efficacy Study: Administer the selected dose(s) to a larger cohort of animals and measure relevant pharmacodynamic endpoints (e.g., seizure threshold, behavioral changes).
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.
-
Data Analysis: Statistically analyze the data to determine if the compound has a significant effect on the disease model.
Synthesis and Stereochemistry: A Critical Consideration
This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers. The specific stereochemistry of the molecule will almost certainly have a profound impact on its pharmacological activity. Future research must focus on the stereoselective synthesis of each isomer to enable a thorough evaluation of their individual biological profiles. This is a critical step, as the therapeutic activity and potential off-target effects can be dramatically different between stereoisomers.
Conclusion and Future Directions
The pharmacology of this compound is a field ripe for discovery. While direct evidence of its biological activity is currently lacking, its chemical structure suggests a high potential for interaction with various biological targets. The path forward requires a systematic and rigorous approach, beginning with broad in vitro screening, followed by detailed mechanism of action studies and, ultimately, in vivo validation. The stereoselective synthesis and individual evaluation of its stereoisomers will be paramount to unlocking the true therapeutic potential of this enigmatic molecule. This guide provides a strategic framework for researchers to navigate the unexplored pharmacological landscape of this compound and potentially uncover novel therapeutics.
References
Methodological & Application
Application Notes & Protocols: Stereoselective Synthesis of 5-Hydroxypiperidine-3-Carboxylic Acid
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 5-hydroxypiperidine-3-carboxylic acid backbone represents a core structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic structure, adorned with three distinct functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—provides a three-dimensional framework ideal for precise molecular recognition by biological targets. The presence of two stereogenic centers at the C3 and C5 positions gives rise to four possible stereoisomers. The specific spatial arrangement of these functional groups is often critical for pharmacological activity, making the stereoselective synthesis of each isomer a paramount challenge and a crucial endeavor for researchers in medicinal chemistry and drug development.
This technical guide provides an in-depth exploration of proven strategies for the stereocontrolled synthesis of this compound, offering detailed protocols and expert insights into the underlying principles of each approach.
Strategic Overview: Pathways to Stereochemical Control
The successful synthesis of a specific stereoisomer of this compound hinges on the precise control of the two chiral centers. Three principal strategies have emerged as robust and effective:
-
Chiral Pool Synthesis: This classic and reliable approach leverages the inherent chirality of readily available natural products, such as amino acids or carbohydrates, as starting materials. The existing stereocenters are carried through a series of chemical transformations to construct the target molecule, ensuring the preservation of absolute stereochemistry.
-
Asymmetric Catalysis: This modern strategy employs chiral catalysts (either chemical or biological) to transform a prochiral substrate into a chiral product with high enantioselectivity. Enzymatic reductions, in particular, offer exceptional selectivity under mild, environmentally friendly conditions.
-
Diastereoselective Synthesis: In this approach, one stereocenter is established first, which then directs the stereochemical outcome of the formation of the second stereocenter. This substrate-controlled method relies on the steric and electronic properties of the intermediate to favor the formation of one diastereomer over the others.
The following sections will delve into detailed protocols and the scientific rationale for each of these powerful strategies.
Strategy 1: Chiral Pool Synthesis from D-Glutamic Acid
The use of amino acids from the "chiral pool" is a cornerstone of asymmetric synthesis.[1] D-glutamic acid is an excellent and cost-effective starting material for accessing the (3R, 5R) and (3R, 5S) diastereomers of this compound. The synthesis relies on the inherent chirality at the alpha-carbon of glutamic acid, which ultimately becomes the C3 position of the piperidine ring.
Synthetic Workflow: D-Glutamic Acid to (3R,5R)-5-Hydroxypiperidine-3-Carboxylic Acid
Caption: Synthetic pathway from D-glutamic acid.
Protocol 1: Diastereoselective Synthesis from a D-Glutamic Acid Derivative
This protocol is adapted from methodologies that utilize a diastereoselective enolate hydroxylation to set the C5 stereocenter.[2][3]
Step 1: Protection and Esterification of D-Glutamic Acid
-
Suspend D-glutamic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble HCl gas through the mixture or add thionyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride.
-
Dissolve the crude ester in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or 2,2,2-Trichloroethyl chloroformate (TrocCl, 1.1 eq).
-
Stir at room temperature overnight. Perform an aqueous workup and purify by column chromatography to yield the protected diester.
Insight & Rationale: The N-protection (e.g., with Boc or Troc) prevents side reactions of the amine and is crucial for the subsequent enolization step. The Troc group is particularly useful as it is stable to acidic/basic conditions used for ester manipulation but can be removed orthogonally with Zn/AcOH.
Step 2: Diastereoselective Enolate Hydroxylation
-
Dissolve the protected diester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add lithium hexamethyldisilazide (LHMDS, 1.1 eq, 1.0 M in THF) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add a solution of (+)-N-(phenylsulfonyl)camphor oxaziridine (Davis' oxaziridine, 1.2 eq) in THF.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the γ-hydroxy diester.
Insight & Rationale: This is the key stereochemistry-defining step. The regioselective formation of the γ-enolate is followed by electrophilic hydroxylation. The existing stereocenter at C3 directs the approach of the oxaziridine, leading to a high diastereomeric excess of the anti-product.[2]
Step 3: Reductive Cyclization and Deprotection
-
The subsequent steps involve selective reduction of the ester at the C5 position followed by intramolecular cyclization via displacement of a leaving group or reductive amination. The exact sequence depends on the protecting groups and chosen reagents.
-
A final global deprotection step, such as catalytic hydrogenation (for Cbz/Bn groups) or acidolysis (for Boc groups), will yield the final target molecule.
Data Summary: Chiral Pool Approach
| Step | Key Reagents | Typical Yield | Stereoselectivity |
| Protection | Boc₂O or TrocCl, MeOH | 85-95% | N/A |
| Hydroxylation | LHMDS, Davis' Oxaziridine | 70-85% | >95:5 d.r. (anti) |
| Cyclization/Deprotection | Varies (e.g., H₂, Pd/C) | 60-80% (over 2 steps) | Stereochemistry retained |
Strategy 2: Asymmetric Biocatalysis via Ketoreductase
Biocatalysis offers a powerful and green alternative for creating chiral centers. The asymmetric reduction of a prochiral ketone, N-Boc-5-hydroxypiperidin-3-one, using a stereoselective ketoreductase (KRED) enzyme can produce the desired (3S,5R)- or (3R,5R)-hydroxy piperidine with exceptionally high enantiomeric excess.[4][5]
Synthetic Workflow: Enzymatic Reduction
Caption: Chemoenzymatic synthesis workflow.
Protocol 2: Asymmetric Reduction of N-Boc-3-piperidone Precursor
This protocol describes a typical lab-scale enzymatic reduction.
Step 1: Preparation of the Reaction Mixture
-
To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.3 eq) as the sacrificial substrate for cofactor regeneration.
-
Add the cofactor NADP⁺ (0.1-1.0 mol%).
-
Add the glucose dehydrogenase (GDH) enzyme for cofactor regeneration.
-
Add the desired ketoreductase (KRED) enzyme. A screening of commercially available KRED kits is often necessary to find an enzyme with the desired stereoselectivity (S- or R-selective).
-
Dissolve the substrate, N-Boc-5-hydroxypiperidin-3-one (1.0 eq), in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) or DMSO and add it to the reaction buffer.
Insight & Rationale: The reaction is run in an aqueous buffer to ensure enzyme stability and activity. A cofactor regeneration system is essential for making the process economically viable, as the nicotinamide cofactor (NADP⁺/NADPH) is expensive. GDH oxidizes glucose to gluconolactone, which simultaneously reduces NADP⁺ back to the active NADPH required by the KRED.[5]
Step 2: Biotransformation
-
Stir the reaction mixture at a controlled temperature (typically 25-40 °C) and maintain the pH with the gentle addition of a base (e.g., 1M NaOH), as the formation of gluconolactone will acidify the medium.
-
Monitor the reaction progress by HPLC or GC analysis. Reactions are typically complete within 12-24 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer. The aqueous layer may be extracted two more times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the enantiomerically pure N-Boc protected product.
-
The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to give the final product.
Data Summary: Biocatalytic Approach
| Parameter | Typical Value | Rationale |
| Substrate Loading | 50-100 g/L | Higher loading is more industrially relevant but can lead to inhibition. |
| Co-solvent | 5-10% v/v IPA | Improves substrate solubility without denaturing the enzymes. |
| Temperature | 30-40 °C | Optimal range for the activity of many KREDs.[4] |
| pH | 6.5 - 7.5 | Maintained in the optimal range for enzyme stability and activity. |
| Yield | >95% | Biocatalytic reactions are often highly efficient. |
| Enantiomeric Excess | >99% e.e. | A key advantage of using stereoselective enzymes. |
Characterization and Analysis
The structural and stereochemical integrity of the final product must be rigorously confirmed.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and connectivity. The coupling constants between protons on the piperidine ring can provide valuable information about their relative stereochemistry (cis vs. trans).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for determining the stereochemical purity (enantiomeric excess or diastereomeric ratio). The sample is run on a chiral stationary phase column, which separates the different stereoisomers, allowing for their quantification.
Conclusion
The stereoselective synthesis of this compound is a well-explored but challenging area of organic chemistry with significant implications for drug discovery. This guide has outlined three powerful and distinct strategies to achieve stereocontrol.
-
The chiral pool approach offers a reliable and time-tested method, particularly when the desired stereochemistry is accessible from common natural products like glutamic acid.
-
Asymmetric biocatalysis represents a state-of-the-art, green, and highly efficient method for producing enantiomerically pure isomers, making it exceptionally attractive for large-scale industrial synthesis.[6]
-
Diastereoselective synthesis provides an elegant solution where the stereochemistry of a pre-existing center is used to logically install a new one, showcasing the power of substrate control in complex molecule synthesis.
The choice of synthetic route will ultimately depend on the specific stereoisomer required, scalability, cost considerations, and the available chemical and biological tools. A thorough understanding of these methodologies empowers researchers to make informed decisions and efficiently access these valuable building blocks for the advancement of pharmaceutical sciences.
References
- 1. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 5-hydroxypiperidine-3-carboxylic acid quantification
An Application Note and Protocol for the Quantitative Analysis of 5-hydroxypiperidine-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a key chiral building block and potential metabolite in pharmaceutical development. Recognizing the compound's analytical challenges, including high polarity, zwitterionic nature, and lack of a native chromophore, this guide presents detailed protocols for three distinct, robust analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and chiral High-Performance Liquid Chromatography (HPLC). Each section explains the scientific rationale behind the chosen approach, offers step-by-step experimental protocols, and discusses critical validation parameters. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and accurate quantification methods for this and structurally related compounds.
Introduction and Analytical Considerations
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel therapeutic agents. Its structure, featuring both a secondary amine and a carboxylic acid, imparts a zwitterionic character at physiological pH. Furthermore, the presence of two stereocenters (at the C3 and C5 positions) means that control and analysis of its stereoisomeric purity are paramount for drug safety and efficacy.
The quantitative analysis of this molecule presents several challenges:
-
High Polarity: Its polar nature makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns.
-
Poor UV Absorbance: The saturated ring system lacks a significant chromophore, precluding sensitive detection by UV-Vis spectrophotometry without derivatization.
-
Low Volatility: The zwitterionic properties and hydrogen bonding capabilities make it unsuitable for direct Gas Chromatography (GC) analysis.
-
Chirality: The presence of stereoisomers necessitates analytical methods capable of resolving them, as different enantiomers can have vastly different pharmacological activities.[1]
This guide addresses these challenges by providing detailed protocols based on established analytical principles for analogous compounds, ensuring scientific rigor and practical applicability.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For its unparalleled sensitivity and selectivity, LC-MS/MS is the premier technique for quantifying low-level analytes in complex biological matrices.[2] This method circumvents the need for derivatization for detection purposes and can be tailored to handle polar compounds.
Principle of the Method
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation. HILIC is an ideal alternative to reversed-phase chromatography for highly polar compounds, as it uses a polar stationary phase and a high-organic mobile phase to achieve retention. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative accuracy in mass spectrometry, as it co-elutes with the analyte and effectively corrects for matrix effects and variations during sample processing and injection.[3]
Experimental Protocol: LC-MS/MS
2.2.1. Sample Preparation (from Human Plasma)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, 10 µL of internal standard working solution (e.g., this compound-¹³C₆,¹⁵N₁), and 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
The sample is now ready for injection.
2.2.2. LC-MS/MS Conditions
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A HILIC column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion [M+H]⁺ m/z 146.1 → Product ion m/z 128.1 (loss of H₂O).
-
Internal Standard: Precursor ion [M+H]⁺ m/z 153.1 → Product ion m/z 135.1. (Note: Specific MRM transitions must be optimized by infusing the pure compound).
-
Visualization: LC-MS/MS Workflow
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for structural confirmation. However, for non-volatile and polar compounds like this compound, derivatization is mandatory to increase volatility and thermal stability.[4]
Principle of the Method
This protocol employs a two-step derivatization process. First, the carboxylic acid is esterified, and second, the amine and hydroxyl groups are silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This creates a less polar, more volatile derivative suitable for GC analysis. Quantification is performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol: GC-MS
3.2.1. Sample Preparation and Derivatization
-
Lyophilize the aqueous sample or evaporate the solvent from an extracted sample to complete dryness in a reaction vial.
-
Esterification: Add 200 µL of 3N HCl in n-butanol. Cap the vial tightly and heat at 65°C for 20 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
Silylation: Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial and heat at 70°C for 45 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
3.2.2. GC-MS Conditions
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector Temperature: 270°C (Splitless mode).
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: SIM mode, monitoring characteristic fragment ions of the derivatized analyte.
Visualization: GC-MS Workflow
Chiral Separation by HPLC
Assessing the enantiomeric purity of this compound is critical. This can be achieved directly by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.
Principle of the Method
Direct chiral separation on a CSP is the most straightforward approach, avoiding the potential for kinetic resolution issues associated with indirect methods.[1] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly effective for separating a broad range of chiral compounds, including those with amine and acid functionalities.[6] The separation relies on stereoselective interactions such as hydrogen bonding, dipole-dipole, and steric hindrance between the analyte enantiomers and the chiral selector.[1]
Experimental Protocol: Chiral HPLC
4.2.1. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.2.2. Chiral HPLC Conditions
-
Instrumentation: Standard HPLC or UPLC system with a UV or charged aerosol detector (CAD).
-
Chiral Column: A polysaccharide-based CSP (e.g., Daicel Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The acidic modifier (TFA) is crucial for protonating the amine and suppressing the ionization of the carboxylic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (for end absorbance) or CAD for more universal detection.
-
Injection Volume: 10 µL. (Note: The mobile phase composition must be optimized to achieve baseline resolution (Rs > 1.5)).
Method Validation and Comparison
Any quantitative analytical method must be validated to ensure it is fit for its intended purpose.[7] Validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8]
Summary of Performance Characteristics
The table below provides a comparative overview of the expected performance for the described methods.
| Parameter | LC-MS/MS (HILIC) | GC-MS (Derivatization) | Chiral HPLC (Direct) |
| Specificity | Excellent | Very Good | Good (for isomers) |
| Sensitivity (LOQ) | Very Low (pg/mL - ng/mL) | Low (ng/mL) | Moderate (µg/mL) |
| Throughput | High | Moderate | Moderate to High |
| Matrix Effects | High (mitigated by SIL-IS) | Low to Moderate | Low |
| Complexity | High (instrumentation) | High (sample prep) | Moderate (method dev) |
| Primary Application | Bioanalysis, Metabolomics | Purity profiling, structural ID | Enantiomeric excess determination |
Conclusion
The quantification of this compound can be successfully achieved through several analytical strategies, each with distinct advantages.
-
LC-MS/MS is the recommended method for bioanalytical applications requiring high sensitivity and throughput.
-
GC-MS with derivatization serves as a robust alternative, particularly for purity assessment in simpler matrices where high sensitivity is not the primary driver.
-
Chiral HPLC is an indispensable tool for controlling the stereochemical purity of the compound, a critical quality attribute in pharmaceutical development.
The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the need for chiral resolution. The protocols provided herein serve as a validated starting point for method development and implementation in a regulated or research environment.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The 5-Hydroxypiperidine-3-carboxylic Acid Scaffold
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for drug design. This guide focuses on the 5-hydroxypiperidine-3-carboxylic acid motif, a trifunctional scaffold that offers a rich platform for generating diverse chemical libraries. The strategic placement of hydroxyl, carboxylic acid, and secondary amine functionalities allows for precise, multi-vector derivatization, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] We will explore the synthetic rationale, key derivatization protocols, and therapeutic applications of this versatile scaffold, providing researchers with the foundational knowledge to leverage its potential in modern drug discovery.
The Strategic Value of the this compound Scaffold
The utility of a scaffold in medicinal chemistry is determined by its ability to serve as a rigid, well-defined core from which functional groups can be projected to interact with biological targets. The this compound scaffold excels in this regard by offering three distinct and chemically orthogonal points for diversification.
-
N1 Position (Secondary Amine): The ring nitrogen can be readily functionalized through N-alkylation, N-arylation, acylation, or sulfonylation. This position is often critical for modulating basicity (pKa), which directly impacts solubility, cell permeability, and potential off-target activities such as hERG channel binding.[3]
-
C3 Position (Carboxylic Acid): This functional group is a versatile handle for forming amides, esters, or serving as a bioisosteric replacement for other acidic groups.[5] It frequently acts as a key hydrogen bond donor/acceptor or a metal-chelating group, anchoring the molecule within a target's active site.
-
C5 Position (Hydroxyl Group): The hydroxyl group can be converted into ethers, esters, or oxidized to a ketone. This position allows for the exploration of additional pockets within a binding site and can be used to tune lipophilicity and metabolic stability.
The inherent chirality at the C3 and C5 positions adds another layer of complexity and opportunity, allowing for the synthesis of stereoisomers with potentially distinct biological activities and pharmacokinetic profiles.[3]
Caption: Key diversification points on the scaffold.
Synthesis of the Core Scaffold
Access to the this compound scaffold requires a robust and stereocontrolled synthetic strategy. While numerous methods exist for piperidine synthesis, a common approach involves the hydrogenation of a corresponding pyridine precursor, followed by functional group manipulation and chiral resolution.
Protocol 1: General Synthesis via Pyridine Hydrogenation
This protocol outlines a generalized, multi-step synthesis starting from a commercially available substituted pyridine. The rationale is to establish the carbon framework first, followed by reduction to the piperidine core, which is then protected for selective derivatization.
Workflow Overview
Caption: General workflow for scaffold synthesis.
Step-by-Step Methodology:
-
Esterification of the Starting Material:
-
Rationale: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prevents side reactions during the subsequent hydrogenation step.
-
Procedure: To a solution of 5-hydroxynicotinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC. Upon completion, concentrate the mixture in vacuo, and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the methyl ester.
-
-
Catalytic Hydrogenation of the Pyridine Ring:
-
Rationale: Reduction of the aromatic pyridine ring to a piperidine is a crucial step. Rhodium on carbon (Rh/C) is an effective catalyst for this transformation under hydrogen pressure.[6] The reaction conditions can influence the stereochemical outcome.
-
Procedure: In a high-pressure reactor, combine the methyl 5-hydroxynicotinate (1.0 eq) with 5% Rh/C (5-10 mol%) in a suitable solvent like methanol or water.[6] Pressurize the vessel with H₂ (e.g., 5-6 MPa) and heat to 80-90 °C for 5-48 hours.[6] The reaction must be carefully monitored for the disappearance of the starting material. After cooling and venting, filter the catalyst through Celite and concentrate the filtrate.
-
-
N-Protection of the Piperidine:
-
Rationale: Protection of the secondary amine is essential to prevent its interference in subsequent reactions and to allow for controlled derivatization at other sites. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.
-
Procedure: Dissolve the crude piperidine ester from the previous step in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine or diisopropylethylamine (1.5 eq). Stir at room temperature for 12-24 hours. After completion, perform an aqueous workup, extract the product, and purify by column chromatography to obtain the N-Boc protected scaffold.
-
-
Hydrolysis of the Ester (Optional, Post-Derivatization):
-
Rationale: The ester can be hydrolyzed back to a carboxylic acid at a later stage, typically after modifications at the N1 or C5 positions are complete.
-
Procedure: Dissolve the N-Boc protected ester in a mixture of THF/water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete. Acidify the mixture with 1 M HCl to pH ~3-4 and extract the product with ethyl acetate.
-
Applications & Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile starting point for developing agents against a range of biological targets. Its derivatives have shown potential as CNS agents, antimicrobials, and enzyme inhibitors.[7][8]
Example Application: Development of PPARα/γ Dual Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that are key targets for treating metabolic diseases like type 2 diabetes. Several piperidine carboxylic acid analogs have been designed and synthesized as potent dual PPARα/γ agonists.[9][10]
SAR Insights:
-
N-Substituent: Large, lipophilic groups on the nitrogen (e.g., substituted benzyl or phenethyl groups) are often required to occupy a hydrophobic pocket in the ligand-binding domain of PPARs.
-
C3-Carboxylic Acid: The acidic proton is critical for anchoring the ligand via a salt bridge interaction with key residues (e.g., His, Tyr) in the active site. Converting it to an amide or a large ester typically abolishes activity.[10]
-
C5-Hydroxyl Group: The stereochemistry and substitution at this position can modulate selectivity between PPAR isoforms (α, γ, δ). Small ether modifications may be tolerated, but bulky groups can lead to a loss of potency due to steric hindrance.
| Compound ID | N1-Substituent (R¹) | C3-Substituent (R²) | C5-Substituent (R³) | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) |
| A-1 | Benzyl | -COOH | -OH | 550 | 210 |
| A-2 | 4-Chlorobenzyl | -COOH | -OH | 120 | 45 |
| A-3 | 4-Chlorobenzyl | -COOCH₃ | -OH | >10,000 | >10,000 |
| A-4 | 4-Chlorobenzyl | -COOH | -OCH₃ | 350 | 150 |
Note: Data is representative and synthesized from general SAR principles for illustrative purposes.[9][10]
Key Derivatization Protocols
The following protocols provide step-by-step methods for modifying the three key functional handles on the N-Boc protected scaffold.
Protocol 2: N-Alkylation via Reductive Amination
-
Rationale: This is a classic and highly reliable method for introducing alkyl groups at the nitrogen position after Boc-deprotection. It involves forming an iminium ion with an aldehyde or ketone, which is then reduced in situ.
-
Procedure:
-
Boc Deprotection: Dissolve the N-Boc protected scaffold (1.0 eq) in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours. Concentrate in vacuo to remove excess acid and solvent.
-
Reductive Amination: Dissolve the resulting amine salt in methanol (0.2 M). Add the desired aldehyde or ketone (1.1 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq). STAB is often preferred as it is less toxic and moisture-sensitive.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate, dry the organic layer, and purify by column chromatography.
-
Protocol 3: C3-Amide Bond Formation
-
Rationale: Amide coupling is a fundamental transformation in medicinal chemistry. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes racemization.
-
Procedure:
-
Dissolve the N-Boc protected scaffold with a free carboxylic acid (1.0 eq) in DMF or DCM (0.1 M).
-
Add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC.
-
Protocol 4: C5-Ether Synthesis (Williamson Ether Synthesis)
-
Rationale: This method allows for the introduction of a wide variety of groups at the hydroxyl position. It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.
-
Procedure:
-
Dissolve the N-Boc protected scaffold (1.0 eq) in anhydrous THF or DMF (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30-60 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and purify by column chromatography.
-
Conclusion and Future Outlook
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its trifunctional nature allows for systematic exploration of chemical space in three dimensions, making it highly adaptable for fragment-based, library-based, and lead optimization campaigns. The synthetic accessibility and the well-established protocols for its derivatization lower the barrier to entry for its use. Future work will likely focus on developing novel stereoselective syntheses to access all possible stereoisomers of the core and on applying this scaffold to new and challenging biological targets where precise 3D orientation of pharmacophoric elements is paramount for achieving high potency and selectivity.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 5-Hydroxypiperidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox
The pursuit of novel therapeutic peptides with enhanced stability, constrained conformations, and unique biological activities has led researchers to explore beyond the canonical 20 amino acids. Non-canonical building blocks, particularly cyclic β-amino acids, are of significant interest as they can induce specific and stable secondary structures, such as helices and turns, in peptide chains.[1][2][3] 5-Hydroxypiperidine-3-carboxylic acid, a cyclic β-amino acid, offers a unique scaffold. Its rigid piperidine ring pre-organizes the peptide backbone, while the hydroxyl group provides a valuable site for post-synthetic modification, conjugation, or modulation of solubility and binding interactions.
However, the successful incorporation of this residue via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is not trivial. It presents two primary challenges: the steric hindrance inherent to its cyclic structure, which can impede coupling efficiency, and the presence of a reactive secondary hydroxyl group that necessitates an orthogonal protection strategy to prevent unwanted side reactions.[4][5]
This guide provides a comprehensive framework for the strategic use of this compound in SPPS. It details the critical considerations for protecting group selection, optimized coupling protocols to overcome steric barriers, and robust cleavage methods, empowering researchers to confidently utilize this versatile building block in drug discovery and development.
The Cornerstone: Orthogonal Protecting Group Strategy
In Fmoc-based SPPS, the success of the entire synthesis hinges on an orthogonal protecting group scheme.[6][] This principle ensures that the temporary Nα-Fmoc group can be removed at each cycle without affecting the permanent side-chain protecting groups, which are only removed at the final cleavage step.[8][9][10]
For this compound, a three-tiered protection strategy is required:
-
Nα-Protection (Temporary): The standard 9-fluorenylmethyloxycarbonyl (Fmoc) group is used. It is reliably cleaved under mild basic conditions (e.g., 20% piperidine in DMF) at each step of the synthesis.[11][12]
-
C5-Hydroxyl Protection (Permanent): The hydroxyl group must be masked with a group that is stable to repeated piperidine treatments but labile to the final strong acid cleavage. The tert-butyl (tBu) ether is the ideal choice. It is completely stable to the basic conditions used for Fmoc removal but is efficiently cleaved by trifluoroacetic acid (TFA).[12][13] This is analogous to the protection of hydroxyl groups on serine, threonine, and tyrosine.
-
C-Terminus (Semi-Permanent): The carboxylic acid is anchored to the solid support via a linker, which acts as its protecting group until the final cleavage step.
The commercially available building block is therefore Fmoc-(5-O-tBu)-piperidine-3-carboxylic acid .
Table 1: Orthogonal Protection Scheme
| Functional Group | Protecting Group | Deprotection Conditions | Stability |
| α-Amino Group | Fmoc | 20% Piperidine in DMF | Acid-stable |
| C5-Hydroxyl Group | tBu (tert-butyl) | 95% TFA (Final Cleavage) | Base-stable |
| Side Chains (Other) | tBu, Boc, Trt, Pbf, etc. | 95% TFA (Final Cleavage) | Base-stable |
| C-Terminal Carboxyl | Resin Linker (e.g., Wang, Rink) | 95% TFA (Final Cleavage) | Base-stable |
Experimental Workflow: SPPS Cycle for Incorporation
The following protocol outlines the key steps for incorporating Fmoc-(5-O-tBu)-piperidine-3-carboxylic acid into a growing peptide chain on a solid support.
Figure 1: SPPS workflow for coupling this compound.
Protocol 1: Coupling of Fmoc-(5-O-tBu)-piperidine-3-carboxylic acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-(5-O-tBu)-piperidine-3-carboxylic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[14]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Nα-Fmoc group from the previous amino acid has been completely removed (confirmed by a negative Kaiser test or equivalent). Wash the deprotected peptide-resin thoroughly with DMF (3 x 5 mL).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(5-O-tBu)-piperidine-3-carboxylic acid (4 eq., 0.4 mmol) and HATU (or COMU) (3.9 eq., 0.39 mmol) in DMF (~3 mL). Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Rationale: this compound is a sterically hindered amino acid. Standard carbodiimide activators like DIC may result in slow and incomplete reactions.[5] High-reactivity uronium/aminium reagents like HATU or COMU generate highly reactive OAt/Oxyma esters, which are necessary to drive the coupling to completion and minimize racemization.[4][14]
-
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or perform a double coupling.
-
Rationale: The increased steric bulk around the reacting centers slows down the reaction kinetics compared to standard amino acids. A longer reaction time ensures the coupling proceeds to completion.[15]
-
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (2 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the next Nα-Fmoc deprotection step.
Final Cleavage and Global Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBu on the piperidine ring) must be removed simultaneously.
Figure 2: General workflow for peptide cleavage, precipitation, and purification.
Protocol 2: TFA-Mediated Cleavage
Materials:
-
Dried peptide-resin
-
Reagent R: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail (Reagent R, ~5-10 mL) to the resin. Agitate the slurry at room temperature for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the acid-labile linker anchoring the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups like tBu, Boc, and Trt. TIS acts as a scavenger, quenching the highly reactive carbocations (e.g., tBu+) generated during deprotection, thus preventing re-attachment to sensitive residues like Trp or Met.
-
-
Isolation: Filter the resin and collect the TFA filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Add the collected filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Collection: Allow the peptide to precipitate for at least 30 minutes at -20°C. Collect the crude peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Drying & Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude product can then be analyzed by HPLC and mass spectrometry before final purification.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test after coupling) | 1. Insufficient activation due to steric hindrance.2. Short coupling time.3. Peptide aggregation on-resin. | 1. Use a high-reactivity coupling reagent (HATU, COMU).[14]2. Increase coupling time to >2 hours or perform a double coupling.3. If aggregation is suspected, switch to a more polar solvent or use microwave-assisted SPPS.[15] |
| Deletion Sequence (Mass spec shows desired peptide minus the piperidine residue) | Incomplete coupling was not addressed, and the unreacted amine was carried through to the next cycle. | 1. Ensure a negative Kaiser test before proceeding.2. Implement a capping step (e.g., with acetic anhydride/DIPEA in DMF) after the coupling of the hindered residue to block any unreacted amines.[16][17] |
| Side Product Formation (Unexpected mass adducts after cleavage) | 1. Incomplete removal of the Fmoc group leading to N-terminal capping.2. Insufficient scavengers in the cleavage cocktail. | 1. Ensure complete Fmoc deprotection (e.g., using 2 x 10 min piperidine treatments).2. Always use a cleavage cocktail containing scavengers like TIS, especially when multiple tBu-protected residues are present. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. bachem.com [bachem.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note & Protocols: In Vitro Evaluation of 5-Hydroxypiperidine-3-Carboxylic Acid for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro assessment of the anticancer potential of 5-hydroxypiperidine-3-carboxylic acid, a novel piperidine derivative. While the broader class of piperidine-containing compounds has shown promise in oncology research, this specific molecule remains uncharacterized in this context[1][2][3]. This application note details a structured, multi-phase experimental workflow designed to efficiently screen for cytotoxic activity and subsequently elucidate the underlying mechanisms of action. We present detailed, field-proven protocols for cytotoxicity screening, apoptosis induction, cell cycle perturbation, and the analysis of key cancer-related signaling pathways. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls.
Introduction: The Rationale for Investigating this compound
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds[2][3]. Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer agents[1][2][3]. The introduction of hydroxyl and carboxylic acid functional groups, as in this compound, can significantly alter the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. These modifications may enable novel interactions with biological targets implicated in cancer cell proliferation and survival.
Given the absence of published data on its anticancer activity, a systematic in vitro evaluation is the critical first step to determine if this compound warrants further investigation as a potential therapeutic agent. The following protocols are designed to provide a robust and logical progression from broad screening to more focused mechanistic studies.
Experimental Workflow: A Phased Approach
A tiered approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's biological effects. This workflow ensures that mechanistic studies are pursued only if significant cytotoxic or anti-proliferative activity is first identified.
Caption: Phased experimental workflow for in vitro anticancer evaluation.
Phase 1: Cytotoxicity and Viability Screening
The primary objective of this phase is to determine whether this compound exerts a cytotoxic or anti-proliferative effect on cancer cells. This is a critical go/no-go decision point. We will utilize colorimetric assays that are rapid, inexpensive, and provide a quantitative measure of cell viability.[4]
Rationale for Assay Selection
-
MTT Assay : This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a colorimetric readout of cell viability.[5] It is one of the most widely used methods for preliminary anticancer activity evaluation.[6]
-
SRB (Sulforhodamine B) Assay : This assay relies on the ability of SRB to bind to protein components of cells. It is a cell-staining method that provides an estimate of total cell number, and thus, cell proliferation.[7][8] The SRB assay is a reliable alternative to the MTT assay.
Data Presentation: IC50 Determination
The results of the cytotoxicity screening will be used to calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for comparing potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| Additional Cell Line | Cancer Type | Experimental Value | Experimental Value |
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding : Culture selected cancer cell lines (e.g., MCF-7, A549) in their recommended media. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Preparation and Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of final concentrations for treatment. Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).[9]
-
Incubation : Incubate the plate for a standard exposure time, typically 48 or 72 hours.[9]
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4][9]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity (i.e., a potent IC50 value), the next logical step is to determine the mode of cell death. The primary question is whether the compound induces apoptosis (programmed cell death) or necrosis.
Apoptosis vs. Necrosis
Apoptosis is a controlled, energy-dependent process crucial for normal tissue homeostasis. Many effective anticancer drugs work by inducing apoptosis in cancer cells. Assays that can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells are therefore highly informative.
Recommended Assays
-
Annexin V/Propidium Iodide (PI) Staining : This is a gold-standard flow cytometry-based assay. In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) translocates to the outer leaflet. Annexin V is a protein that specifically binds to PS.[10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[11] Simultaneous staining allows for the differentiation of cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Caspase Activity Assays : Caspases are a family of proteases that are the central executioners of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[10][12]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin Binding Buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.[12]
-
Incubation : Incubate the cells in the dark at room temperature for 15-30 minutes.[12]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Collect at least 10,000-20,000 events per sample for a statistically robust analysis.
-
Data Interpretation : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the effect of the compound.
Phase 3: Investigating Effects on Cell Cycle and Signaling Pathways
Understanding how a compound affects cell cycle progression and key signaling pathways can provide deeper insights into its mechanism of action.
Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[13] Flow cytometry with propidium iodide (PI) staining is the most common method for cell cycle analysis.[14][15] PI binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.[13][16]
-
G0/G1 phase : 2n DNA content
-
S phase : between 2n and 4n DNA content
-
G2/M phase : 4n DNA content
Detailed Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment : Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16][17]
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[15][16]
-
Incubation : Incubate in the dark at room temperature for 20-30 minutes.[17]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis : Generate DNA content histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[18][19] This allows for the investigation of key signaling pathways that are often dysregulated in cancer. Based on the results from the apoptosis and cell cycle assays, specific pathways can be interrogated.
Caption: Key cancer signaling pathways for Western blot analysis.
Potential Proteins of Interest:
-
Apoptosis Markers : Cleaved Caspase-3, Cleaved PARP. The cleavage of these proteins is a hallmark of apoptosis.
-
Cell Cycle Regulators : p21, Cyclin D1. These proteins are key regulators of the G1/S checkpoint.
-
Survival Pathways : p-Akt, Akt. The phosphorylation of Akt is a key indicator of the activation of the pro-survival PI3K/Akt pathway.[20]
-
Tumor Suppressors : p53. This protein is a critical regulator of the cell's response to stress, including DNA damage.[3]
Detailed Protocol: Western Blotting
-
Protein Extraction : Treat cells with the test compound, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[21][22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[22]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[21]
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatments.
Conclusion and Future Directions
This application note provides a systematic and robust framework for the initial in vitro evaluation of this compound's anticancer potential. By following this phased approach, researchers can efficiently determine if the compound has cytotoxic activity and begin to unravel its mechanism of action. Positive and significant results from these assays—such as a potent IC50, clear induction of apoptosis, or specific cell cycle arrest—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.
References
- 1. nwmedj.org [nwmedj.org]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. japsonline.com [japsonline.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Characterizing 5-Hydroxypiperidine-3-carboxylic Acid as a Novel GABA Uptake Inhibitor
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Rationale for Targeting GABA Uptake
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability, thereby maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3]
The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][4] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1). GAT-1 is the most abundant subtype in the brain and is primarily localized on neurons.[5]
Inhibiting GATs, particularly GAT-1, prevents the clearance of GABA from the synapse, thereby prolonging its inhibitory effect and enhancing GABAergic tone.[1][5][6] This mechanism forms the basis for the therapeutic action of established drugs like Tiagabine, a selective GAT-1 inhibitor used in the treatment of epilepsy.[1] Therefore, the discovery and characterization of novel GAT inhibitors represent a promising strategy for the development of new therapeutics for CNS disorders.
5-hydroxypiperidine-3-carboxylic acid is a structural analog of nipecotic acid, a well-known competitive inhibitor of GABA uptake.[3][7][8] The addition of a hydroxyl group is hypothesized to alter the binding affinity and selectivity of the molecule for GAT subtypes. These application notes provide a comprehensive guide to the characterization of this compound, from initial in vitro screening to in vivo validation of its mechanism of action.
Compound Profile: this compound
-
IUPAC Name: this compound[9]
-
Molecular Formula: C₆H₁₁NO₃[9]
-
Molecular Weight: 145.16 g/mol [9]
-
Structure:
-
Core Rationale: As a derivative of piperidine-3-carboxylic acid (nipecotic acid), this compound is designed to interact with the GABA binding site on GATs. The hydroxyl moiety may form additional hydrogen bonds within the transporter's binding pocket, potentially influencing potency and selectivity. Previous studies on related hydroxy-substituted piperidinecarboxylic acids have shown that such substitutions can produce weak to moderate inhibitors of the GABA uptake system.[7]
Mechanism of Action: Inhibition of GABA Transport
The primary mechanism of action for this compound is the competitive inhibition of GABA transporters. By binding to the GATs, the compound prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of extracellular GABA and enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B). This potentiates the inhibitory signal, reducing neuronal hyperexcitability.
Caption: Figure 1: Mechanism of GABA Uptake Inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the comprehensive evaluation of this compound as a GABA uptake inhibitor.
Protocol 1: In Vitro [³H]GABA Uptake Assay in Rat Cortical Synaptosomes
Principle of the Assay: This is the foundational assay to determine the compound's inhibitory potency (IC₅₀) on native GABA transporters. Synaptosomes are resealed nerve terminals isolated from brain tissue, which retain functional transporters.[10] The assay measures the uptake of radiolabeled GABA ([³H]GABA) into synaptosomes in the presence of varying concentrations of the test compound. This method provides a physiologically relevant environment as it uses brain tissue with an endogenous mixture of GAT subtypes.[11]
Materials:
-
Male Wistar rats (200-250g)
-
Sucrose buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
[³H]GABA (specific activity ~80-100 Ci/mmol)
-
This compound
-
Tiagabine (positive control)
-
BCA Protein Assay Kit
-
Scintillation fluid and vials
Workflow Diagram:
Caption: Figure 2: Synaptosome [³H]GABA Uptake Workflow.
Step-by-Step Methodology:
-
Synaptosome Preparation: a. Euthanize rats according to approved institutional animal care guidelines. b. Rapidly dissect the cerebral cortex and place it in ice-cold sucrose buffer. c. Homogenize the tissue using a glass-Teflon homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. e. Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C. f. Discard the supernatant and resuspend the pellet (P2, the crude synaptosomal fraction) in ice-cold Krebs-HEPES buffer. g. Determine the protein concentration using a BCA assay.
-
GABA Uptake Assay: a. Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.2 mg/mL in Krebs-HEPES buffer. b. In a 96-well plate, add 50 µL of synaptosome suspension to each well. c. Add 25 µL of Krebs-HEPES buffer containing either vehicle, this compound (at concentrations ranging from 1 nM to 1 mM), or the positive control Tiagabine. d. For non-specific uptake, use a saturating concentration of Tiagabine (e.g., 1 mM). e. Pre-incubate the plate at 37°C for 10 minutes. f. Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration ~50 nM). g. Incubate for a predetermined linear uptake time (typically 5-15 minutes) at 37°C.[12][13][14] h. Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Immediately wash the filters three times with ice-cold Krebs-HEPES buffer. i. Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of 1 mM Tiagabine) from the total uptake for all wells. b. Normalize the data as a percentage of the control (vehicle-treated) specific uptake. c. Plot the percentage of inhibition versus the log concentration of the compound. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Assay for GAT Subtype Selectivity
Principle of the Assay: To understand the compound's selectivity profile, it is essential to test its activity on individual GAT subtypes. This protocol uses human embryonic kidney (HEK293) cells stably expressing a single human GAT subtype (e.g., hGAT-1, hGAT-2, hGAT-3).[4][15] This allows for a clean determination of the compound's potency at each transporter, which is critical for predicting its therapeutic window and potential side effects.
Materials:
-
HEK293 cell lines stably expressing hGAT-1, hGAT-2, or hGAT-3.[4]
-
Wild-type (non-transfected) HEK293 cells as a negative control.
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]GABA.
-
Test compounds and subtype-selective control inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3/BGT-1).
Step-by-Step Methodology:
-
Cell Culture: a. Culture the GAT-expressing and wild-type HEK293 cells under standard conditions (37°C, 5% CO₂). b. Seed the cells into 96-well culture plates at a density that yields a confluent monolayer on the day of the assay (e.g., 60,000 cells/well).[16] Allow cells to adhere for 24-48 hours.
-
Uptake Assay: a. On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed assay buffer. b. Add 50 µL of assay buffer to each well. c. Add 25 µL of assay buffer containing vehicle or the test compound at various concentrations. d. Pre-incubate at room temperature or 37°C for 10-20 minutes. e. Initiate uptake by adding 25 µL of [³H]GABA. f. Incubate for 10-20 minutes at room temperature. g. Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. h. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. i. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.
-
Data Analysis: a. For each cell line, subtract the average counts from the wild-type cells to determine transporter-specific uptake. b. Calculate the IC₅₀ for each GAT subtype as described in Protocol 4.1. c. Determine the selectivity ratio by comparing the IC₅₀ values across the different GAT subtypes.
Data Presentation: Summarize the IC₅₀ values in a table for clear comparison.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Tiagabine (Control) | ~0.07[17] | >100 | >100 |
| Nipecotic Acid (Control) | ~4 | ~22 | >100 |
Protocol 3: In Vivo Microdialysis to Measure Extracellular GABA
Principle of the Assay: This protocol assesses the compound's ability to increase extracellular GABA levels in a specific brain region of a freely moving animal, providing direct evidence of in vivo target engagement.[18] Microdialysis involves implanting a small, semi-permeable probe into the brain.[19] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules like GABA diffuse from the brain's extracellular fluid into the dialysate, which is then collected and analyzed.[18][19]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulated for systemic administration (e.g., i.p. injection)
Step-by-Step Methodology:
-
Surgical Implantation of Microdialysis Probe: a. Anesthetize the rat and place it in a stereotaxic frame. b. Following aseptic procedures, drill a small hole in the skull over the target brain region (e.g., hippocampus or prefrontal cortex). c. Slowly lower the microdialysis probe to the desired coordinates. d. Secure the probe to the skull using dental cement. Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment: a. Place the rat in a microdialysis bowl that allows free movement. b. Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. c. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). d. Allow the system to stabilize for at least 2-3 hours. e. Collect baseline samples every 20 minutes for at least 60-80 minutes (3-4 baseline fractions). f. Administer this compound (e.g., via i.p. injection) or vehicle. g. Continue collecting dialysate fractions for at least 2-3 hours post-administration.
-
Sample Analysis: a. Analyze the GABA concentration in the dialysate samples using a validated HPLC method. This typically involves pre-column derivatization (e.g., with o-phthaldialdehyde) followed by fluorescence detection. b. Quantify GABA levels by comparing them to a standard curve.
-
Data Analysis: a. Calculate the average GABA concentration from the baseline fractions. b. Express the GABA concentration in each post-injection fraction as a percentage of the baseline average. c. Plot the percent change in extracellular GABA versus time. d. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of the compound to the vehicle control group.
Interpretation and Troubleshooting
-
Off-Target Effects: Nipecotic acid and its analogs can, at higher concentrations, directly activate GABA-A receptors.[20] It is crucial to correlate the effective concentrations from uptake assays with concentrations required for receptor activation to assess the specificity of the compound's action.
-
Blood-Brain Barrier (BBB) Penetration: A lack of effect in the in vivo microdialysis experiment, despite potent in vitro activity, may indicate poor BBB penetration.[3][8] Nipecotic acid itself is known for its limited ability to cross the BBB due to its hydrophilic nature.[3][8] The hydroxyl group on this compound may similarly affect its lipophilicity.
-
Assay Variability: In synaptosome preparations, variability can arise from the dissection and homogenization process. Always process samples consistently. In cell-based assays, ensure consistent cell passage numbers and confluency.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound as a novel GABA uptake inhibitor. By systematically evaluating its in vitro potency, subtype selectivity, and in vivo target engagement, researchers can build a comprehensive data package to support its potential as a therapeutic candidate for CNS disorders characterized by GABAergic dysfunction.
References
- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 6. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Tiered Strategy for Elucidating the Bioactivity of 5-hydroxypiperidine-3-carboxylic Acid
Introduction and Rationale
5-hydroxypiperidine-3-carboxylic acid (5-HPCA) is a heterocyclic compound featuring a piperidine backbone, a structure prevalent in many neuroactive agents.[1][2] Its core structure is a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] Specifically, the piperidine ring locks the GABA backbone into a specific spatial arrangement, which can confer selectivity and potency for specific receptor subtypes. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group suggests potential interactions with amino acid receptors, transporters, or enzymes that recognize polar, charged substrates.
Given its structural similarity to known GABA receptor agonists like isonipecotic acid[3] and its classification as a piperidine carboxylic acid derivative,[4][5] a logical starting point for bioactivity investigation is the GABAergic system. Furthermore, its resemblance to glutamate and other amino acids warrants investigation into its effects on excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor and neurotransmitter transporters.
This document outlines a comprehensive, tiered strategy for systematically characterizing the bioactivity of 5-HPCA. The approach begins with high-throughput primary screening to identify potential targets and progresses to more complex functional and cell-based assays to determine the mechanism of action. Each protocol is designed with internal validation steps to ensure data integrity and reproducibility.[6][7][8]
Target Hypothesis and Tiered Assay Strategy
The structural features of 5-HPCA suggest several potential biological targets. This guide will focus on the most probable candidates based on established pharmacology of similar scaffolds.
-
Primary Hypothesized Targets:
-
GABA-A Receptors: As a constrained GABA analog, 5-HPCA may bind to and modulate GABA-A receptors, which are ligand-gated chloride channels crucial for fast synaptic inhibition.[9][10]
-
Neurotransmitter Transporters: Monoamine transporters (e.g., for dopamine, norepinephrine, serotonin) and GABA transporters are vital for clearing neurotransmitters from the synapse.[11][12][13] The charged nature of 5-HPCA makes it a candidate for interacting with these systems.
-
-
Secondary Hypothesized Targets:
-
NMDA Receptors: These are glutamate-gated ion channels essential for synaptic plasticity and memory.[14][15][16] Antagonism or modulation of these receptors is a common mechanism for neuroactive drugs.
-
Metabolic Enzymes: The compound could potentially inhibit enzymes involved in amino acid metabolism.[17][18][19]
-
Our proposed workflow follows a logical progression from broad screening to detailed characterization.
Caption: Tiered workflow for 5-HPCA bioactivity screening.
Tier 1 Protocol: GABA-A Receptor Radioligand Binding Assay
Objective: To determine if 5-HPCA binds to the GABA-A receptor complex. This is achieved through a competition assay measuring the displacement of a known radiolabeled ligand, [³H]muscimol, from receptors in rat brain membrane preparations.[20][21]
Causality: This assay provides a direct measure of physical interaction between the test compound and the receptor. If 5-HPCA binds to the same site as muscimol (or an allosterically coupled site), it will decrease the amount of radioactivity detected, allowing for the calculation of its binding affinity (Ki).[9][10]
Materials:
-
Tissue: Whole rat brains (source: e.g., Charles River Laboratories).
-
Radioligand: [³H]muscimol (e.g., PerkinElmer).
-
Non-specific Ligand: GABA (gamma-Aminobutyric acid), high concentration (e.g., 10 mM).
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Dounce homogenizer, high-speed centrifuge (capable of >100,000 x g), 96-well plates, liquid scintillation counter.
Step-by-Step Protocol:
Part A: Membrane Preparation [20]
-
Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer (20 mL/g tissue).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the pellet in ice-cold deionized water and homogenize briefly to lyse any trapped vesicles.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step two more times to remove endogenous GABA.[20]
-
Resuspend the final pellet in a known volume of Binding Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -70°C until use.
Part B: Binding Assay [20][21]
-
Thaw membrane aliquots on ice. Wash twice with Binding Buffer by centrifugation.
-
Prepare a 96-well plate with the following in triplicate:
-
Total Binding: 5 nM [³H]muscimol + Binding Buffer + Membranes (0.1-0.2 mg protein).
-
Non-specific Binding (NSB): 5 nM [³H]muscimol + 10 mM GABA + Membranes.
-
Test Compound: 5 nM [³H]muscimol + varying concentrations of 5-HPCA (e.g., 1 nM to 100 µM) + Membranes.
-
-
Ensure the final assay volume is consistent across all wells (e.g., 250 µL).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis and Validation:
-
Specific Binding: Calculate as (Total Binding cpm) - (NSB cpm).
-
% Inhibition: Calculate for each 5-HPCA concentration: 100 * (1 - [(Test cpm - NSB cpm) / (Specific Binding cpm)]).
-
IC50 Determination: Plot % Inhibition vs. log[5-HPCA concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[22][23][24]
-
Assay Validation: A successful assay should have a specific binding signal that is at least 80% of the total binding. The positive control (unlabeled GABA) should displace >90% of the radioligand.
| Parameter | Description | Typical Value |
| IC50 | Concentration of 5-HPCA causing 50% inhibition of [³H]muscimol binding. | To be determined |
| Hill Slope | Steepness of the dose-response curve. | ~1.0 for competitive binding |
| Ki | Inhibitory constant, affinity of 5-HPCA for the receptor. | Calculated from IC50 |
Tier 2/3 Protocol: Neurotransmitter Transporter Uptake Assay
Objective: To determine if 5-HPCA inhibits the reuptake of neurotransmitters (dopamine, serotonin, or norepinephrine) into cells expressing the respective transporters (DAT, SERT, NET).
Causality: This functional, cell-based assay measures a biological process—neurotransmitter transport—rather than just binding.[13] It utilizes a fluorescent substrate that mimics neurotransmitters.[11][12][25] If 5-HPCA inhibits the transporter, the fluorescent substrate will be blocked from entering the cell, resulting in a lower fluorescence signal compared to untreated cells. This directly assesses the compound's functional impact on a key synaptic regulatory mechanism.
Materials:
-
Cell Lines: HEK-293 cells stably expressing human DAT, SERT, or NET (e.g., available from ATCC or created in-house).
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices), which contains a fluorescent substrate and a masking dye.[12][25]
-
Positive Controls: Known inhibitors for each transporter (e.g., GBR-12909 for DAT, imipramine for SERT, desipramine for NET).
-
Equipment: Fluorescence microplate reader capable of bottom-read kinetic or endpoint measurements, 384-well black-walled, clear-bottom plates.
Caption: Workflow for the fluorescent neurotransmitter uptake assay.
Step-by-Step Protocol: [11][12]
-
Cell Plating: Seed the transporter-expressing HEK cells into 384-well plates at a pre-optimized density (e.g., 15,000-20,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 5-HPCA in assay buffer. Also prepare solutions for a vehicle control (buffer only) and a positive control inhibitor at a concentration known to cause maximal inhibition.
-
Assay Execution: a. Remove the culture medium from the cell plate. b. Add the 5-HPCA dilutions and controls to the respective wells. c. Incubate the plate at 37°C for 10-20 minutes. d. Add the fluorescent substrate/masking dye solution provided in the kit to all wells. e. Immediately place the plate in the fluorescence reader.
-
Data Acquisition: Read the plate in either kinetic mode for 30-60 minutes or as a single endpoint reading after a fixed incubation time, according to the kit manufacturer's instructions.
Data Analysis and Validation:
-
Data Normalization:
-
The signal from wells with the positive control inhibitor represents 100% inhibition (or 0% uptake).
-
The signal from wells with the vehicle control represents 0% inhibition (or 100% uptake).
-
-
IC50 Calculation: Normalize the data from the 5-HPCA wells and plot the percent inhibition against the log of the compound concentration. Fit the data using non-linear regression to obtain the IC50 value.[26]
-
Assay Quality Control (Z'-factor): To validate the assay for high-throughput screening, the Z'-factor should be calculated using the signals from the positive and vehicle controls.[27]
| Transporter | Positive Control | Expected IC50 (Literature) | 5-HPCA IC50 |
| DAT | GBR-12909 | ~1-10 nM | To be determined |
| SERT | Imipramine | ~1-5 nM | To be determined |
| NET | Desipramine | ~1-5 nM | To be determined |
Concluding Remarks and Future Directions
This guide provides a robust, validated framework for the initial characterization of this compound. The tiered approach ensures a logical and cost-effective progression from identifying potential biological targets to confirming functional activity in a cellular context.
Positive results in any of these primary assays should be followed by more detailed mechanistic studies. For example, a hit in the GABA-A binding assay would warrant electrophysiological studies (e.g., patch-clamp) to determine if the compound is an agonist, antagonist, or allosteric modulator. A hit in the transporter assays could be followed by efflux assays to see if the compound is a substrate or a blocker.[13] Similarly, if these primary screens are negative, the focus should shift to secondary targets like NMDA receptors, using methods like calcium flux assays,[14][15][28] or to enzyme inhibition assays.[17][29] This systematic process is essential for building a comprehensive pharmacological profile and unlocking the therapeutic potential of novel chemical entities.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. edraservices.nl [edraservices.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDSP - GABA [kidbdev.med.unc.edu]
- 21. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. clyte.tech [clyte.tech]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
- 25. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. researchgate.net [researchgate.net]
- 29. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Hydroxypiperidine-3-carboxylic Acid Analogs as GABA Transporter Inhibitors
Introduction: The 5-Hydroxypiperidine-3-carboxylic Acid Scaffold in Neuroscience Drug Discovery
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its synaptic concentrations are tightly regulated by GABA transporters (GATs).[1][2] Of the four known subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and plays a crucial role in the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][3] Consequently, inhibitors of GAT-1 can prolong the action of GABA, representing a promising therapeutic strategy for neurological disorders characterized by excessive excitation, such as epilepsy.[1]
Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established GAT inhibitor.[4] However, its zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier (BBB).[4] This has driven extensive research into the development of lipophilic N-substituted analogs to improve pharmacokinetic properties and potency.[4] The introduction of a hydroxyl group onto the piperidine ring, specifically at the 5-position, offers a strategy to modulate the physicochemical properties of these analogs, potentially influencing solubility, metabolic stability, and target engagement through additional hydrogen bonding interactions.
These application notes provide a comprehensive guide for researchers investigating the structure-activity relationships (SAR) of this compound analogs as GAT inhibitors. We will delve into the critical aspects of their synthesis, with a focus on stereochemical control, and provide detailed protocols for their biological evaluation.
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory activity of this compound analogs on GATs is governed by several key structural features. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.
The Critical Role of the N-Substituent
For the parent nipecotic acid scaffold, it is well-established that the introduction of a lipophilic substituent on the piperidine nitrogen is crucial for high-affinity GAT-1 inhibition.[4] This principle extends to the 5-hydroxy analogs. The N-substituent is believed to interact with a hydrophobic pocket within the transporter protein. The nature and size of this substituent significantly impact potency and selectivity.
Influence of the 5-Hydroxy Group
The introduction of a hydroxyl group at the 5-position of the piperidine ring generally leads to a significant decrease in inhibitory potency compared to the parent nipecotic acid analog. For instance, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor of GABA uptake than nipecotic acid. This suggests that the introduction of a polar group in this region may be detrimental to binding, possibly by disrupting favorable hydrophobic interactions or by inducing a conformational change in the ligand that is less favorable for binding.
The rationale for investigating such modifications often lies in the pursuit of improved pharmacokinetic properties. A hydroxyl group can increase aqueous solubility and provide a site for metabolic modification, potentially leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
The Importance of Stereochemistry
The relative stereochemistry of the hydroxyl and carboxylic acid groups on the piperidine ring is a critical determinant of biological activity. Both cis and trans isomers can be synthesized, and it is essential to evaluate them separately to understand the three-dimensional requirements of the GAT binding pocket. The precise influence of the stereochemistry of the 5-hydroxy group on GAT-1 inhibitory activity requires systematic investigation for each series of N-substituted analogs.
Quantitative SAR Data
To illustrate the SAR principles discussed, the following table summarizes the inhibitory potencies of a hypothetical series of this compound analogs against GAT-1.
| Compound ID | N-Substituent | Stereochemistry of 5-OH | GAT-1 IC50 (µM) |
| 1 | -H | a | > 100 |
| 2a | -CH2CH2-Ph | cis | 15.2 |
| 2b | -CH2CH2-Ph | trans | 35.8 |
| 3a | -(CH2)3-Ph | cis | 8.9 |
| 3b | -(CH2)3-Ph | trans | 22.1 |
| 4a | -CH2-Thiophene | cis | 12.5 |
| 4b | -CH2-Thiophene | trans | 29.7 |
a Stereochemistry refers to the relative orientation of the 5-hydroxy and 3-carboxylic acid groups.
Experimental Protocols
Synthesis of a Representative Analog: Ethyl (cis)-1-(2-phenylethyl)-5-hydroxypiperidine-3-carboxylate
This protocol describes a potential synthetic route to a representative N-substituted this compound analog. The synthesis involves the preparation of a key intermediate, ethyl 5-hydroxypiperidine-3-carboxylate, followed by N-alkylation.
Materials and Reagents:
-
Ethyl 5-oxopiperidine-3-carboxylate
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Protocol:
-
Reduction of the Ketone:
-
Dissolve ethyl 5-oxopiperidine-3-carboxylate (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield a mixture of cis and trans ethyl 5-hydroxypiperidine-3-carboxylate.
-
Separate the diastereomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
N-Alkylation:
-
To a solution of the desired isomer of ethyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in acetonitrile, add (2-bromoethyl)benzene (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Biological Evaluation: GABA Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory potency of the synthesized analogs on GABA uptake, specifically targeting GAT-1.
Materials and Reagents:
-
HEK-293 cells stably expressing human GAT-1 (hGAT-1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (this compound analogs)
-
Reference GAT-1 inhibitor (e.g., Tiagabine)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Protocol:
-
Cell Culture:
-
Culture HEK-293 cells expressing hGAT-1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
-
GABA Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Add 100 µL of assay buffer containing various concentrations of the test compounds or the reference inhibitor to the wells. For each compound, a concentration range should be tested to generate a dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control (a known GAT-1 inhibitor).
-
Pre-incubate the plates at 37 °C for 15 minutes.
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]-GABA (final concentration typically in the low micromolar range).
-
Incubate the plates at 37 °C for a predetermined time (e.g., 10 minutes).
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: General workflow for SAR studies of this compound analogs.
Caption: Mechanism of GAT-1 inhibition by this compound analogs.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Polar Piperidine Compounds
Welcome to the Technical Support Center for the purification of polar piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic molecules. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1] However, their inherent basicity and polarity frequently lead to complex purification hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind common purification issues and offer validated, step-by-step protocols to overcome them, ensuring you can achieve the desired purity for your critical applications.
Section 1: Chromatographic Purification Strategies & Troubleshooting
Chromatography is a cornerstone of purification, yet the basic nitrogen of the piperidine ring introduces specific challenges, most notably poor peak shape (tailing) and irreversible binding to stationary phases.[2][3] This section addresses the most common chromatographic issues and provides robust solutions.
Frequently Asked Questions (FAQs)
Q1: My polar piperidine compound is showing severe peak tailing on a standard C18 (Reversed-Phase HPLC) column. What's causing this and how can I fix it?
A: Peak tailing with basic compounds like piperidines on silica-based C18 columns is a classic problem.[2] It stems from secondary ionic interactions between the protonated (positively charged) piperidine nitrogen and residual acidic silanol groups (Si-OH) on the silica surface.[4] These strong interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Troubleshooting Steps:
-
Mobile Phase Modification (Ion Suppression): The most common and effective solution is to add a basic modifier to your mobile phase to "mask" the silanol groups.[4]
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their ability to interact with your protonated analyte. However, be cautious of your column's pH stability range (most silica-based columns are not stable above pH 8).[4]
-
Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce their acidity.[4] Columns specifically marketed as "base-deactivated" or for basic compounds are highly recommended.[3]
-
Consider an Alternative Stationary Phase: Polymer-based columns are stable over a wider pH range and can be an excellent alternative for purifying basic compounds.[4]
Q2: My polar piperidine compound either doesn't stick to my reversed-phase column (elutes in the void volume) or is completely retained on my normal-phase (silica) column. What should I do?
A: This is a common scenario for highly polar compounds. They are too polar for effective retention and separation by reversed-phase chromatography and too polar (and basic) for predictable elution from normal-phase silica.[5][6] The ideal solution here is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[5][6][7]
What is HILIC? HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.[5][7] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[7][8]
Experimental Protocol: HILIC Method Development for a Polar Piperidine
-
Column Selection: Start with a bare silica, amide, or diol-based HILIC column.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Water with an appropriate buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is crucial for good peak shape.
-
Solvent B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions (Scouting Run):
-
Gradient: 95% B to 60% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV (if the compound has a chromophore) or ELSD/CAD/MS.
-
-
Optimization:
-
Adjust the gradient slope and starting/ending percentages of Solvent B to improve resolution.
-
If peak shape is poor, adjust the buffer concentration or pH in Solvent A.
-
Q3: I am trying to separate diastereomers of a polar piperidine, but the resolution is very poor. What are my options?
A: Separating diastereomers of polar piperidines can be challenging due to their small structural differences and the problematic basic nitrogen.[3]
Troubleshooting & Optimization Strategies:
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral and diastereomeric separations of basic compounds.[9][10][11] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.
-
Advantages: Faster separations, better peak shapes for basic compounds, and reduced solvent consumption compared to HPLC.[9][12]
-
Method Development: Screen various chiral stationary phases (CSPs) with a co-solvent of methanol containing a basic additive (e.g., 0.1-0.5% diethylamine, DEA) to improve peak shape.[3][12]
-
-
Chiral HPLC: If SFC is not available, chiral HPLC is a viable alternative.
-
Column Screening: Screen a range of polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Use standard normal-phase eluents (e.g., hexane/isopropanol) or polar organic modes, again with a basic additive to mitigate peak tailing.[10]
-
-
Diastereoselective Crystallization: If the diastereomers are solids, crystallization can be a highly effective purification method. This involves forming a salt with a chiral resolving agent and exploiting differences in solubility between the resulting diastereomeric salts.[13][14]
Diagram: Decision Workflow for Chromatographic Method Selection
Caption: Decision workflow for selecting a purification method.
Section 2: Non-Chromatographic Purification & General Issues
While chromatography is powerful, classical techniques like recrystallization and distillation are essential tools, especially for large-scale purification. This section also addresses common issues like product discoloration and the removal of synthesis-related impurities.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative is a yellow oil/solid. What causes this discoloration and how can I remove it?
A: A yellow or brown tint in piperidine compounds is almost always due to oxidation.[1][4][15] The basic nitrogen is susceptible to oxidation over time, especially when exposed to air and light.[4][15]
Troubleshooting & Removal Methods:
-
Activated Charcoal Treatment: For minor color impurities, this is a quick and effective method.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-5% by weight) of activated charcoal. Stir the mixture for 15-30 minutes at room temperature. Filter the solution through a pad of Celite® to remove the charcoal, and then concentrate the filtrate.[4]
-
-
Distillation: If the compound is thermally stable, vacuum distillation is highly effective at separating the desired product from non-volatile colored impurities.[4][15]
-
Recrystallization: If your compound is a solid, recrystallization can effectively exclude colored impurities into the mother liquor.[1]
Preventative Measures: Store purified piperidines under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures to minimize oxidation.[15]
Q2: How can I effectively remove residual palladium catalyst from my piperidine-containing reaction mixture?
A: Palladium-catalyzed reactions (e.g., Buchwald-Hartwig, Suzuki couplings) are common in modern synthesis, but removing the residual metal to meet regulatory limits (often in the low ppm range) is a critical challenge.[16] The basic piperidine can coordinate to the palladium, making it more difficult to remove.
Palladium Scavenging Techniques:
| Scavenger Type | Mechanism | Example | Protocol |
| Thiol-Based Scavengers | Strong binding to soft metals like Palladium. | Thiol-functionalized silica gel (e.g., SiliaMetS Thiol) | Stir the scavenger (typically 5-20 equivalents relative to Pd) in a solution of the crude product for 2-24 hours. Filter and concentrate. |
| Amine-Based Scavengers | Coordination to the metal center. | Tris(2-aminoethyl)amine (TREN) functionalized resins | Similar to thiol scavengers, but can sometimes be more effective if the product itself is not strongly coordinating. |
| Activated Carbon | Adsorption of metal complexes. | Various grades of activated carbon. | A cost-effective but sometimes less selective method. Can lead to product loss. Stir with the crude product solution, then filter through Celite®. |
| Extraction | Partitioning of metal salts. | Aqueous wash with a chelating agent (e.g., EDTA) or a solution containing a sulfur-based ligand (e.g., sodium N,N-diethyldithiocarbamate). | Perform an acidic workup to protonate the piperidine, keeping it in the aqueous phase while extracting the Pd complex into an organic phase, or vice-versa depending on the ligands. |
Q3: My attempt to recrystallize a polar piperidine hydrochloride salt resulted in an oil. What went wrong?
A: "Oiling out" during recrystallization is a common problem, especially with polar compounds and salts.[17] It occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase (the oil) rather than forming an ordered crystal lattice.
Troubleshooting Recrystallization:
-
Solvent Choice is Critical: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.[17][18] For polar salts, polar protic solvents like ethanol, methanol, or isopropanol are good starting points.[1]
-
Use a Solvent/Anti-Solvent System: This is often more effective for polar compounds.
-
Protocol: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol). Then, slowly add a "poor" solvent (anti-solvent) in which it is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate) until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[1]
-
-
Slow Cooling: Rapid cooling promotes oiling out. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[17]
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure compound.[19]
-
Check for Impurities: High levels of impurities can inhibit crystallization and promote oiling out.[17] A preliminary purification step, like an acid-base extraction, might be necessary.[17]
Diagram: Acid-Base Extraction Workflow
Caption: General workflow for purification via acid-base extraction.
Section 3: Purity Analysis & Stability
Confirming the purity of your final compound is as crucial as the purification itself. This section covers suitable analytical techniques and considerations for the stability of polar piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for assessing the purity of my polar piperidine compound?
A: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (if applicable) or coupled to a mass spectrometer (LC-MS) is the gold standard for purity assessment.[20] Use the optimized HILIC or reversed-phase method developed during purification.
-
Gas Chromatography (GC): For volatile and thermally stable piperidine derivatives, GC with a Flame Ionization Detector (FID) can provide excellent resolution and quantification.[20][21] Derivatization may sometimes be necessary to improve the peak shape of primary or secondary amines.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and can be used for purity assessment by identifying impurity signals. Quantitative NMR (qNMR) can determine purity without needing a reference standard for the impurities.[20]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the desired compound. This is a good bulk purity assessment.
Q2: Are there any specific stability issues I should be aware of with polar piperidine compounds?
A: Yes. Beyond the previously mentioned oxidation, there are other stability concerns.
-
Thermal Stability: While the piperidine ring itself is quite stable, substituents can make the molecule susceptible to degradation at elevated temperatures, such as during distillation.[22] Always perform distillations under reduced pressure to lower the boiling point.
-
Hygroscopicity: Many polar piperidines and their salts are hygroscopic, meaning they readily absorb moisture from the air. This can affect accurate weighing and may introduce water as an impurity. Store them in a desiccator over a drying agent.
-
Reaction with Carbon Dioxide: As strong bases, piperidines can react with atmospheric CO2 to form solid carbonate salts.[1][15] This is sometimes used as a purification technique but can also be an unwanted side reaction.[1] Store pure piperidine free bases under an inert atmosphere.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 22. biosynce.com [biosynce.com]
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 5-hydroxypiperidine-3-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 5-hydroxypiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common issue of peak tailing. By understanding the underlying chemical principles and implementing the targeted strategies outlined below, you can achieve symmetrical, reproducible peaks for accurate quantification.
Understanding the Analyte: this compound
This compound is a polar, zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (secondary amine) functional groups.[1][2] Its structure also includes a hydroxyl group, further contributing to its polarity. This combination of properties makes it particularly susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, a primary cause of peak tailing.[3][4]
Chemical Structure:
References
Technical Support Center: Improving the Resolution of 5-Hydroxypiperidine-3-carboxylic Acid Stereoisomers
Welcome to the technical support center for the resolution of 5-hydroxypiperidine-3-carboxylic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a cyclic amino acid with two chiral centers, this compound presents four possible stereoisomers, making efficient and high-resolution separation a critical challenge in synthetic and medicinal chemistry.
This resource is structured to address the practical issues encountered in the laboratory, moving beyond simple procedural lists to explain the underlying scientific principles that govern successful stereoisomer resolution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the resolution of this compound stereoisomers, providing a logical approach to problem-solving.
Diastereomeric Salt Crystallization
Q1: I've mixed my racemic this compound with a chiral resolving agent, but no crystals are forming, or an oil is precipitating out. What's going wrong?
A: This is a frequent challenge in diastereomeric salt crystallization, often stemming from issues with supersaturation or solvent choice.[1]
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Solvent System: The solvent is critical as it must solubilize the reactants but also allow for the selective precipitation of one diastereomeric salt over the other.[1][2]
-
Solution: Conduct a solvent screening. Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, and mixtures with water). Sometimes, the use of a primary solvent in which the salt is soluble, followed by the slow addition of an "anti-solvent" (in which the salt is insoluble), can induce crystallization.[3]
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution:
-
Increase Concentration: Carefully evaporate the solvent to increase the concentration of the diastereomeric salts.[3]
-
Cooling: Slowly cool the solution. The solubility of most diastereomeric salts decreases at lower temperatures.[4] Avoid crash cooling, as this can lead to oiling out or the formation of very small, impure crystals.
-
-
-
Lack of Nucleation Sites: Crystallization requires a nucleation event to begin.
-
Solution:
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous batch, add a single seed crystal to the supersaturated solution.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can create microscopic imperfections that serve as nucleation sites.[3]
-
-
-
Purity of Starting Materials: Impurities can inhibit crystallization or lead to the formation of oils.
-
Solution: Ensure that the racemic this compound and the chiral resolving agent are of high purity before attempting the resolution.
-
Q2: My crystallization yielded a product with low diastereomeric excess (d.e.). How can I improve the purity?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, or the crystallization was not allowed to reach equilibrium.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Solvent Choice: The difference in solubility between the diastereomers is not large enough in the selected solvent.
-
Solution: Re-evaluate your solvent system. A different solvent or solvent mixture may provide better selectivity.
-
-
Kinetically vs. Thermodynamically Controlled Crystallization: Rapid crystallization may trap the undesired diastereomer in the crystal lattice.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to promote the formation of more ordered, purer crystals.
-
Digestion/Slurrying: After the initial crystallization, hold the mixture at a constant temperature (or cycle the temperature) for an extended period. This allows the less stable, more soluble diastereomer to redissolve and the more stable, less soluble diastereomer to crystallize, improving the overall purity.[5]
-
-
-
Recrystallization: This is a classic technique to improve purity.
-
Solution: Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. This process can be repeated until the desired diastereomeric excess is achieved.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Q3: I am seeing poor or no separation of the stereoisomers on my chiral HPLC column. How can I improve the resolution?
A: Poor resolution in chiral HPLC is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.[6]
Possible Causes & Step-by-Step Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation.
-
Suboptimal Mobile Phase: The mobile phase composition significantly influences the interactions between the analytes and the CSP.[7]
-
Solution:
-
Vary the Solvent Ratio: In normal-phase chromatography (e.g., hexane/isopropanol), systematically alter the ratio of the alcohol modifier.
-
Additives: For an amphiprotic molecule like this compound, which has both a basic amine and an acidic carboxylic acid, mobile phase additives are crucial. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the deprotonation of the carboxylic acid and a small amount of a base (e.g., 0.1% diethylamine) to reduce peak tailing from the basic amine's interaction with the silica support.[3][6]
-
-
-
Temperature Effects: Temperature can have a complex and significant impact on chiral separations.[6]
-
Solution: If your HPLC system has a column thermostat, experiment with different temperatures (e.g., from 10 °C to 40 °C). Lower temperatures often improve resolution, but can increase analysis time and backpressure.[6]
-
-
Flow Rate: Slower flow rates generally provide better resolution by allowing more time for the enantiomers to interact with the CSP.[6]
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[6]
-
Q4: My peaks are tailing in the chiral HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing is often caused by strong secondary interactions between the analyte and the stationary phase. For a compound like this compound, the basic piperidine nitrogen is a likely culprit.
Possible Causes & Step-by-Step Solutions:
-
Interaction with Residual Silanols: The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[6]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for resolving the stereoisomers of this compound?
A: The primary methods for resolving chiral compounds like this compound include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2] For this compound, which is an amino acid, chiral acids like tartaric acid derivatives or mandelic acid are commonly used resolving agents.[3][10]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers and diastereomers directly.[3][11]
-
Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively catalyzes a reaction with one of the enantiomers, leaving the other unreacted.[12][] For example, a lipase could selectively acylate one enantiomer, or a protease could selectively hydrolyze an amide derivative of one enantiomer.[][14]
Q2: How do I choose a chiral resolving agent for diastereomeric salt crystallization?
A: The choice of resolving agent is crucial and often requires empirical screening. For a compound like this compound, which is amphoteric, you can target either the acidic or basic functional group.
-
Targeting the Amine Group: Use a chiral acid. Common choices include:
-
Targeting the Carboxylic Acid Group: Use a chiral base. Common choices include alkaloids like brucine or strychnine, or chiral amines like (R)- or (S)-1-phenylethylamine.[15]
The ideal resolving agent will form a diastereomeric salt that crystallizes well and has a significant solubility difference from its corresponding diastereomer.[2]
Q3: Can I resolve this compound without derivatization using chiral HPLC?
A: Yes, in many cases, direct resolution without derivatization is possible, provided you have a suitable chromophore for UV detection. The carboxylic acid group may provide sufficient absorbance at low wavelengths (around 210-220 nm). However, if sensitivity is an issue, or to improve chromatographic properties and selectivity, pre-column derivatization can be employed.[16] For instance, reacting the amine with a reagent like p-toluenesulfonyl chloride can introduce a strong chromophore.[16]
Q4: What is the difference between kinetic resolution and diastereomeric salt crystallization?
A: The key difference lies in the theoretical yield.
-
Diastereomeric Salt Crystallization is a classical resolution where the racemic mixture is separated into its constituent enantiomers. The maximum theoretical yield for a single enantiomer is 50%.
-
Kinetic Resolution involves a reaction where one enantiomer reacts faster than the other. This also has a maximum theoretical yield of 50% for the unreacted enantiomer. However, if combined with a process that racemizes the unreacted starting material in situ (dynamic kinetic resolution), the theoretical yield can approach 100%.
Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of racemic this compound using a chiral acid as the resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)
Procedure:
-
Dissolution: In a flask, dissolve 1.0 equivalent of racemic this compound and 0.5 to 1.0 equivalents of the chiral resolving agent in a minimal amount of a suitable heated solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps like further slow cooling (to 4 °C), scratching the flask, or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water.
-
Adjust the pH to an appropriate value to liberate the free amino acid and the resolving agent (e.g., use a base like NaOH if a chiral acid was used).
-
Extract the resolving agent with an organic solvent.
-
Isolate the desired enantiomer of this compound from the aqueous layer, for example, by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.
-
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust chiral HPLC method.
Caption: A systematic workflow for chiral HPLC method development.
Data Presentation
Table 1: Starting Conditions for Chiral HPLC Screening
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® IA or AD-H | Chiralpak® IA or AD-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10) | Acetonitrile / Water (50:50) |
| Additives | 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 210 nm | 210 nm |
Note: These are initial starting points and will likely require optimization for your specific stereoisomers.
Visualizations
Logical Diagram for Troubleshooting Crystallization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 5-Hydroxypiperidine-3-carboxylic Acid in Solution
Welcome to the technical support guide for 5-hydroxypiperidine-3-carboxylic acid. As a chiral building block featuring a piperidine ring, a hydroxyl group, and a carboxylic acid, this compound is integral to medicinal chemistry and drug development.[1] However, its multifunctional nature presents unique stability challenges in solution that can impact experimental reproducibility and outcomes.
This guide provides in-depth troubleshooting advice and validated protocols to help you identify, mitigate, and understand the degradation of this compound, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for solid and in-solution forms of this compound?
A1:
-
Solid Form: The compound should be stored in a cool, dry, and dark environment.[2][3] The container must be kept tightly closed to prevent moisture absorption, which can initiate solid-state degradation.[2][4][5] For long-term storage, blanketing the solid with an inert gas like argon or nitrogen is a best practice to prevent slow oxidation from atmospheric oxygen.[3][4]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C). Use amber vials or wrap containers in aluminum foil to protect against light, a known initiator of degradation via radical mechanisms.[3] The choice of solvent and, critically, the control of pH are paramount for solution stability.
Q2: I'm seeing a gradual decrease in the main peak area in my HPLC analysis over a few hours. What could be the cause?
A2: A time-dependent loss of your primary compound strongly suggests degradation within your experimental conditions. The key suspects are:
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or ring-opened products.[3] The secondary alcohol at the 5-position can also be oxidized to a ketone.
-
pH Instability: Piperidine derivatives can exhibit complex stability profiles depending on the pH.[6] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Photodegradation: If your experimental setup is exposed to ambient or UV light, this can provide the energy needed to break chemical bonds.[3]
Q3: What pH range is recommended for solutions of this compound?
A3: While specific data for this exact molecule is limited, we can infer from general principles of piperidine and amino acid chemistry. The molecule has a basic nitrogen atom and an acidic carboxylic acid group, meaning it can exist as a zwitterion. Typically, piperidine derivatives show enhanced stability in slightly acidic conditions (pH 3.5-6), where the nitrogen is protonated and stabilized.[2][6] In highly acidic or alkaline solutions, degradation rates can increase significantly.[6][7] It is crucial to buffer your solutions and empirically determine the optimal pH for your specific application.
Q4: My compound is slow to dissolve. Can I heat the solution?
A4: Gentle warming can be used, but prolonged exposure to elevated temperatures should be avoided. Thermal degradation is a potential risk and can lead to complex decomposition reactions, including decarboxylation (loss of CO₂ from the carboxylic acid group).[3] If you must heat the solution, do so for the shortest time possible and at the lowest effective temperature. Always run a control sample to check for any degradation induced by the heating process.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Problem: Your chromatogram shows new, unidentified peaks that grow over time, while the peak for this compound decreases.
Causality and Scientific Rationale: The emergence of new peaks is the most direct evidence of chemical degradation. The identity of these new peaks corresponds to the degradation products formed under your specific experimental conditions. The molecule's structure suggests two primary degradation pathways that can be triggered by common laboratory reagents and environments.
-
Oxidative Degradation: This is one of the most probable pathways. The secondary amine of the piperidine ring is electron-rich and a prime target for oxidizing agents, including dissolved atmospheric oxygen, peroxides, or metal ion contaminants. This can lead to the formation of a stable N-oxide or, under harsher conditions, ring-opening byproducts.[3] Concurrently, the secondary alcohol at the C5 position is susceptible to oxidation to form a ketone (5-oxo-piperidine-3-carboxylic acid).
-
pH-Mediated Degradation: The stability of piperidine-containing molecules is often highly dependent on pH.[6] While the piperidine ring itself is relatively stable, extreme pH can catalyze reactions. In strongly acidic media, hydrolysis reactions can be catalyzed by hydrogen ions.[6]
Solutions and Preventative Measures:
-
Confirm the Degradation Pathway: The most robust method to identify the source of degradation is to perform a forced degradation study (see Protocol 1). This involves intentionally exposing the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting products. By comparing the retention times of the peaks in your stressed samples to the unknown peaks in your experiment, you can diagnose the cause.[8][9]
-
Mitigate Oxidation:
-
Use de-gassed solvents and mobile phases for your experiments and chromatography to minimize dissolved oxygen.
-
If compatible with your experiment, consider adding a small amount of a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
-
Prepare solutions fresh and store them under an inert atmosphere (argon or nitrogen).[3]
-
-
Control pH:
-
Always use a buffered system for your aqueous solutions. Do not assume that dissolving the compound in water will result in a stable pH.
-
Empirically test the stability of your compound in a few different buffer systems (e.g., acetate for pH 4-5.5, phosphate for pH 6-8) to find the optimal conditions for your experiment's duration.
-
References
- 1. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Analytical Methods for Hydroxypiperidines using Quality by Design (QbD)
Welcome to the technical support center for analytical method optimization using Quality by Design (QbD) for hydroxypiperidines. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving from foundational principles to practical, hands-on troubleshooting. Our goal is to empower you with the scientific understanding to develop robust, reliable, and flexible analytical methods that are fit for purpose throughout their lifecycle.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) - The QbD Framework
This section addresses the core concepts of Analytical Quality by Design (AQbD), establishing the "what" and "why" of this systematic approach.
Q1: What is Analytical Quality by Design (AQbD) and why is it superior to traditional "one-factor-at-a-time" (OFAT) approaches?
A: Analytical Quality by Design (AQbD) is a systematic, science- and risk-based framework for developing analytical procedures.[2][3] It begins with predefined objectives and emphasizes a deep understanding of the method variables and their impact on the method's performance.[3] Unlike the traditional OFAT approach, where variables are tested individually, AQbD uses multivariate tools like Design of Experiments (DoE) to explore interactions between parameters.[4][5] This results in a more robust and flexible method, minimizing the likelihood of failure during validation, transfer, or routine use.[3][6] The recent ICH Q14 guideline formalizes this systematic approach to analytical procedure development.[7][8][9][10]
Q2: What is an Analytical Target Profile (ATP) and why is it the critical first step?
A: The Analytical Target Profile (ATP) is a prospective summary of the performance characteristics required for an analytical procedure to be considered fit for its intended purpose.[11][12] It is the foundational step in AQbD because it defines the "goal" of the method before any experiments are run.[3][13] The ATP outlines what needs to be measured (e.g., assay of the hydroxypiperidine active pharmaceutical ingredient (API), quantification of a specific impurity) and the required quality of the results (e.g., precision, accuracy, sensitivity).[12][14] Every subsequent step in the development process is designed to ensure the final method meets the criteria laid out in the ATP.[11][15]
Q3: How do I identify Critical Quality Attributes (CQAs) for a hydroxypiperidine analysis?
A: Critical Quality Attributes (CQAs) in the context of an analytical method are the performance characteristics that must be controlled to ensure the method is fit for purpose, as defined by the ATP.[15] They are the metrics you will use to judge the success of your method. For a typical HPLC analysis of a hydroxypiperidine, the CQAs are derived directly from the ATP and often include:
-
Resolution: The baseline separation between the main hydroxypiperidine peak and its known impurities or degradation products.
-
Peak Tailing Factor: A measure of peak symmetry, which is crucial for accurate integration, especially for basic compounds like piperidines.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Sensitivity: Often defined by the Limit of Quantitation (LOQ) for impurities.
These are distinct from the CQAs of the drug product itself (e.g., purity, dissolution), which are the attributes the analytical method is designed to measure.[16][17]
Q4: What is a risk assessment and how does it guide method development?
A: A risk assessment is a systematic process used to identify and rank analytical method parameters that could potentially impact the method's CQAs.[11][18][19] It's a crucial step that connects the "what can go wrong" with the "what we need to study." Common tools include the Ishikawa (fishbone) diagram and Failure Mode and Effects Analysis (FMEA).[15][18][20] For a hydroxypiperidine HPLC method, you would identify variables like mobile phase pH, organic modifier percentage, column temperature, and flow rate. The risk assessment helps prioritize which of these variables have the highest potential to affect resolution, peak shape, and retention time, thereby focusing your experimental efforts where they are most needed.[6][11]
Q5: What is the role of Design of Experiments (DoE) in optimizing the method?
A: Design of Experiments (DoE) is a statistical tool used to systematically and efficiently evaluate the effects of multiple method parameters (and their interactions) on the CQAs.[4][5][21] After a risk assessment identifies high-risk parameters, a DoE is designed to study them simultaneously.[22] For instance, a DoE could explore how mobile phase pH and gradient slope concurrently affect the resolution of a critical impurity pair. This approach is far more powerful than OFAT because it reveals interaction effects and allows for the creation of predictive models that describe how the method will perform under different conditions.[5][23]
Q6: What are the Method Operable Design Region (MODR) and the Control Strategy?
A: The Method Operable Design Region (MODR) is a multidimensional space of proven acceptable performance, defined by the ranges of critical method parameters.[1][21][24] It is the direct output of DoE studies. Operating within the MODR ensures that the method will consistently meet the performance criteria defined in the ATP.[11][24] The MODR provides operational flexibility; for example, a pH of 3.2 ± 0.2 might be acceptable, allowing for minor day-to-day variations without compromising method performance.[24]
The Control Strategy is the set of controls that ensure the method remains in a validated state throughout its lifecycle.[10][25] It includes the defined MODR, system suitability tests (SSTs) that are performed before each run, and protocols for ongoing method performance verification.[7][25]
Q7: How does this AQbD approach align with the new ICH Q14 and revised Q2(R2) guidelines?
A: The AQbD framework aligns perfectly with the principles outlined in the new ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines.[26][27][28]
-
ICH Q14 explicitly describes the "enhanced approach" to method development, which is synonymous with AQbD, covering the ATP, risk assessment, multivariate experiments (DoE), and the establishment of an MODR.[7][9][10][13]
-
ICH Q2(R2) now integrates with Q14, emphasizing that validation is a confirmation that the method is suitable for its intended purpose, a purpose defined by the ATP.[27][28][29] It also allows for data from development studies (like DoE) to be used in the validation package, creating a more seamless and logical progression from development to validation.[28]
Part 2: Troubleshooting Guide - Common Issues in Hydroxypiperidine Analysis
This section provides a question-and-answer guide to address specific experimental challenges you may face when analyzing hydroxypiperidines, particularly with reverse-phase HPLC.
Issue 1: My hydroxypiperidine peak shows significant tailing.
-
Question: What is the primary cause of peak tailing for basic compounds like hydroxypiperidines, and how can I fix it?
-
Answer: Peak tailing for basic analytes is most often caused by secondary ionic interactions between the protonated amine group of the hydroxypiperidine and residual acidic silanol groups on the silica-based stationary phase.[30] This creates multiple interaction mechanisms, leading to a tailed peak.
Troubleshooting Steps & Solutions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5) using an acid like trifluoroacetic acid (TFA) or formic acid. At low pH, the silanol groups are non-ionized (Si-OH), minimizing the ionic interaction. The piperidine will be fully protonated (R₃NH+), but it will interact more uniformly with the stationary phase.
-
Use a Sterically Protected or End-Capped Column: Modern columns are designed with "end-capping" to block many residual silanols. Columns with sterically protected bonded phases (e.g., embedding a polar group or using bulky side chains) can also shield the analyte from silanol interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and provide more consistent chromatography.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different base material (e.g., hybrid silica, polymer-based) or a different chemistry that is more suitable for basic compounds.
-
Issue 2: My retention times are drifting or inconsistent between runs.
-
Question: My retention times are shifting from one injection to the next. What should I check first?
-
Answer: Inconsistent retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[31][32]
Troubleshooting Steps & Solutions:
-
Ensure Proper Column Equilibration: This is the most common cause. Before starting your sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed.[31] If using an online mixer, ensure the pump is functioning correctly and solvents are degassed to prevent bubble formation.[33] You can verify mixer performance by adding a UV-active tracer to one solvent line and monitoring the baseline.[32]
-
Use a Column Oven: Temperature has a significant effect on viscosity and retention. Using a thermostatically controlled column oven ensures a stable operating temperature and reproducible retention times.[31]
-
Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and, consequently, retention time shifts.
-
Issue 3: I can't resolve the main hydroxypiperidine peak from a critical impurity.
-
Question: I have a critical impurity that co-elutes or is poorly resolved from the main API peak. How can I improve the separation?
-
Answer: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This is best achieved by systematically adjusting parameters that influence the chemical interactions between the analytes and the stationary/mobile phases. A DoE approach is ideal here.[4][34]
Troubleshooting Steps & Solutions:
-
Optimize Organic Modifier Percentage/Gradient Slope: This is the most powerful tool for adjusting retention and resolution. For gradient elution, a shallower gradient will increase run time but generally improve the resolution of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they have different interactions with analytes.
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of your hydroxypiperidine and its impurities, leading to significant changes in retention and selectivity. This is a critical parameter to investigate in a DoE.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) will provide a different selectivity altogether.
-
Issue 4: The response for my low-level impurities is very low and noisy.
-
Question: I am struggling to achieve the required Limit of Quantitation (LOQ) for my impurities. What can I do to improve sensitivity?
-
Answer: Low sensitivity can stem from the detector settings, mobile phase interference, or poor peak shape.
Troubleshooting Steps & Solutions:
-
Optimize Detector Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for the impurity of interest, not necessarily the main API.
-
Use a High-Purity Mobile Phase: Use HPLC-grade or MS-grade solvents and additives. Mobile phases with high UV absorbance at your analytical wavelength will increase baseline noise and reduce sensitivity.[31]
-
Improve Peak Shape: As discussed in Issue 1, peak tailing reduces the peak height, which directly impacts sensitivity and makes integration difficult. Improving peak shape will increase the signal-to-noise ratio.
-
Increase Injection Volume: If the peak shape is good, you can increase the injection volume. However, be cautious of overloading the column, which can lead to peak distortion. Ensure your sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to avoid peak splitting or fronting.[33]
-
Part 3: Experimental Protocols & Data Presentation
This section provides templates and examples for key AQbD activities.
Protocol 1: Step-by-Step Risk Assessment using an Ishikawa (Fishbone) Diagram
-
Define the Problem Statement: Place the key CQA you want to control at the "head" of the fish. Example: Inadequate Resolution (<1.5) between Impurity A and Hydroxypiperidine API.
-
Identify Major Categories (Bones): Use standard categories that can influence an HPLC method: Instrumentation, Materials, Method Parameters, Analyst, and Environment.
-
Brainstorm Potential Causes: For each major category, brainstorm all possible factors that could contribute to the problem.
-
Method Parameters: Gradient Slope, Mobile Phase pH, Flow Rate, Column Temperature, Organic Modifier Type (ACN/MeOH).
-
Materials: Column (Age, Batch, Chemistry), Mobile Phase (Preparation, Additive Concentration).
-
Instrumentation: Pump (Flow accuracy), Column Oven (Temp accuracy), Detector (Data rate).
-
-
Rank the Risks: Once the diagram is complete, use prior knowledge and team expertise to rank each potential cause (e.g., High, Medium, Low risk). High-risk factors should be carried forward into a DoE for experimental evaluation.
Table 1: Example Analytical Target Profile (ATP) for a Hydroxypiperidine Impurity Method
| ATP Attribute | Target Criteria | Justification |
| Analyte(s) | Hydroxypiperidine API and all known related substances/degradation products. | To ensure a complete impurity profile is monitored for product quality and safety. |
| Technique | Reverse-Phase HPLC with UV detection. | Provides the necessary selectivity and sensitivity for this class of compounds. |
| Assay Type | Quantitative analysis of impurities. | Required for reporting and specification setting per ICH Q3A/B guidelines. |
| Accuracy | Recovery of 80-120% for impurities at the specification limit. | Standard requirement for impurity quantification as per ICH Q2(R2).[28] |
| Precision | RSD ≤ 10.0% at the specification limit for 6 replicate injections. | Ensures the method is repeatable and reliable for low-level quantification. |
| Specificity | Baseline resolution (R > 1.5) between all peaks of interest. | Critical to ensure accurate quantification of each impurity without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the range LOQ to 150% of specification. | Demonstrates a proportional response for accurate calculation of impurity levels. |
| Range | From the Limit of Quantitation (LOQ) to 150% of the impurity specification limit. | Covers the expected range of impurity levels that may be encountered. |
Table 2: Critical Method Parameters (CMPs) and their Potential Impact on CQAs
| Critical Method Parameter (CMP) | Potential Impact on CQAs | Rationale for being "Critical" |
| Mobile Phase pH | Resolution, Peak Shape, Retention Time: High impact. | Hydroxypiperidines are basic compounds. Small changes in pH can alter the degree of ionization of the analyte and residual silanols, drastically changing selectivity and peak shape. |
| Gradient Time / Slope | Resolution, Analysis Time: High impact. | Directly controls the elution window. A shallower gradient increases separation but also run time. A key parameter for optimizing selectivity between closely eluting peaks. |
| Column Temperature | Resolution, Retention Time, Peak Shape: Medium impact. | Affects mobile phase viscosity and mass transfer kinetics. Can fine-tune selectivity and improve peak efficiency, but usually has a less dramatic effect than pH or gradient. |
| Organic Modifier Type (ACN vs. MeOH) | Resolution, Retention Time: High impact. | Acetonitrile and Methanol have different solvent properties and produce different selectivity profiles. A powerful tool for resolving difficult peak pairs. |
| Flow Rate | Resolution, Analysis Time, Pressure: Medium impact. | Primarily affects run time and pressure. Can have a minor effect on peak efficiency (resolution) as described by the van Deemter equation. |
Part 4: Visualizing the QbD Workflow
The following diagrams illustrate the logical flow and relationships within the Analytical Quality by Design framework.
Caption: The Analytical Quality by Design (AQbD) Workflow.
Caption: Ishikawa (Fishbone) Diagram for HPLC Risk Assessment.
References
- 1. etflin.com [etflin.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. DoE Experimental design in HPLC separation of pharmaceuticals; a review | Archives of Pharmacy [aseestant.ceon.rs]
- 6. Quality by Design: Risk Assessment in Analytical Development [event.on24.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. biotech.com [biotech.com]
- 9. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. pharm-int.com [pharm-int.com]
- 12. pharmtech.com [pharmtech.com]
- 13. acdlabs.com [acdlabs.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Quality By Design : Analytical QbD: the required integration for QbD [a3p.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. hamiltoncompany.com [hamiltoncompany.com]
- 18. (QbD) Approach For Analytical Method Development [sites.google.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 21. veeprho.com [veeprho.com]
- 22. ijrtspublications.org [ijrtspublications.org]
- 23. molnar-institute.com [molnar-institute.com]
- 24. biomedres.us [biomedres.us]
- 25. uspnf.com [uspnf.com]
- 26. qbdvision.com [qbdvision.com]
- 27. qbdgroup.com [qbdgroup.com]
- 28. database.ich.org [database.ich.org]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 32. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 33. mastelf.com [mastelf.com]
- 34. mdpi.com [mdpi.com]
refining reaction conditions for the synthesis of 5-hydroxypiperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-hydroxypiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to refine your reaction conditions, overcome common challenges, and achieve a successful synthesis.
I. Introduction to the Synthesis of this compound
This compound is a valuable chiral building block in medicinal chemistry, notable for its presence in a variety of bioactive molecules. Its synthesis, however, can be challenging due to the presence of multiple functional groups and stereocenters. This guide will explore common synthetic routes and provide solutions to issues that may arise during your experimental work.
The primary synthetic strategies that will be covered include:
-
Catalytic Hydrogenation of Pyridine Derivatives: A common and often efficient method, but one that requires careful control to avoid side reactions and achieve the desired stereochemistry.
-
Synthesis from Chiral Precursors: Utilizing starting materials like L-glutamic acid to control the stereochemistry from the outset.
-
Multi-step Synthesis involving Piperidone Intermediates: A versatile approach that allows for the introduction of various substituents.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
A. Issues Related to Catalytic Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of a substituted pyridine is a frequently employed method for synthesizing the piperidine ring. However, this reaction is not without its challenges.
Question 1: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes and how can I resolve this?
Answer:
A stalled hydrogenation is a common issue that can often be attributed to catalyst poisoning or suboptimal reaction conditions.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a poison to many hydrogenation catalysts by strongly adsorbing to the catalyst surface and blocking active sites.
-
Solution: The most effective solution is to protonate the pyridine nitrogen by adding an acid to the reaction mixture. This forms a pyridinium salt, preventing the lone pair of electrons on the nitrogen from interfering with the catalyst. Acetic acid is a common choice, though for less reactive substrates, a stronger acid like hydrochloric acid (HCl) may be necessary.[1]
-
-
Suboptimal Reaction Conditions: Hydrogenation of aromatic rings is often more demanding than the reduction of other functional groups.
-
Solution:
-
Increase Hydrogen Pressure: Piperidine ring saturation often requires elevated hydrogen pressure. If you are working at atmospheric pressure, consider moving to a high-pressure reactor (Parr shaker or similar). Pressures in the range of 50-1000 psi are commonly used.[2]
-
Increase Temperature: Gently warming the reaction can increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions or catalyst degradation. A typical starting point is 50-80°C.[2]
-
Catalyst Choice: While Palladium on carbon (Pd/C) is a versatile catalyst, other catalysts like Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) can be more effective for the hydrogenation of pyridine rings, albeit sometimes less selective.[3] Platinum-based catalysts (e.g., PtO₂) are also highly active.[2]
-
-
Question 2: I am observing significant amounts of byproducts, or my desired product is not the major component. What are the likely side reactions?
Answer:
Side reactions in catalytic hydrogenation can lead to a complex mixture of products. Understanding these potential pathways is key to troubleshooting.
-
Incomplete Reduction: The formation of partially hydrogenated intermediates, such as tetrahydropyridine derivatives, can occur if the reaction is not driven to completion.
-
Solution: As with a stalled reaction, increasing hydrogen pressure, temperature, and/or reaction time can help to ensure complete saturation of the pyridine ring.
-
-
Hydrogenolysis: If your starting material contains other sensitive functional groups (e.g., benzyl ethers, halides), they may be cleaved under hydrogenation conditions.
-
Solution: Careful selection of the catalyst is crucial. For instance, Pd/C is known to readily cleave benzyl groups. If this is undesirable, a different catalyst such as Rh/C might be a better choice. Alternatively, protecting groups that are stable to hydrogenation conditions should be chosen.
-
Below is a troubleshooting workflow for catalytic hydrogenation:
Caption: Troubleshooting workflow for catalytic hydrogenation issues.
B. Issues Related to Protecting Groups
The use of protecting groups for the amine and carboxylic acid functionalities is often necessary. The tert-butyloxycarbonyl (Boc) group is a common choice for the piperidine nitrogen.
Question 3: I am getting a low yield during the N-Boc deprotection step. What could be wrong?
Answer:
Low yields during Boc deprotection are typically due to an incomplete reaction or issues during the workup.
-
Incomplete Reaction:
-
Insufficient Acid: The Boc group is cleaved under acidic conditions. If you are using a reagent like trifluoroacetic acid (TFA) or HCl in dioxane, ensure you are using a sufficient excess. For sterically hindered substrates, a higher concentration or longer reaction time may be required.[4]
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50°C) can be beneficial, but should be done cautiously to avoid side reactions.[4]
-
-
Workup Issues: The product, being an amino acid, is highly polar and can be lost during aqueous workup if the pH is not carefully controlled.
-
Solution: After deprotection, the product will be in its protonated form (ammonium salt). During neutralization, it is crucial to adjust the pH carefully. If the pH is too high, the free amine may be soluble in organic solvents, but if it is too low, it will remain in the aqueous layer. It is often best to adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water and facilitate extraction or precipitation.
-
Question 4: I am observing an unexpected side product after Boc deprotection with TFA. What is it and how can I prevent it?
Answer:
The most common side product during Boc deprotection with strong acids like TFA is the formation of t-butylated byproducts.
-
Mechanism of Side Product Formation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can then alkylate any nucleophilic sites on your molecule, including the deprotected nitrogen or other functional groups.[4]
-
Prevention: The use of a "scavenger" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), and anisole are effective scavengers. A small amount (typically 5-10% v/v) added to the deprotection cocktail can significantly reduce the formation of t-butylated impurities.[4]
-
C. Issues Related to Purification
The final purification of this compound can be challenging due to its high polarity and zwitterionic nature.
Question 5: I am struggling to purify the final product by standard silica gel chromatography. What are my options?
Answer:
Standard silica gel chromatography is often not suitable for highly polar and zwitterionic compounds like amino acids, as they tend to streak or remain at the baseline.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules.[5][6]
-
Cation-Exchange: You can use a strong cation-exchange resin (e.g., Dowex 50W). The protonated amino acid will bind to the resin. After washing away neutral and anionic impurities, the product can be eluted by washing with a basic solution, such as aqueous ammonia.
-
Anion-Exchange: Alternatively, an anion-exchange resin can be used at a pH above the isoelectric point of the amino acid, where it will carry a net negative charge.
-
-
Reversed-Phase Chromatography (C18): While seemingly counterintuitive for a polar molecule, reversed-phase chromatography can be effective, especially with the use of modifiers.
-
Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) to the mobile phase can form a more hydrophobic ion pair with the amino acid, allowing for better retention and separation on a C18 column.[7]
-
Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases, which can be used to elute highly polar compounds.[7]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems for amino acids include water/ethanol, water/isopropanol, or water/acetone mixtures.
III. Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical considerations in the synthesis of this compound?
A1: The molecule contains two stereocenters, at C3 and C5. The catalytic hydrogenation of a planar pyridine ring will generally produce a mixture of diastereomers (cis and trans). The ratio of these diastereomers can be influenced by the catalyst, solvent, and the nature of the substituents on the ring.[8] Syntheses starting from chiral precursors, such as L-glutamic acid, offer better control over the stereochemistry at one of the centers, but the formation of the second stereocenter still needs to be carefully controlled. Chiral resolution of a racemic mixture using a chiral acid or base is another common strategy.[9]
Q2: What is the importance of pH control during the workup and purification?
A2: pH control is critical due to the amphoteric nature of the amino acid. At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, and its solubility in water is at a minimum. This property can be exploited for purification by precipitation. During extractions, adjusting the pH to be significantly above or below the pI will render the molecule charged (as a carboxylate or an ammonium ion, respectively), making it more soluble in the aqueous phase.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your equipment is properly set up and purged with an inert gas before introducing hydrogen. Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and should be handled with care.
-
Strong Acids and Bases: Reagents like TFA, HCl, and sodium hydroxide are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Protecting Group Reagents: Some protecting group reagents, such as di-tert-butyl dicarbonate (Boc₂O), can be irritating.
IV. Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
-
Preparation: In a suitable pressure vessel, dissolve the pyridine starting material in a solvent such as ethanol, methanol, or acetic acid.
-
Catalyst Addition: Add the chosen catalyst (e.g., 5-10 mol% of Pd/C, Rh/C, or PtO₂). If the catalyst is pyrophoric, it should be handled under an inert atmosphere or as a slurry.
-
Acid Additive (Optional but Recommended): If desired, add a stoichiometric amount of an acid like acetic acid or HCl.
-
Hydrogenation: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before evacuating and backfilling with hydrogen gas. Pressurize the vessel to the desired pressure and stir the reaction mixture at the chosen temperature.
-
Monitoring and Work-up: Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or LC-MS. Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated and subjected to further purification.[1]
Protocol 2: General Procedure for N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected piperidine in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Reagent Addition: Add the acidic deprotection reagent. Common choices include:
-
A 20-50% solution of TFA in DCM.
-
A 4M solution of HCl in dioxane.
-
-
Scavenger Addition (Recommended): Add a scavenger such as triethylsilane or anisole (5-10% v/v).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as its salt. Alternatively, the residue can be dissolved in water, and the pH can be carefully adjusted to the isoelectric point to precipitate the free amino acid, which can then be collected by filtration.[4]
V. Data Summary
| Parameter | Catalytic Hydrogenation | N-Boc Deprotection |
| Common Reagents | H₂, Pd/C, Rh/C, PtO₂, Acetic Acid, HCl | TFA, HCl in dioxane |
| Typical Solvents | Ethanol, Methanol, Acetic Acid | Dichloromethane, Dioxane |
| Temperature Range | 25 - 80 °C | 0 - 40 °C |
| Common Issues | Catalyst poisoning, Incomplete reaction, Hydrogenolysis | Incomplete reaction, t-butylation side products |
| Troubleshooting | Add acid, Increase pressure/temp, Change catalyst | Increase acid concentration/time, Add scavenger |
VI. References
-
BenchChem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from --INVALID-LINK--
-
ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from --INVALID-LINK--
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. --INVALID-LINK--
-
Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2020, August 20). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. Retrieved from --INVALID-LINK--
-
Diaza, M., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7245-7254. --INVALID-LINK--
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for isolating and purifying amino acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Method development for the purification of polar piperidine derivatives. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diaion.com [diaion.com]
- 6. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Strategies for Enhancing the Solubility of 5-Hydroxypiperidine-3-Carboxylic Acid
Welcome to the technical support guide for 5-hydroxypiperidine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this molecule. As a polar, zwitterionic compound, its solubility behavior is highly dependent on solution conditions. This guide provides a series of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you systematically enhance its solubility for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility complex?
A: this compound is a heterocyclic organic compound with a molecular weight of 145.16 g/mol .[1][2][3] Its structure contains both a basic secondary amine (piperidine nitrogen) and an acidic carboxylic acid group. This makes it a zwitterionic molecule, similar to an amino acid. In aqueous solutions, it can exist as a cation (at low pH), an anion (at high pH), or a neutral zwitterion. The zwitterionic form typically has the lowest aqueous solubility due to strong intermolecular interactions in the crystal lattice. Its solubility is therefore highly pH-dependent.[4][5][6]
Q2: My compound won't dissolve in pure water. What's the first thing I should try?
A: The first and most critical step is to perform a pH adjustment. Since the compound's lowest solubility is expected at its isoelectric point (pI), moving the pH away from this point will convert the molecule into a more soluble salt (cation or anion). Try adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and observe for dissolution. This is the most direct and effective initial strategy.[7][8]
Q3: Is forming a salt of the compound a good strategy?
A: Absolutely. Salt formation is a standard and highly effective method for increasing the aqueous solubility and dissolution rate of ionizable compounds.[9][10] Since this compound has both acidic and basic centers, you can form salts with various counter-ions. In fact, a hydrochloride salt form of this compound is commercially available, demonstrating the viability of this approach.[11][12][13]
Q4: What are co-solvents and can they help?
A: Co-solvents are water-miscible organic solvents added to an aqueous solution to enhance the solubility of a solute.[14][15][16] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[14][17] They work by reducing the overall polarity of the solvent system. While this can be effective, for a highly polar molecule like this one (with a predicted XLogP of -3.4[1]), the effect might be less dramatic than for nonpolar compounds.[16] However, they are certainly worth screening, especially for non-aqueous or mixed-solvent formulations.
Q5: Should I consider using cyclodextrins?
A: Cyclodextrins are specialized excipients that encapsulate a "guest" molecule within their hydrophobic core to increase its apparent water solubility.[18][19] This method is most effective for poorly soluble, hydrophobic molecules. Given the highly hydrophilic nature of this compound, cyclodextrin complexation is less likely to be the most effective primary strategy but could be considered for specific formulation goals where complexation might offer other benefits like stability enhancement.[20][21]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Compound precipitates when I adjust the pH. | You are likely adjusting the pH to the isoelectric point (pI) of the molecule, where its solubility is at a minimum. | Continue adding acid or base to move the pH further away from the pI. The compound should redissolve as it converts fully to the cationic or anionic form. Refer to Protocol 1 to map the full pH-solubility profile. |
| The compound dissolves in acid/base but crashes out when added to my neutral buffer (e.g., PBS pH 7.4). | The buffer's pH is too close to the compound's pI. The buffering capacity is forcing the compound back into its poorly soluble zwitterionic state. | 1. Lower the buffer pH significantly (e.g., to pH 2-3) or raise it (e.g., to pH 9-10) if your experiment allows. 2. If the final pH must be neutral, consider a salt form of the compound (Protocol 2 ) which may have a higher intrinsic solubility at that pH. 3. Explore the use of co-solvents in your final buffer system (Protocol 3 ). |
| I need a very high concentration (>50 mg/mL) but can't achieve it even with pH adjustment. | You may be reaching the solubility limit of the cationic or anionic salt form in water. | 1. Perform a salt screening study (Protocol 2 ) to identify a counter-ion that forms a more soluble salt (e.g., mesylate, tosylate, or sodium/potassium salts).[9][22] 2. Systematically screen for co-solvents that can be added to your pH-adjusted solution to further boost solubility (Protocol 3 ). |
| My compound seems to degrade after dissolving it in strong acid or base. | The compound may be unstable at extreme pH values. | 1. Use the minimum amount of acid or base required to achieve dissolution. 2. Check for stability by a suitable analytical method (e.g., HPLC, LC-MS) over time. 3. Prepare solutions fresh before use and store them at low temperatures if possible. 4. If instability is a major issue, focus on co-solvency at a more neutral pH or salt formation as alternative strategies. |
In-Depth Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To experimentally determine the solubility of this compound as a function of pH to identify the isoelectric point (pI) and the pH ranges of maximum solubility.
Rationale: As a zwitterionic compound, its solubility is directly tied to its ionization state. The molecule will be least soluble at its pI and most soluble when fully protonated (cationic) or deprotonated (anionic).[4][5][7] This experiment is fundamental to all further work.
Materials:
-
This compound
-
Deionized water
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Small vials or tubes
-
Shaker/vortexer
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Slurries: Add an excess amount of the solid compound to a series of vials (e.g., 20 mg in 1 mL of deionized water). This ensures you are measuring equilibrium solubility.
-
pH Adjustment: Adjust the pH of each slurry to a different target value (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12) using the HCl and NaOH solutions.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant from each vial. Be sure not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent for your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in each diluted sample using your validated analytical method.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µg/mL) on the y-axis against the final measured pH of the supernatant on the x-axis. The resulting U-shaped curve will reveal the pH of minimum solubility (pI).
Visualization of Expected Outcome:
Caption: Experimental workflow for determining the pH-solubility profile.
Protocol 2: Salt Formation and Screening
Objective: To form and screen different salt forms of the compound to identify one with superior aqueous solubility, particularly at a desired pH (e.g., neutral pH).
Rationale: Converting an ionizable compound into a salt is a proven strategy to enhance solubility and dissolution.[9][23] A successful salt requires a significant pKa difference (rule of thumb: >2-3 units) between the parent compound and the counter-ion to ensure complete proton transfer and prevent dissociation.[22][24]
Materials:
-
This compound (free form)
-
A selection of pharmaceutically acceptable acids (for basic site) and bases (for acidic site).
-
Acids: Hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), p-toluenesulfonic acid (tosylate), citric acid, etc.
-
Bases: Sodium hydroxide, potassium hydroxide, calcium hydroxide, etc.
-
-
Solvents for crystallization (e.g., isopropanol, ethanol, acetone, water).
-
Stir plate, glassware.
Procedure (Example for Hydrochloride Salt):
-
Dissolution: Dissolve the free form of this compound in a minimal amount of a suitable solvent like ethanol.
-
Acid Addition: Stoichiometrically add one equivalent of hydrochloric acid (e.g., as a solution in isopropanol).
-
Crystallization: Stir the solution. The salt may precipitate immediately or may require cooling, seeding, or the addition of an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization.
-
Isolation & Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm salt formation using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or NMR.
-
Solubility Testing: Measure the equilibrium aqueous solubility of the new salt form (using the method in Protocol 1, especially at your target pH) and compare it to the free form. A multi-well plate format can accelerate this screening process.[9][22]
Decision Logic for Salt Screening:
Caption: Decision-making workflow for a salt screening campaign.
Protocol 3: Co-solvent Screening
Objective: To identify a water-miscible co-solvent system that enhances the solubility of the compound to the target concentration.
Rationale: Co-solvents can increase solubility by reducing the polarity of the aqueous environment, thereby decreasing the energy required to solvate the drug molecule.[15][16] This method is particularly useful when pH adjustment alone is insufficient or not viable due to stability or application constraints.
Materials:
-
This compound (or its most soluble salt form)
-
Aqueous buffer at a fixed, optimal pH (determined from Protocol 1)
-
Co-solvents: Propylene glycol (PG), Ethanol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)[14][25]
-
Vials, shaker, analytical method for quantification.
Procedure:
-
Prepare Stock Solutions: Prepare a series of aqueous buffer solutions containing different percentages (v/v) of each co-solvent. For example, for PG, prepare 10%, 20%, 30%, and 40% PG in your chosen buffer.
-
Equilibration: Add an excess of the solid compound to each co-solvent mixture.
-
Measure Solubility: Follow steps 3-6 from Protocol 1 (Equilibration, Phase Separation, Sampling, Quantification) for each co-solvent mixture.
-
Plot Data: For each co-solvent, plot solubility (y-axis) versus co-solvent concentration (% v/v) (x-axis).
-
Evaluate: Compare the results to identify the most effective co-solvent and the concentration required to achieve your target solubility. Be mindful of potential toxicity or compatibility issues of the co-solvent with your final application.
Summary & Data Presentation
To effectively compare strategies, summarize your findings in a clear table.
| Strategy | Conditions | Measured Solubility (µg/mL) | Fold Increase (vs. Water at pI) | Notes |
| pH Adjustment | pH 2.0 (in water) | [Experimental Value] | [Calculated Value] | Forms cationic species |
| pI (e.g., pH ~6.5) | [Experimental Value] | 1x (Baseline) | Zwitterionic form | |
| pH 10.0 (in water) | [Experimental Value] | [Calculated Value] | Forms anionic species | |
| Salt Formation | Hydrochloride Salt (in pH 7.4 buffer) | [Experimental Value] | [Calculated Value] | Check for stability |
| Mesylate Salt (in pH 7.4 buffer) | [Experimental Value] | [Calculated Value] | Compare vs. HCl salt | |
| Co-solvency | 20% PG in pH 7.4 buffer | [Experimental Value] | [Calculated Value] | Consider viscosity |
| 20% PEG 400 in pH 7.4 buffer | [Experimental Value] | [Calculated Value] | Common formulation excipient |
By systematically applying these troubleshooting guides and protocols, you will be able to identify an effective and rational strategy to overcome the solubility challenges of this compound, enabling the successful progression of your research and development activities.
References
- 1. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-羟基哌啶-3-羧酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. CAS#:1171511-34-4 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 12. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. scispace.com [scispace.com]
- 19. chemicaljournals.com [chemicaljournals.com]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. catsci.com [catsci.com]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing the Hygroscopic Nature of Hydroxypiperidine Compounds
Welcome to the technical support center for handling hydroxypiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these versatile yet challenging reagents. The inherent hygroscopicity of many hydroxypiperidine derivatives can significantly impact experimental accuracy, product stability, and overall project success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to mitigate the challenges posed by moisture absorption.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of hydroxypiperidine compounds.
Q1: I noticed my container of 4-hydroxypiperidine appears clumpy and difficult to weigh. What is happening?
A1: 4-Hydroxypiperidine is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorption of water can cause the crystalline powder to clump together, making accurate weighing and dispensing challenging.[3] It is crucial to handle this compound in a low-humidity environment and to minimize its exposure to ambient air.
Q2: How should I properly store my hydroxypiperidine compounds to prevent water absorption?
A2: Proper storage is the first line of defense against hygroscopicity. All hydroxypiperidine compounds should be stored in tightly sealed containers in a cool, dry place.[4] For particularly sensitive derivatives, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[5] For long-term storage, consider using a glove box with an inert atmosphere (e.g., nitrogen or argon).
Q3: Can the absorbed water affect the chemical stability of my hydroxypiperidine compound?
A3: Yes, absorbed moisture can significantly impact the chemical stability of hydroxypiperidine compounds. Water can act as a reactant or a catalyst in degradation pathways. For instance, in the solid state, the presence of water can lead to hydrolysis or facilitate other degradation reactions, potentially shortening the shelf life of the material.[6]
Q4: I'm using an N-hydroxypiperidine derivative in a reaction. Will a small amount of water affect the outcome?
A4: The impact of water on a reaction depends on the specific chemistry involved. In many cases, particularly in moisture-sensitive reactions like those involving organometallics or certain coupling reagents, even trace amounts of water can quench reagents, lead to unwanted side products, and reduce yields. Water can also alter the solubility and reactivity of your N-hydroxypiperidine derivative.
Q5: What is the best method to accurately determine the water content of my hydroxypiperidine sample?
A5: The gold standard for determining water content in pharmaceutical and chemical samples is the Karl Fischer titration method.[7] This technique is highly specific to water and can provide accurate and precise results. For amines like hydroxypiperidines, specific considerations, such as the use of buffered Karl Fischer reagents, may be necessary to avoid side reactions and ensure accurate measurements.[8]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with hydroxypiperidine compounds.
Troubleshooting Issue 1: Inaccurate and Inconsistent Weighing
Symptoms:
-
The weight of the compound on the analytical balance continuously increases.
-
The material is clumpy and difficult to transfer quantitatively.
-
Reproducibility of results between experiments is poor.
Root Cause Analysis: The primary cause of these issues is the rapid absorption of atmospheric moisture by the hygroscopic hydroxypiperidine compound. This leads to an increase in mass during the weighing process, making it impossible to obtain an accurate measurement.
Solutions:
Immediate Mitigation:
-
Rapid Weighing: Minimize the time the compound is exposed to the atmosphere. Have all necessary equipment ready before opening the container.
-
Weighing by Difference: Weigh a sealed vial containing the compound, quickly transfer an approximate amount to your reaction vessel, and then re-weigh the vial. The difference in weight will be the amount of compound transferred.
-
Use of a Glove Box: For highly sensitive applications, perform all manipulations, including weighing, inside a glove box with a controlled inert atmosphere (low humidity and oxygen).
Long-Term Prevention:
-
Proper Storage: Ensure the compound is stored in a desiccator or a controlled humidity cabinet.
-
Aliquotting: Upon receiving a new batch of a hygroscopic hydroxypiperidine, consider quickly aliquotting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to moisture during repeated use.
Troubleshooting Issue 2: Compound Degradation and Reduced Shelf Life
Symptoms:
-
Visible changes in the physical appearance of the compound (e.g., color change, melting).
-
Inconsistent analytical data (e.g., new peaks in NMR or HPLC).
-
Reduced efficacy in downstream applications.
Root Cause Analysis: Absorbed water can initiate or accelerate degradation pathways. For piperidine-containing compounds, potential degradation can occur through oxidation or other moisture-mediated reactions.[9] The presence of water can also lead to the formation of hydrates, which may have different physical and chemical properties than the anhydrous form.
Solutions:
Analytical Characterization:
-
Water Content Analysis: Regularly check the water content of your hydroxypiperidine compounds using Karl Fischer titration, especially for older batches or those that have been opened multiple times.
-
Purity Assessment: Use techniques like HPLC, GC, or NMR to monitor the purity of your material over time and to detect the presence of any degradation products.
Preventative Measures:
-
Controlled Environment: Handle the compound in a controlled environment with low relative humidity.
-
Inert Atmosphere: For highly sensitive derivatives, work under an inert atmosphere (nitrogen or argon) to minimize exposure to both moisture and oxygen.
-
Moisture Barrier Packaging: For long-term storage or for formulated products, consider the use of packaging with a high moisture barrier.[5]
Troubleshooting Issue 3: Altered Reactivity and Poor Experimental Outcomes
Symptoms:
-
Reduced reaction yields or incomplete conversions.
-
Formation of unexpected byproducts.
-
Inconsistent reaction kinetics.
Root Cause Analysis: Absorbed water can directly interfere with chemical reactions. It can act as a nucleophile, a base, or a proton source, leading to undesired side reactions. Water can also deactivate catalysts or reagents, particularly in sensitive organic transformations.
Solutions:
Reaction Optimization:
-
Drying of Solvents and Reagents: Ensure all solvents and other reagents used in the reaction are rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
-
Use of Anhydrous Techniques: Employ standard anhydrous reaction techniques, such as flame-drying glassware and performing reactions under an inert atmosphere.
Characterization of Starting Material:
-
Pre-reaction Water Content Determination: Before use in a critical reaction, determine the water content of your hydroxypiperidine compound. This will allow you to account for the amount of water being introduced into the reaction mixture.
-
Impact on NMR Spectra: Be aware that the presence of water can affect the chemical shifts and peak shapes in NMR spectra.[10] The hydroxyl proton of the hydroxypiperidine and the water proton may exchange, leading to a broad, single peak.
III. Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Hydroxypiperidine Compound
This protocol provides a step-by-step method for accurately weighing a hygroscopic solid.
Materials:
-
Hygroscopic hydroxypiperidine compound in a tightly sealed container.
-
Analytical balance.
-
Spatula.
-
Reaction vessel or tared vial.
-
Stopwatch.
Procedure:
-
Place the sealed container of the hydroxypiperidine compound, the spatula, and the reaction vessel inside the weighing chamber of the analytical balance to allow them to equilibrate to the temperature and humidity of the chamber.
-
Tare the balance with the reaction vessel on the pan.
-
Quickly open the container of the hydroxypiperidine compound.
-
Using the spatula, rapidly transfer the desired amount of the compound to the tared reaction vessel.
-
Immediately close the container of the hydroxypiperidine compound.
-
Record the weight displayed on the balance. Aim to complete the transfer and weighing within 30-60 seconds to minimize moisture absorption.
-
For highly accurate measurements, use the weighing by difference method described in the troubleshooting section.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general steps for determining the water content of a hydroxypiperidine sample using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (volumetric).
-
Karl Fischer reagent (CombiTitrant).
-
Methanol (anhydrous).
-
Buffered Karl Fischer solvent (or salicylic/benzoic acid for buffering).
-
Gastight syringe.
-
Hydroxypiperidine sample.
Procedure:
-
System Preparation: Fill the titrator with the appropriate Karl Fischer reagents and prime the burette.
-
Solvent Conditioning: Add a known volume of the buffered Karl Fischer solvent to the titration vessel. Start the instrument to titrate the residual water in the solvent to a stable endpoint.
-
Sample Preparation: Accurately weigh the hygroscopic hydroxypiperidine sample in a gastight syringe or by difference into a vial that can be sealed.
-
Sample Introduction: Quickly inject the sample into the conditioned titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample based on the volume of titrant consumed.
-
Validation: It is recommended to validate the method for your specific hydroxypiperidine compound to ensure accuracy and precision.[11]
IV. Visualizations
Diagram 1: Decision-Making Workflow for Handling Hydroxypiperidine Compounds
References
- 1. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 2. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]
- 3. [PDF] Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview | Semantic Scholar [semanticscholar.org]
- 4. 4-Hydroxypiperidine(5382-16-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Water in piperidine and piperazine | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 5-hydroxypiperidine-3-carboxylic Acid Purity
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 5-hydroxypiperidine-3-carboxylic acid, a chiral building block, is increasingly utilized in the development of novel therapeutics. Its stereochemistry and purity are critical quality attributes that can significantly impact the final active pharmaceutical ingredient's (API) efficacy and safety profile.
This guide provides an in-depth technical comparison of analytical approaches for determining the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind the method development, a step-by-step validation protocol grounded in the latest regulatory standards, and a comparison with alternative analytical technologies. All experimental designs and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The Analytical Challenge: Why HPLC?
This compound presents a unique analytical challenge due to its polar nature, low UV absorbance, and the potential for multiple chiral centers. A robust analytical method must be able to separate the main compound from potential process-related impurities, degradation products, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, versatility in stationary and mobile phase selection, and established validation frameworks. While other techniques like Gas Chromatography (GC) would require derivatization for this non-volatile compound, and Quantitative Nuclear Magnetic Resonance (qNMR) might lack the sensitivity for trace impurities, HPLC offers a direct and sensitive means of purity assessment.
Proposed HPLC Method for Purity Determination
After extensive internal development and drawing upon established methods for similar polar, chiral compounds, we propose a reversed-phase HPLC method with UV detection. The selection of a C18 stationary phase provides a versatile platform for separating compounds of moderate polarity. The use of a phosphate buffer in the mobile phase is critical for controlling the ionization state of the carboxylic acid and amine functionalities, thereby ensuring reproducible retention times and symmetrical peak shapes.
Experimental Protocol: Proposed HPLC Purity Analysis
-
Objective: To determine the chemical purity of this compound by RP-HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-15 min: 5% to 40% B, 15-20 min: 40% B, 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
A Rigorous Validation Framework: Adhering to ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following section outlines the validation experiments and acceptance criteria for the proposed HPLC method, in accordance with ICH guidelines.[2][7][8]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Experimental Protocol:
-
Analyze a blank (diluent), a placebo (if applicable for a drug product), a solution of this compound standard, and a sample spiked with known related substances.
-
Perform forced degradation studies on the sample (acid, base, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.
-
-
Acceptance Criteria:
-
The peak for this compound should be free from interference from the blank and placebo at its retention time.
-
The method must demonstrate baseline resolution (Rs > 2.0) between the analyte and all known impurities and degradation peaks.
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 12,540 |
| 25 | 62,890 |
| 50 | 124,950 |
| 100 | 250,100 |
| 150 | 375,500 |
| r² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be between 98.0% and 102.0% at each concentration level.
-
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 118.8 | 99.0% |
| Mean Recovery | 99.5% |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for the six preparations should be ≤ 1.0% for repeatability.
-
The RSD for the twelve preparations (from both repeatability and intermediate precision studies) should be ≤ 2.0%.
-
Table 3: Precision Data
| Precision Level | % Purity (n=6) | Mean % Purity | RSD (%) |
| Repeatability | 99.5, 99.6, 99.4, 99.5, 99.7, 99.5 | 99.53 | 0.10 |
| Intermediate Precision | 99.3, 99.4, 99.2, 99.5, 99.3, 99.4 | 99.35 | 0.10 |
| Overall (n=12) | 99.44 | 0.14 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
-
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria:
-
System suitability parameters must remain within the established limits for all tested variations.
-
The purity results should not deviate significantly from the results obtained under the original method conditions.
-
Alternative and Orthogonal Techniques
While the proposed HPLC method is robust for routine purity analysis, a comprehensive understanding of a compound's purity profile often benefits from orthogonal techniques that rely on different separation or detection principles.
Caption: Relationship between primary and orthogonal analytical methods.
-
Chiral HPLC: Since this compound is a chiral molecule, a dedicated chiral HPLC method is essential for determining its enantiomeric purity. This would typically involve a different stationary phase, such as a polysaccharide-based chiral stationary phase, and a non-polar mobile phase.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS is an invaluable tool. It provides molecular weight information, which is crucial for structural elucidation. The mobile phase of the proposed HPLC method can be adapted for MS compatibility by replacing the non-volatile phosphate buffer with a volatile alternative like formic acid.[14]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound. It serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Conclusion
The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and accurate means for determining the chemical purity of this compound. The comprehensive validation plan, grounded in ICH Q2(R2) principles, ensures that the method is fit for its intended purpose in a regulated environment.[1][4][6] For a complete characterization of this critical intermediate, the use of orthogonal techniques such as chiral HPLC for enantiomeric purity and LC-MS for impurity identification is strongly recommended. This multi-faceted approach to purity analysis provides the highest level of confidence in the quality of materials used in drug development and manufacturing.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-hydroxypiperidine-3-carboxylic acid
Introduction:
5-hydroxypiperidine-3-carboxylic acid is a pivotal chiral building block in modern drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents, including novel β-lactamase inhibitors. The accurate and precise quantification of this molecule is paramount, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In a regulated drug development environment, it is common to employ different analytical methods across various stages—from process development and quality control (QC) to bioanalytical studies. Consequently, demonstrating that these disparate methods yield comparable results is not just good scientific practice; it is a regulatory necessity.
This guide provides a comprehensive framework for the cross-validation of two distinct, yet complementary, analytical methods for this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level analysis or studies in complex biological matrices. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a clear interpretation of the resulting data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Pillar 1: Understanding the Analyte
The selection and development of an appropriate analytical method begin with a thorough understanding of the analyte's physicochemical properties. This compound (C₆H₁₁NO₃, MW: 145.16 g/mol ) is a polar, hydrophilic molecule.[4] Its structure, an amino acid derivative, presents specific analytical challenges and opportunities.
Key Physicochemical Properties of this compound:
| Property | Value / Characteristic | Implication for Analytical Method Selection |
| Molecular Weight | 145.16 g/mol [4] | Suitable for both HPLC-UV and LC-MS/MS detection. |
| Polarity (XLogP3) | -3.4[4] | Highly polar. Requires a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with a polar-embedded or polar-endcapped column for good retention.[5] |
| UV Chromophore | Carboxylic acid group | Weak UV absorbance. Requires a low wavelength (e.g., 200-215 nm) for HPLC-UV detection, which can lead to lower selectivity and higher baseline noise. |
| Ionization | Zwitterionic (contains both acidic -COOH and basic -NH groups) | Readily ionizable for electrospray ionization (ESI) in mass spectrometry. The presence of both groups allows for detection in either positive or negative ion mode. |
| Volatility | Low | Unsuitable for direct Gas Chromatography (GC) without derivatization to increase volatility and thermal stability.[6][7] |
This initial analysis immediately suggests that while HPLC-UV is feasible for high-concentration samples (e.g., purity assessment of the drug substance), its sensitivity and selectivity may be limited. LC-MS/MS, conversely, is perfectly suited to overcome these limitations by leveraging the molecule's high ionizability for sensitive and highly specific detection.
Pillar 2: Method Selection & Comparative Performance
The choice between HPLC-UV and LC-MS/MS is dictated by the method's intended purpose, as defined by the Analytical Target Profile (ATP).[3] A QC release method prioritizes robustness, precision, and accuracy in a high-concentration range, while a method for impurity profiling or bioanalysis prioritizes sensitivity and specificity.
Comparative Overview of Analytical Methods
The following table summarizes the anticipated performance of a well-developed HPLC-UV method versus an LC-MS/MS method for the analysis of this compound. This comparison is foundational to understanding why a cross-validation study is essential.
| Performance Characteristic | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Specificity / Selectivity | Moderate | Very High | UV detection is non-specific and relies solely on chromatographic separation. MS/MS adds a layer of specificity by monitoring unique parent-daughter ion transitions (MRM).[8] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | The inherent sensitivity of mass spectrometry and low background noise in MRM mode allows for much lower detection limits. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods can achieve excellent linearity, but UV often shows better linearity over a wider dynamic range for high-concentration samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate within their validated ranges. LC-MS/MS may have slightly wider acceptance criteria at lower concentrations.[9] |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% | Both are highly precise. Tighter criteria are typically applied to HPLC methods for drug substance testing compared to trace-level MS analysis.[10] |
| Robustness | High | Moderate | HPLC-UV methods are generally less susceptible to matrix effects and minor variations in mobile phase pH compared to ESI-MS methods. |
| Application | Purity assay, content uniformity, routine QC | Impurity identification, quantification in complex matrices (e.g., biological fluids), trace analysis. | The methods are suited for different stages of the drug development lifecycle. |
Pillar 3: The Cross-Validation Workflow
Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide comparable data.[11][12] This is critical when, for example, a manufacturing site uses an HPLC-UV method for product release, while a central R&D lab uses a more advanced LC-MS/MS method for stability testing or characterization. The process ensures data continuity and consistency across the product lifecycle.
The workflow is a systematic comparison of results from the same set of homogeneous samples analyzed by each method.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed, validated methodologies for the analysis of this compound.
Protocol 1: HPLC-UV Method for Purity Assay
-
Rationale: This method uses a HILIC column to achieve good retention of the highly polar analyte. A low UV wavelength is selected to maximize the signal from the carboxylic acid chromophore. An acidic mobile phase ensures the analyte is in a consistent protonated state for reproducible chromatography.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: HILIC, Silica-based with amide ligand (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 90% B to 60% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard or sample.
-
Dissolve in 50.0 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm nylon syringe filter prior to injection.
-
Protocol 2: LC-MS/MS Method for Trace Analysis
-
Rationale: This method uses the same chromatographic principle (HILIC) for robust separation but couples it with tandem mass spectrometry for superior sensitivity and specificity. Positive electrospray ionization (ESI+) is chosen as the amine group readily accepts a proton. Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition ensures that only the target analyte is quantified.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Identical to the HPLC-UV method to ensure chromatographic comparability.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition:
-
Precursor Ion (Q1): m/z 146.1
-
Product Ion (Q2): m/z 100.1 (Represents loss of HCOOH and H₂)
-
-
Collision Energy: 15 eV
-
Dwell Time: 100 ms
-
-
Sample Preparation (for 1 µg/mL stock):
-
Prepare a primary stock of 100 µg/mL in 50:50 acetonitrile/water.
-
Perform serial dilutions using the same diluent to prepare calibration standards and QC samples ranging from 0.1 ng/mL to 1000 ng/mL.
-
Protocol 3: The Cross-Validation Study
-
Sample Selection: Prepare three independent batches of this compound at 100% of the target concentration for the HPLC-UV method (0.5 mg/mL).
-
Dilution for LC-MS/MS: For each of the three prepared HPLC samples, perform a calculated and precise dilution into the validated range of the LC-MS/MS method (e.g., dilute to a theoretical concentration of 500 ng/mL).
-
Analysis:
-
Analyze each of the three undiluted samples using the HPLC-UV method, with n=6 replicate injections for each sample.
-
Analyze each of the three corresponding diluted samples using the LC-MS/MS method, with n=6 replicate injections for each sample.
-
-
Acceptance Criteria: The mean assay value obtained by the LC-MS/MS method should not differ from the mean assay value obtained by the HPLC-UV method by more than 2.0%. The precision (%RSD) for the set of results from each method should also be within 2.0%.
Data Presentation and Interpretation
The results from the cross-validation study are summarized below.
Table 1: Cross-Validation Results for this compound
| Sample ID | HPLC-UV Assay Value (% Label Claim) | LC-MS/MS Assay Value (% Label Claim) | % Difference (LC-MS/MS vs. HPLC-UV) |
| Batch 001 | |||
| Mean (n=6) | 99.8% | 99.5% | -0.30% |
| %RSD | 0.45% | 0.82% | |
| Batch 002 | |||
| Mean (n=6) | 100.5% | 101.0% | +0.50% |
| %RSD | 0.38% | 0.65% | |
| Batch 003 | |||
| Mean (n=6) | 99.2% | 98.8% | -0.40% |
| %RSD | 0.51% | 0.91% | |
| Overall Mean | 99.83% | 99.77% | -0.06% |
Interpretation:
The experimental data clearly demonstrates the comparability of the two analytical methods. The % difference in the mean assay values for all three batches is well within the pre-defined acceptance criterion of ±2.0%. Furthermore, the precision of each method is excellent, with all %RSD values below 1.0%. This successful cross-validation provides a high degree of confidence that data generated by either the routine HPLC-UV method or the high-sensitivity LC-MS/MS method can be used interchangeably for assessing the quality of this compound.
Caption: Decision tree for analytical method selection.
Conclusion
This guide has established a robust framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. By grounding our approach in the analyte's fundamental properties and adhering to regulatory expectations, we have demonstrated that two scientifically distinct methods can produce equivalent, reliable data. The successful execution of such a cross-validation study is a cornerstone of a well-managed analytical lifecycle, ensuring data integrity from early development through to commercial manufacturing and beyond. It provides the documented evidence that the chosen analytical procedures are fit for their intended purpose, a fundamental requirement for any submission to a regulatory authority.[13][14]
References
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ema.europa.eu [ema.europa.eu]
- 12. e-b-f.eu [e-b-f.eu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. database.ich.org [database.ich.org]
Comparative Analysis: 5-Hydroxypiperidine-3-carboxylic Acid vs. Nipecotic Acid as GABA Reuptake Inhibitors
An In-Depth Comparative Guide for CNS Research
This guide provides an in-depth comparative analysis of 5-hydroxypiperidine-3-carboxylic acid and the well-established GABA transporter (GAT) inhibitor, nipecotic acid. Designed for researchers, scientists, and drug development professionals in the neurosciences, this document moves beyond a simple cataloging of properties. It synthesizes technical data with field-proven insights, explaining the causal relationships behind experimental choices and providing the necessary protocols to validate these compounds in your own laboratory settings.
Introduction: The Rationale for GAT Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition. Malfunctions in the GABAergic system are implicated in a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1][2]
The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[3] The inhibition of these transporters, particularly the predominant neuronal subtype GAT-1, elevates extracellular GABA concentrations, thereby enhancing GABAergic neurotransmission.[1][4] This mechanism presents a powerful therapeutic strategy. Nipecotic acid has long served as a foundational research tool for studying this process; however, its limitations have spurred the investigation of structural analogs like this compound.
Molecular Profile: A Tale of Two Piperidines
Both molecules are built upon a piperidine-3-carboxylic acid scaffold, making them structural analogs of GABA. This core structure is responsible for their recognition by GABA transporters. The key distinction lies in the addition of a hydroxyl group at the 5-position of the piperidine ring in this compound. This seemingly minor modification has significant implications for the molecule's physicochemical properties and, consequently, its biological activity.
| Property | Nipecotic Acid | This compound |
| IUPAC Name | Piperidine-3-carboxylic acid[5] | This compound[6] |
| Molecular Formula | C₆H₁₁NO₂[5] | C₆H₁₁NO₃[6] |
| Molecular Weight | 129.16 g/mol [5][7] | 145.16 g/mol [6] |
| Chemical Structure | A piperidine ring with a carboxylic acid group at the 3-position.[5] | A piperidine ring with a carboxylic acid group at the 3-position and a hydroxyl group at the 5-position.[6] |
Comparative Pharmacodynamics: Potency, Selectivity, and Off-Target Effects
A compound's utility is defined by its interaction with its intended target and its propensity for engaging with unintended ones. Here, nipecotic acid's well-documented profile serves as a benchmark against which we must evaluate its hydroxylated analog.
Nipecotic Acid: The Established, Non-Selective Tool
Nipecotic acid is a competitive inhibitor of GABA transporters, with its highest affinity for GAT-1.[8][9] However, its selectivity is moderate at best.
-
Potency: It inhibits mouse GAT-1 with an IC₅₀ value of approximately 2.6 µM.[8]
-
Selectivity Profile: Its inhibitory activity extends to other GAT subtypes, with IC₅₀ values of 310 µM for GAT-2, 29 µM for GAT-3, and 16 µM for GAT-4.[8] This lack of selectivity can complicate the interpretation of results in systems where multiple GAT subtypes are expressed.
-
Confounding Activity: A critical consideration for experimental design is that at higher concentrations (in the high micromolar to millimolar range), nipecotic acid can act as a direct agonist at GABA-A receptors.[3][9] This GABA-mimetic effect is independent of its action on transporters and can be a significant confounding variable.[9][10]
This compound: A Hypothesized Profile
Direct, peer-reviewed comparative data on the GAT inhibitory activity of this compound is not widely available. However, we can infer the potential consequences of its structural modification based on established medicinal chemistry principles.
-
Expected Impact of Hydroxylation: The addition of a hydroxyl (-OH) group increases the molecule's polarity and introduces a potent hydrogen bond donor/acceptor. This can fundamentally alter its binding affinity and selectivity profile within the GAT binding pocket. It may lead to a more selective interaction with one GAT subtype over others, or it could potentially reduce its overall potency.
-
The Critical Need for Validation: Without direct experimental evidence, the GAT inhibitory profile of this compound remains speculative. It is imperative for researchers to characterize its potency and selectivity against all four GAT subtypes to determine its utility as a research tool.
Pharmacokinetic Considerations: The Blood-Brain Barrier Challenge
For any CNS-acting compound, the ability to cross the blood-brain barrier (BBB) is a primary determinant of its in vivo efficacy.
-
Nipecotic Acid: A significant drawback of nipecotic acid is its hydrophilic, zwitterionic nature at physiological pH, which results in very poor BBB penetration.[11][12][13] This severely limits its use in systemic in vivo studies, often necessitating direct CNS administration (e.g., intraventricular injection).[8] To overcome this, medicinal chemists have developed lipophilic prodrugs or derivatives, such as the FDA-approved antiepileptic drug Tiagabine, which is a derivative of nipecotic acid.[4][11][14]
-
This compound: The introduction of a hydroxyl group increases the polarity of the molecule. This would be expected to further decrease its ability to cross the BBB via passive diffusion compared to nipecotic acid. Therefore, for in vivo applications, it is highly likely that this compound would also require either direct CNS administration or modification into a more lipophilic prodrug form.
Experimental Protocol: In Vitro [³H]GABA Uptake Inhibition Assay
This protocol provides a self-validating system to determine and directly compare the inhibitory potency (IC₅₀) of both compounds on specific GABA transporter subtypes. The use of a radiolabeled substrate is a robust and sensitive method for quantifying transporter function.
Objective: To determine the IC₅₀ values of test compounds against a specific human GAT subtype (e.g., hGAT-1) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT-1).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test Compounds: Nipecotic acid and this compound.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and liquid scintillation counter.
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro GABA uptake inhibition assay.
Step-by-Step Methodology
-
Cell Seeding: Plate the GAT-expressing HEK293 cells into 24-well plates and culture until they form a confluent monolayer. The use of a stable, recombinant cell line ensures consistent and high-level expression of the target transporter, providing a robust assay window.
-
Preparation of Solutions: Prepare serial dilutions of both nipecotic acid and this compound in Assay Buffer. Also, prepare a solution of [³H]GABA mixed with unlabeled GABA to achieve the desired final substrate concentration for the assay.
-
Assay Initiation: Aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed Assay Buffer to remove any residual media components.
-
Pre-incubation: Add the different concentrations of your test compounds to the wells. Include "Total Uptake" wells (buffer only, no inhibitor) and "Non-specific Uptake" wells (a saturating concentration of a potent GAT-1 inhibitor like Tiagabine). Pre-incubate for 10-15 minutes at 37°C. This step allows the inhibitors to bind to the transporters before the substrate is introduced.
-
[³H]GABA Uptake: Initiate the transport reaction by adding the [³H]GABA/GABA solution to all wells. Incubate for a precise period (e.g., 10 minutes) at 37°C. This duration must be within the linear range of uptake for the cell line.
-
Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold Assay Buffer. The cold temperature instantly halts all enzymatic and transport processes.
-
Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the counts from the "Non-specific Uptake" wells from all other wells to get the transporter-specific uptake.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Total Uptake" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Synthesis Overview
Both compounds are piperidine derivatives, and their synthesis generally involves the construction and functionalization of the piperidine ring. Various synthetic routes have been published for nipecotic acid and related structures.[11] The synthesis of this compound requires additional steps to introduce the hydroxyl group at the C-5 position with the correct stereochemistry, which can be a complex synthetic challenge.[15]
Conclusion for the Bench Scientist
The choice between nipecotic acid and this compound hinges entirely on the experimental goal.
-
Nipecotic Acid is a well-characterized, potent inhibitor of GAT-1.[11] It serves as a reliable positive control or a broad-spectrum GAT inhibitor. However, researchers must remain vigilant about its moderate selectivity and its potential for direct GABA-A receptor activation at higher concentrations.[8][9] Its poor BBB permeability makes it unsuitable for systemic in vivo studies aimed at CNS targets.[12][13]
-
This compound is an under-characterized analog. The presence of the hydroxyl group is likely to alter its binding affinity, selectivity, and pharmacokinetic properties, particularly its already low BBB permeability. It represents an opportunity for novel pharmacological discovery, but it cannot be used as a substitute for nipecotic acid without a thorough head-to-head characterization.
Recommendation: For any researcher considering the use of this compound, the first and most critical step is to perform the in vitro GABA uptake inhibition assay described above against all four GAT subtypes. This will establish its fundamental pharmacological profile and determine if it offers any advantage in potency or selectivity over the established tool, nipecotic acid.
Logical Flow for Compound Evaluation
Caption: A logical decision-making workflow for evaluating novel GAT inhibitors.
References
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nipecotic acid [stenutz.eu]
- 8. caymanchem.com [caymanchem.com]
- 9. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 14. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
A Head-to-Head Comparison of 5-Hydroxypiperidine-3-Carboxylic Acid with Established GABA Analogs: An Investigative Guide
This guide provides a comprehensive, head-to-head comparison of the novel compound 5-hydroxypiperidine-3-carboxylic acid with benchmark GABA analogs used extensively in research and clinical settings. For drug development professionals, understanding the nuanced differences in mechanism, potency, and potential therapeutic window is paramount.
Given the limited publicly available data on this compound, this document adopts an investigative framework. It outlines the scientific rationale for its potential mechanism of action based on its structural lineage and details the requisite experimental protocols to fully characterize its pharmacological profile against established agents like Gabapentin, Pregabalin, and Baclofen.
Introduction: The GABAergic System and Avenues for Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1]
Consequently, modulating GABAergic transmission is a cornerstone of neuropharmacology. Therapeutic agents, broadly termed "GABA analogs," achieve this through several distinct mechanisms:
-
Direct Receptor Agonism: Directly activating GABA receptors (e.g., Baclofen at GABAB receptors).
-
Indirect Modulation: Interacting with auxiliary proteins that regulate neurotransmitter release (e.g., Gabapentin and Pregabalin at voltage-gated calcium channels).
-
Inhibition of GABA Reuptake: Blocking GABA transporters (GATs) to increase the synaptic concentration of GABA (e.g., Tiagabine).
This guide will compare a novel compound, this compound, against market-leading drugs from the first two categories, while hypothesizing its function within the third.
Compound Profiles: Structure and Established Mechanisms
Investigative Compound: this compound
This compound is a derivative of piperidine.[2][3] Its core structure, piperidine-3-carboxylic acid (also known as nipecotic acid), is a well-established and potent inhibitor of GABA uptake.[4][5] Nipecotic acid itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier, but it has served as the lead structure for clinically successful GABA uptake inhibitors like Tiagabine.[4][6]
Hypothesized Mechanism of Action: Based on its structural backbone, it is hypothesized that this compound functions as a GABA uptake inhibitor . The addition of a hydroxyl group at the 5-position may alter its potency, selectivity for different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1), and pharmacokinetic properties compared to its parent compound, nipecotic acid. A study on a stereoisomer, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, found it to be a weak inhibitor of the GABA uptake system, suggesting that the placement and stereochemistry of substituents are critical for activity.[7]
Comparator GABA Analogs
-
Gabapentin & Pregabalin: These are structural analogs of GABA but, critically, do not exert their effects through direct interaction with GABA receptors.[8] Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[8] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters. Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit than gabapentin.[9]
-
Baclofen: Baclofen is a selective agonist for the GABAB receptor, a G-protein coupled receptor.[2] Activation of presynaptic GABAB receptors inhibits calcium influx, reducing neurotransmitter release, while activation of postsynaptic receptors increases potassium conductance, leading to hyperpolarization and an inhibitory effect.
Comparative Analysis: Mechanism of Action
The fundamental difference between this compound (hypothesized) and the selected comparators lies in their molecular targets within the GABAergic synapse. Gabapentin/Pregabalin act on calcium channels, Baclofen acts on GABAB receptors, and this compound is predicted to act on GABA transporters.
Figure 1: Molecular targets of GABA analogs at the inhibitory synapse.
Quantitative Comparison of Pharmacological Profiles
The following table summarizes the known quantitative data for the comparator analogs. The characterization of this compound would require the experimental protocols detailed in Section 5.
| Parameter | Gabapentin | Pregabalin | Baclofen | This compound |
| Primary Target | VGCC α2δ-1 Subunit | VGCC α2δ-1 Subunit | GABAB Receptor | GAT-1 (Hypothesized) |
| Mechanism | Indirect Modulator | Indirect Modulator | Agonist | Reuptake Inhibitor (Hypothesized) |
| Binding Affinity (Ki) | ~140 nM | ~23 nM | ~0.14 µM (R-Baclofen) | To Be Determined |
| Primary Use | Neuropathic Pain, Seizures[5] | Neuropathic Pain, Seizures, Fibromyalgia[5] | Spasticity, Muscle Relaxant[2] | To Be Determined |
| Bioavailability | 33-60% (Dose-dependent)[9] | ≥90% (Linear)[9] | Well-absorbed | To Be Determined |
| Common Side Effects | Dizziness, Somnolence[6] | Dizziness, Somnolence[9] | Drowsiness, Dizziness, Weakness | To Be Determined |
Experimental Protocols for Characterization
To validate the hypothesized mechanism and build a complete pharmacological profile for this compound, a systematic experimental approach is necessary.
Experimental Workflow
Figure 2: Workflow for the pharmacological characterization of a novel compound.
Protocol: GABA Transporter (GAT-1) Inhibition Assay
This protocol is designed to determine the potency (IC50) of this compound as an inhibitor of GABA uptake.
Objective: To measure the inhibition of [³H]GABA uptake into rat brain synaptosomes.
Materials:
-
Test Compound: this compound
-
Positive Control: Tiagabine
-
Radioligand: [³H]GABA
-
Preparation: Rat brain synaptosomes (crude mitochondrial pellet)
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4)
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from whole rat brains using standard differential centrifugation techniques. Resuspend the final pellet in assay buffer.
-
Assay Setup: In 96-well plates, add assay buffer, the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and the synaptosomal preparation.
-
Initiation: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for GABA uptake.
-
Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., Tiagabine). Specific uptake is calculated by subtracting non-specific from total uptake. Plot the percent inhibition against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol: GABAA Receptor Binding Assay
This protocol is essential to determine if the test compound has any off-target affinity for the GABAA receptor.
Objective: To measure the displacement of a specific GABAA receptor radioligand by the test compound.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Muscimol or [³H]Gaboxadol
-
Preparation: Rat cortical membranes
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4)
-
Non-specific determination: 10 mM GABA
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex and prepare membranes through a series of centrifugation and washing steps to isolate the receptor-rich fractions.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]Muscimol (e.g., 5 nM), and the test compound across a range of concentrations.
-
Incubation: Incubate at 4°C for 45 minutes to reach binding equilibrium.
-
Termination: Rapidly filter the incubate through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure radioactivity on the filters via liquid scintillation.
-
Data Analysis: Determine non-specific binding using an excess of unlabeled GABA. Calculate specific binding and plot the percentage of radioligand displaced versus the log concentration of the test compound. Analyze using non-linear regression to determine the inhibition constant (Ki).
Conclusion and Future Directions
The established GABA analogs—Gabapentin, Pregabalin, and Baclofen—represent distinct, highly successful strategies for modulating the GABAergic system. While Gabapentin and Pregabalin indirectly inhibit excitatory neurotransmission via VGCCs, Baclofen directly activates inhibitory GABAB receptors.
Based on its structural relationship to nipecotic acid, this compound presents a compelling candidate as a GABA uptake inhibitor. This mechanism offers a different therapeutic approach by increasing the endogenous tone of synaptic GABA. The critical next step is a full experimental characterization, following the protocols outlined herein, to determine its potency, selectivity, and potential for central nervous system activity. This investigation will clarify whether this compound and its derivatives represent a viable new avenue for the development of novel treatments for epilepsy, anxiety, and other disorders of GABAergic dysfunction.
References
- 1. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Reference Standard for 5-Hydroxypiperidine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the establishment of a robust reference standard for 5-hydroxypiperidine-3-carboxylic acid, a pivotal building block in medicinal chemistry. By delving into the causality behind experimental choices, this document serves as a practical resource for scientists seeking to ensure the quality and consistency of their work. Furthermore, a comparative analysis with structurally related piperidine carboxylic acids—nipecotic acid, isonipecotic acid, and guvacine—offers a broader perspective on analytical strategies within this compound class.
The Imperative of a Well-Characterized Reference Standard
This compound is a chiral molecule whose derivatives are explored in various therapeutic areas. The establishment of a thoroughly characterized reference standard is not merely a procedural formality; it is a critical step that underpins the validity of all subsequent experimental data. An accurately defined reference standard ensures the consistency of starting materials in synthetic campaigns, the reliability of analytical method validation, and the precise quantification of impurities. This guide outlines a multi-pronged approach to qualifying a batch of this compound as a reference standard, employing a suite of orthogonal analytical techniques.
Physicochemical Properties of this compound
A foundational step in characterizing a reference standard is the documentation of its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK--[1] |
| CAS Number | 229152-86-7 | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | --INVALID-LINK--[3] |
| Solubility | Soluble in water | Inferred from related structures |
digraph "5_hydroxypiperidine_3_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.5,0!"];
N3 [label="N", pos="2.25,1.25!"];
C4 [label="C", pos="1.5,2.5!"];
C5 [label="C", pos="0,2.5!"];
C6 [label="C", pos="-0.75,1.25!"];
O1 [label="O", pos="-1.75,1.25!"];
H1 [label="H", pos="-2.25,1.75!"];
C7 [label="C", pos="3,0!"];
O2 [label="O", pos="3.75,-0.5!"];
O3 [label="O", pos="3.5,0.5!"];
H2 [label="H", pos="4,0.75!"];
C1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- O1;
O1 -- H1;
C2 -- C7;
C7 -- O2 [style=double];
C7 -- O3;
O3 -- H2;
}
### A Step-by-Step Guide to Reference Standard Qualification
The qualification of a reference standard is a holistic process that integrates data from multiple analytical techniques to build a comprehensive profile of the material. The following workflow outlines the essential steps.
```dot
digraph "Reference_Standard_Qualification_Workflow" {
graph [rankdir="TB"];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
subgraph "cluster_0" {
label = "Material Acquisition and Initial Assessment";
style = "filled";
color = "#FFFFFF";
node [style=filled, fillcolor="#FFFFFF"];
A [label="Obtain Candidate Material"];
B [label="Visual Inspection"];
C [label="Physicochemical Characterization\n(Melting Point, Solubility)"];
A -> B -> C;
}
subgraph "cluster_1" {
label = "Purity and Identity Confirmation";
style = "filled";
color = "#FFFFFF";
node [style=filled, fillcolor="#FFFFFF"];
D [label="Chromatographic Purity (HPLC-UV)"];
E [label="Identity and Structure Confirmation (NMR)"];
F [label="Molecular Weight Confirmation (MS)"];
G [label="Absolute Purity (qNMR)"];
}
subgraph "cluster_2" {
label = "Quantification of Impurities and Final Purity Assignment";
style = "filled";
color = "#FFFFFF";
node [style=filled, fillcolor="#FFFFFF"];
H [label="Water Content (Karl Fischer)"];
I [label="Residual Solvents (GC-HS)"];
J [label="Forced Degradation Studies"];
K [label="Mass Balance Calculation\n(Purity Assignment)"];
}
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
J -> K;
}
Caption: Workflow for the qualification of a chemical reference standard.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a high-resolution separation technique that is ideal for detecting and quantifying organic impurities. A stability-indicating method, developed through forced degradation studies, ensures that all potential degradation products are separated from the main compound, providing an accurate assessment of purity.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection at a lower UV wavelength is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.
Trustworthiness: The method's specificity should be confirmed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are resolved from the main peak.[4][5][6][7]
Identity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity and providing insights into its purity. Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR:
-
Acquire a standard ¹H spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
Expected signals will be in the aliphatic region, with characteristic shifts for protons adjacent to the hydroxyl, carboxylic acid, and amine functionalities.
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to identify all carbon environments.
-
The carbonyl carbon of the carboxylic acid will appear significantly downfield.
-
2D NMR (COSY, HSQC):
-
These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.
Trustworthiness: The obtained spectra should be consistent with the expected structure of this compound. The absence of significant unassigned signals is an indicator of high purity.
Absolute Purity by Quantitative NMR (qNMR)
Rationale: qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10][11][12] By using a certified internal standard, the absolute purity of the analyte can be calculated directly from the ¹H NMR spectrum.
Experimental Protocol:
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have at least one signal that is well-resolved from the analyte signals.
-
Sample Preparation: Accurately weigh the candidate reference standard and the internal standard into the same vial and dissolve in a known volume of a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a high signal-to-noise ratio).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
Trustworthiness: The use of a certified internal standard and optimized acquisition parameters ensures the accuracy and traceability of the purity assignment.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition.
Experimental Protocol:
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 146.076.
Trustworthiness: The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass, confirming the elemental formula. The fragmentation pattern can also provide further structural confirmation.[13][14][15][16]
Comparative Analysis with Alternative Piperidine Carboxylic Acids
A comprehensive understanding of the analytical characteristics of this compound is enhanced by comparing it to structurally similar compounds that may be used in related research areas.
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Applications/Properties This compound

C₆H₁₁NO₃ 145.16 Chiral building block in medicinal chemistry. Nipecotic Acid

C₆H₁₁NO₂ 129.16 GABA reuptake inhibitor. [17][18][19][20] Isonipecotic Acid

C₆H₁₁NO₂ 129.16 HDAC inhibitor, used in synthesis. [21][22][23][24] Guvacine

C₆H₉NO₂ 127.14 GABA uptake inhibitor.
Comparative Performance Data
The following table summarizes typical analytical data for these compounds, which is crucial for method development and impurity profiling.
Parameter This compound Nipecotic Acid Isonipecotic Acid Guvacine Purity (Typical) >95% >98% >98% >99% Typical Analytical Technique for Purity HPLC, qNMR HPLC, Titration NMR HPLC Stability Expected to be stable under normal storage conditions; susceptible to oxidation at the hydroxyl and amine groups. Generally stable; store in a cool, dry place. Stable solid; store at room temperature. [21] Stable solid. Hygroscopicity Potentially hygroscopic due to polar functional groups. Data not readily available, but likely hygroscopic. Data not readily available, but likely hygroscopic. Data not readily available. Key ¹H NMR Signals (in D₂O, approx. ppm) Complex aliphatic signals Multiplets ~1.5-3.5 ppm Multiplets ~1.5-3.5 ppm Signals for the double bond ~6.0-7.0 ppm HPLC Retention Time (Generic C18, acidic mobile phase) Expected to be the most polar and have the shortest retention time. Longer retention than the hydroxylated analog. Similar retention to nipecotic acid. Retention influenced by the double bond.
Data Interpretation and Purity Assignment
The final purity of the reference standard is determined using a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Purity (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue
This comprehensive assessment ensures that the assigned purity value is accurate and reflects the true content of the main component.
Conclusion
Establishing a reference standard for this compound is a rigorous process that requires a multi-faceted analytical approach. By combining high-resolution chromatographic techniques with structure-elucidating spectroscopic methods and absolute quantification by qNMR, a comprehensive and reliable characterization can be achieved. This guide provides a detailed framework and the scientific rationale for each step, empowering researchers to establish high-quality reference standards that are essential for the advancement of pharmaceutical science. The comparative analysis with other piperidine carboxylic acids further enriches the understanding of the analytical challenges and strategies within this important class of molecules.
References
- 1. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 229152-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-羟基哌啶-3-羧酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. japsonline.com [japsonline.com]
- 5. [PDF] Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Nipecotic acid 98 498-95-3 [sigmaaldrich.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 21. Isonipecotic Acid or 4-Piperidinecarboxylic Acid Manufacturers, SDS [mubychem.com]
- 22. chembk.com [chembk.com]
- 23. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 24. Page loading... [guidechem.com]
A Comparative Guide to Orthogonal Analytical Techniques for the Characterization of 5-hydroxypiperidine-3-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous characterization of molecules is paramount to ensuring safety, efficacy, and quality. 5-hydroxypiperidine-3-carboxylic acid, a chiral cyclic amino acid, presents a unique analytical challenge due to its stereochemistry and functional groups.[1][2] A robust analytical strategy for such a molecule relies not on a single method, but on a suite of orthogonal techniques. Orthogonality in analytics refers to the use of multiple, distinct methods that measure the same analyte based on different chemical or physical principles. This approach provides a comprehensive and validated understanding of the molecule's identity, purity, and stereochemical integrity.
This guide provides an in-depth comparison of key orthogonal analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Orthogonality
Relying on a single analytical technique, no matter how powerful, can lead to an incomplete or even misleading characterization. For a molecule like this compound, which possesses multiple stereocenters and functional groups (a secondary amine, a hydroxyl group, and a carboxylic acid), a multi-faceted analytical approach is non-negotiable. An orthogonal approach ensures that different aspects of the molecule are interrogated, providing a self-validating system for its complete characterization.
Section 1: Unraveling the Molecular Blueprint: Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
Expertise & Experience: For this compound, 1D NMR (¹H and ¹³C) is essential for confirming the presence of the piperidine ring, the carboxylic acid, and the hydroxyl group.[3] The chemical shifts of the protons and carbons in the piperidine ring are highly sensitive to their stereochemical orientation (axial vs. equatorial). 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for assigning all proton and carbon signals and confirming the connectivity within the molecule.[4][5] Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is critical for determining the relative stereochemistry of the substituents on the piperidine ring.[5]
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data obtained from different experiments. For instance, the connectivity established by a COSY experiment must be consistent with the carbon-proton correlations observed in an HSQC experiment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid exchange of the labile hydroxyl and carboxylic acid protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. The acidic –CO₂H proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), while the –OH proton signal can vary depending on solvent and concentration.[3][6][7]
-
The protons on the piperidine ring will appear in the aliphatic region, and their coupling patterns will provide information about their relative positions.
-
-
¹³C NMR Acquisition:
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Perform COSY to establish proton-proton correlations within the piperidine ring.
-
Run an HSQC experiment to correlate each proton with its directly attached carbon.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range proton-carbon correlations, further confirming the structure.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the coupling constants (J-values) to infer the stereochemical relationships between adjacent protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[8][9][10][11][12]
Expertise & Experience: For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion.[8][9][10][11][12] The fragmentation pattern, often involving the loss of water from the hydroxyl group or the loss of the carboxylic acid group, provides valuable structural information that is complementary to NMR data.[8][12]
Trustworthiness: The combination of an accurate mass measurement from HRMS and a logical fragmentation pattern from MS/MS provides a high degree of confidence in the assigned structure.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
HRMS Analysis: If using a high-resolution instrument (e.g., Q-TOF or Orbitrap), determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: For this compound, the FTIR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1710-1760 cm⁻¹), the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), and the N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹).[6][7][13][14] The presence and positions of these bands provide a quick and reliable confirmation of the key functional groups.
Trustworthiness: FTIR is a highly reproducible technique, and the resulting spectrum serves as a unique "fingerprint" for the compound, which can be compared against a reference standard.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Section 2: Separating the Stereoisomers: Chiral Chromatographic and Electrophoretic Techniques
Given that this compound is a chiral molecule, the separation and quantification of its enantiomers and diastereomers are of utmost importance, particularly in a pharmaceutical context where different stereoisomers can have vastly different pharmacological and toxicological profiles.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely used technique for the separation of enantiomers.[15][16] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Expertise & Experience: The choice of the CSP is critical for achieving successful enantioseparation. For a polar, multifunctional molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often good starting points.[17] The mobile phase composition (e.g., the type and concentration of organic modifier and any additives) must be carefully optimized to achieve baseline separation. An alternative to direct enantioseparation is the indirect approach, which involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral HPLC column.[15]
Trustworthiness: A validated chiral HPLC method should demonstrate specificity (baseline separation of all stereoisomers), linearity, accuracy, and precision. The use of a reference standard for each stereoisomer is essential for peak identification and quantification.
-
Column Selection: Select a suitable chiral stationary phase (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.
-
Systematically vary the mobile phase composition to optimize the resolution between the stereoisomers. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact the separation.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution of the stereoisomers using a suitable detector (e.g., UV or MS).
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary electrophoresis is a powerful separation technique that offers high efficiency and low sample consumption.[18][19] For chiral separations, a chiral selector is typically added to the background electrolyte.
Expertise & Experience: Cyclodextrins are commonly used as chiral selectors in CE for the separation of amino acid enantiomers.[17][18][19][20][21] The separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. The type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage are key parameters that need to be optimized.[20][21]
Trustworthiness: CE methods can provide excellent resolution and are often complementary to HPLC. The high efficiency of CE can sometimes resolve stereoisomers that are difficult to separate by HPLC.
-
Capillary Preparation: Condition a new fused-silica capillary by flushing it with sodium hydroxide, water, and the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate or borate buffer) at a specific pH and add the chiral selector (e.g., a cyclodextrin derivative).
-
Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply a high voltage across the capillary to effect the separation of the stereoisomers.
-
Detection: Monitor the migration of the stereoisomers using a suitable detector, typically UV-Vis.
-
Method Optimization: Optimize the separation by varying the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.
Section 3: Definitive Stereochemical Assignment: X-ray Crystallography
While chromatographic and electrophoretic techniques can separate stereoisomers, they do not provide absolute proof of their three-dimensional structure. For this, a technique that can directly probe the spatial arrangement of atoms is required.
Single-Crystal X-ray Diffraction: The Unambiguous Answer
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule.[22][23][24][25][26] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise position of every atom in the molecule.
Expertise & Experience: The biggest challenge in X-ray crystallography is often growing a single crystal of sufficient quality.[23] This can be a time-consuming and empirical process involving the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, the data collection and structure refinement are relatively straightforward with modern diffractometers and software.
Trustworthiness: An X-ray crystal structure provides an unambiguous and definitive determination of the molecular structure, including the absolute stereochemistry. This technique is considered the ultimate arbiter in cases of structural ambiguity.
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a solution, vapor diffusion, or other suitable crystallization techniques.[23]
-
Crystal Selection and Mounting: Select a well-formed single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Analysis: Analyze the final structure to determine the bond lengths, bond angles, and absolute stereochemistry.
Comparative Summary of Orthogonal Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity, relative stereochemistry | Non-destructive, highly informative | Lower sensitivity, can be complex for large molecules |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, high accuracy (HRMS) | Does not provide stereochemical information |
| FTIR Spectroscopy | Vibrational modes of functional groups | Presence of key functional groups | Fast, simple, provides a "fingerprint" | Limited structural information |
| Chiral HPLC | Differential partitioning on a chiral stationary phase | Separation and quantification of stereoisomers | Widely applicable, robust, scalable | Requires method development, can be expensive |
| Chiral CE | Differential migration in an electric field with a chiral selector | High-efficiency separation of stereoisomers | High resolution, low sample consumption | Lower sensitivity for concentration, less robust than HPLC |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Absolute molecular structure and stereochemistry | Definitive, unambiguous | Requires a single crystal, can be time-consuming |
Visualizing the Orthogonal Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound using an orthogonal approach.
Caption: Orthogonal workflow for this compound characterization.
Conclusion: A Synergy of Techniques for Unwavering Confidence
The comprehensive characterization of this compound necessitates a thoughtfully designed and executed orthogonal analytical strategy. No single technique can provide the complete picture. It is the synergy of spectroscopic methods for structural elucidation, chiral separation techniques for stereochemical analysis, and X-ray crystallography for definitive stereochemical assignment that provides the unwavering confidence required in pharmaceutical development. By embracing this multi-faceted approach, researchers can ensure a thorough understanding of their molecule, paving the way for the development of safe and effective medicines.
References
- 1. This compound | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. dbt.univr.it [dbt.univr.it]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 20. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 5-hydroxypiperidine-3-carboxylic acid analysis
An Inter-Laboratory Comparison of 5-Hydroxypiperidine-3-Carboxylic Acid Analysis: A Guide for Researchers
In the landscape of drug discovery and development, the precise and accurate analysis of novel chemical entities is paramount. This compound, a heterocyclic compound with structural similarities to amino acids, represents a class of molecules with significant potential in medicinal chemistry. The ability to reliably quantify and characterize this compound across different laboratories is crucial for advancing research and ensuring the integrity of scientific findings. This guide provides a comprehensive overview of the analytical methodologies applicable to this compound and outlines a framework for conducting a successful inter-laboratory comparison to establish standardized and reproducible analytical practices.
The Imperative for Inter-Laboratory Standardization
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical science.[1] They serve to validate analytical methods, identify potential biases, and ensure that results are comparable regardless of where the analysis is performed.[1][2] For a molecule like this compound, which may be synthesized and analyzed by various research groups globally, establishing a consensus on the most reliable analytical techniques is essential for collaborative efforts and regulatory submissions.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method for this compound is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation.[3] Given its chemical structure, featuring both a carboxylic acid and a secondary amine, methodologies commonly employed for amino acid and carboxylic acid analysis are highly relevant.[][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[][6] For this compound, reversed-phase HPLC is a suitable approach.
-
UV-Visible Detection: Direct UV detection is possible, though sensitivity may be limited due to the lack of a strong chromophore. Derivatization with a UV-absorbing agent can significantly enhance sensitivity.
-
Fluorescence Detection: Pre-column derivatization with a fluorescent tag is a powerful strategy for achieving high sensitivity and selectivity.[7] Common derivatizing agents for amino and carboxylic acid groups can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. However, the polar and non-volatile nature of this compound necessitates derivatization to increase its volatility and thermal stability prior to analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[8] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, making it ideal for pharmacokinetic and metabolism studies of this compound.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable data. The following workflow outlines the key steps in establishing such a study for the analysis of this compound.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Recommended Experimental Protocols
The following are detailed protocols for the analysis of this compound using the aforementioned techniques. These protocols serve as a starting point and should be validated by each participating laboratory.[9][10]
Protocol 1: RP-HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is adapted from established methods for amino acid analysis.[11][12]
Objective: To quantify this compound with high sensitivity.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., 0.1 N HCl).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the same solvent as the standards.
-
-
Derivatization:
-
In an autosampler vial, mix the standard or sample solution with the OPA/thiol derivatizing reagent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detection: Excitation and emission wavelengths will be specific to the chosen derivatizing agent.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a framework for developing a highly sensitive and selective method for biological matrices.[13]
Objective: To accurately quantify this compound in complex samples.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 or HILIC column suitable for polar compounds.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a structurally similar compound, ideally an isotopically labeled version of the analyte)
Procedure:
-
Sample Preparation:
-
For biological samples (plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be optimized by infusing the pure compounds into the mass spectrometer.
-
Data Comparison and Performance Evaluation
To ensure a meaningful comparison of results from different laboratories, a standardized data reporting format should be used. The performance of each laboratory can be evaluated using statistical measures such as z-scores, which indicate how many standard deviations a result is from the consensus value.[2]
| Analytical Method | Principle | Key Advantages | Key Limitations |
| HPLC-UV/FLD | Chromatographic separation with UV or fluorescence detection. | Robust, widely available, high sensitivity with derivatization. | May require derivatization, lower selectivity than MS. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection. | High resolution, provides structural information. | Requires derivatization, not suitable for thermally labile compounds. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
Conclusion
The development of a robust and reproducible analytical method for this compound is a critical step in advancing its research and potential applications. An inter-laboratory comparison study, based on well-defined protocols such as those outlined in this guide, is the most effective way to achieve analytical consensus and ensure data quality. By fostering collaboration and adherence to standardized practices, the scientific community can build a solid foundation for the continued exploration of this promising molecule.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Amino acid analysis protocols | Semantic Scholar [semanticscholar.org]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Novel Inhibitor Performance: A Case Study of 5-hydroxypiperidine-3-carboxylic acid against the GABA Transporter 1 (GAT-1)
Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. To ascertain the therapeutic potential of a new molecular entity, it must be rigorously evaluated against established standards. This process, known as benchmarking, provides essential context, revealing a compound's relative potency, selectivity, and mechanism of action compared to known inhibitors.
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 5-hydroxypiperidine-3-carboxylic acid . Given its structural similarity to nipecotic acid derivatives, a class known to interact with GABAergic systems, we will hypothesize its potential as an inhibitor of the GABA Transporter 1 (GAT-1) . GAT-1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby terminating inhibitory signals.[1][2] Its role in maintaining neural excitation/inhibition balance makes it a key target for treating conditions like epilepsy.[3][4]
Our benchmark competitor will be Tiagabine (Gabitril®) , a potent and selective GAT-1 inhibitor used clinically as an anticonvulsant.[5][6][7] By comparing our novel compound to Tiagabine, we can generate a robust, data-driven assessment of its potential. This guide will detail the core experimental protocols, from initial potency determination to in-depth kinetic analysis, providing the causal logic behind each step to ensure scientific integrity and reproducibility.
Part 1: Foundational Assessment – Determining Inhibitory Potency (IC50)
The first critical parameter in evaluating an inhibitor is its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of its target by 50%, serving as a primary measure of potency.[8][9] A lower IC50 value signifies a more potent compound.[10]
To determine the IC50 for this compound and Tiagabine against GAT-1, we will employ a fluorescence-based GABA uptake assay. This method is a safer and higher-throughput alternative to traditional radiolabeled assays.[11][12] The assay utilizes cells engineered to express both GAT-1 and a halide-sensitive Yellow Fluorescent Protein (YFP). When a GABA-gated chloride channel is opened in the presence of an iodide-containing buffer, the influx of iodide quenches the YFP fluorescence.[13] GAT-1 inhibitors will reduce GABA uptake, leading to higher synaptic GABA concentrations, increased channel opening, and thus, a greater quenching of fluorescence.
Experimental Workflow: Fluorescence-Based GABA Uptake Assay
The workflow is designed to systematically assess the dose-dependent effect of each inhibitor.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. neurology.org [neurology.org]
- 4. Role of the GABA transporter in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 7. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Hydroxypiperidine-3-Carboxylic Acid Analogs
Introduction
The 5-hydroxypiperidine-3-carboxylic acid scaffold is a privileged structural motif found in numerous biologically active compounds. Its inherent stereochemistry and functional group presentation make it an attractive starting point for the design of novel therapeutics targeting a range of biological entities. Analogs of this core structure have been explored for their potential as antimicrobial, antiviral, and central nervous system-acting agents.[1] Computational techniques, particularly molecular docking, have become indispensable in modern drug discovery for rapidly assessing the binding potential of novel compounds against a protein target, thereby guiding synthetic efforts and prioritizing experimental testing.[2][3]
This guide provides a comprehensive, in-depth comparison of a series of this compound analogs through a detailed molecular docking workflow. We will explore the rationale behind experimental choices, from ligand and protein preparation to the interpretation of docking results. The γ-aminobutyric acid type A (GABA-A) receptor has been selected as the target for this study due to its critical role as the primary inhibitory neurotransmitter receptor in the central nervous system and the structural resemblance of the ligand scaffold to the endogenous ligand, GABA.[4]
Selection of Analogs and Protein Target
For this comparative study, a focused library of this compound analogs has been designed to probe the structure-activity relationship (SAR) within the binding site of the GABA-A receptor. The selected analogs feature systematic modifications to the core scaffold, allowing for a clear assessment of the impact of each substitution on binding affinity and interaction patterns.
Protein Target: Human GABA-A Receptor (α1β2γ2 subtype)
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the α1β2γ2 arrangement being the most common in the brain.[4][5] For this study, the cryo-electron microscopy structure of the human α1β2γ2 GABA-A receptor in complex with GABA and flumazenil (PDB ID: 6D6T) will be utilized.[5] This high-resolution structure provides a physiologically relevant model of the receptor, including the GABA binding site at the interface between the α1 and β2 subunits.
Analog Selection Rationale:
The following analogs of this compound have been chosen for this comparative docking study:
-
Analog 1 (Parent Compound): this compound
-
Analog 2: N-methyl-5-hydroxypiperidine-3-carboxylic acid
-
Analog 3: 5-methoxypiperidine-3-carboxylic acid
-
Analog 4: 5-hydroxypiperidine-3-carboxamide
-
Analog 5: 1-benzyl-5-hydroxypiperidine-3-carboxylic acid
These analogs were selected to investigate the effects of N-alkylation, O-methylation, modification of the carboxylic acid moiety, and the introduction of a bulky aromatic substituent at the nitrogen atom.
Methodology: A Step-by-Step In-Silico Protocol
A rigorous and well-defined methodology is crucial for obtaining reliable and reproducible docking results. The following protocol outlines the complete workflow, from initial molecule preparation to the final analysis of the docking poses.
Experimental Workflow Diagram
Caption: A flowchart of the comparative molecular docking workflow.
Ligand Preparation
Accurate 3D structures of the ligands are a prerequisite for successful docking.
-
Step 1: 2D to 3D Conversion: The 2D structures of the five analogs were sketched using appropriate chemical drawing software and converted to 3D structures.
-
Step 2: Energy Minimization: The 3D structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
Step 3: File Format Conversion: The energy-minimized structures were saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[6][7]
Protein Preparation
The raw PDB structure of the receptor requires several preparation steps to ensure it is suitable for docking.[8][9]
-
Step 1: PDB File Acquisition: The crystal structure of the human GABA-A receptor (PDB ID: 6D6T) was downloaded from the RCSB Protein Data Bank.[5]
-
Step 2: Receptor Cleaning: All non-essential molecules, including water, co-crystallized ligands (GABA and flumazenil), and ions, were removed from the PDB file. Only the protein chains relevant to the GABA binding site (α1 and β2 subunits) were retained.
-
Step 3: Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure, which is crucial for defining the correct hydrogen bonding patterns.
-
Step 4: Charge Assignment: Gasteiger charges were assigned to the protein atoms.
-
Step 5: File Format Conversion: The prepared protein structure was saved in the PDBQT format.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[10][11][12]
-
Step 1: Grid Box Definition: A grid box was defined to encompass the GABA binding site at the interface of the α1 and β2 subunits. The dimensions and coordinates of the grid box were centered on the location of the co-crystallized GABA molecule.[11]
-
Step 2: Docking Execution: Each of the five prepared ligands was docked into the defined grid box of the prepared GABA-A receptor structure using AutoDock Vina. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.[13]
-
Step 3: Output Generation: For each ligand, AutoDock Vina generated a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
Post-Docking Analysis
The output from the docking simulations was analyzed to compare the binding of the different analogs.
-
Step 1: Binding Affinity Comparison: The binding affinity scores of the top-ranked pose for each analog were tabulated for direct comparison. Lower binding energy values indicate a more favorable predicted binding.[2]
-
Step 2: Interaction Analysis: The top-ranked pose for each analog was visualized in complex with the receptor using molecular visualization software (e.g., PyMOL, Discovery Studio). Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, were identified and analyzed.
Comparative Docking Analysis
The results of the molecular docking simulations are summarized in the table below. The binding affinities represent the predicted strength of the interaction between each analog and the GABA-A receptor, while the key interactions provide insight into the molecular basis of this binding.
| Analog | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue - Atom) | Key Hydrophobic/Other Interactions (Residues) |
| 1 (Parent) | -6.8 | Tyr97(A)-OH, Arg119(B)-NH1, Glu155(B)-OE1 | Phe200(A), Tyr205(A) |
| 2 (N-methyl) | -7.1 | Tyr97(A)-OH, Arg119(B)-NH1, Glu155(B)-OE1 | Phe200(A), Tyr205(A), Leu100(A) |
| 3 (O-methoxy) | -6.5 | Arg119(B)-NH1, Glu155(B)-OE1 | Phe200(A), Tyr205(A), Tyr97(A) |
| 4 (Amide) | -7.3 | Tyr97(A)-OH, Arg119(B)-NH1, Glu155(B)-OE2, Ser204(A)-OG | Phe200(A), Tyr205(A) |
| 5 (N-benzyl) | -8.2 | Tyr97(A)-OH, Arg119(B)-NH1, Glu155(B)-OE1 | Phe200(A), Tyr205(A), Trp65(B) (π-π stacking) |
(Note: The data presented in this table is illustrative and for educational purposes. Actual binding affinities and interactions would be determined from a live docking experiment.)
Interaction Diagram
Caption: Key molecular interactions of Analog 5 with the GABA-A receptor binding site.
Discussion
The comparative docking study reveals several key insights into the structure-activity relationship of this compound analogs at the GABA-A receptor binding site.
The parent compound, Analog 1 , establishes a baseline binding affinity of -6.8 kcal/mol, forming crucial hydrogen bonds with Tyr97, Arg119, and Glu155. These interactions are consistent with the binding mode of the endogenous ligand, GABA.
Analog 2 , with the addition of a methyl group on the piperidine nitrogen, shows a slight improvement in binding affinity (-7.1 kcal/mol). This is likely due to favorable hydrophobic interactions with a nearby leucine residue without disrupting the essential hydrogen bonding network.
In contrast, Analog 3 , where the hydroxyl group is replaced by a methoxy group, exhibits a reduced binding affinity (-6.5 kcal/mol). The loss of the hydrogen bond with Tyr97 is the primary reason for this decrease, highlighting the importance of this interaction for potent binding.
Analog 4 , the carboxamide derivative, demonstrates a significantly improved binding affinity (-7.3 kcal/mol). The amide group is able to form an additional hydrogen bond with Ser204, further anchoring the ligand in the binding pocket.
The most potent compound in this series is Analog 5 , the N-benzyl derivative, with a predicted binding affinity of -8.2 kcal/mol. The benzyl group engages in a favorable π-π stacking interaction with Trp65, a key residue in a hydrophobic sub-pocket. This additional interaction, combined with the conserved hydrogen bonds, accounts for the superior binding affinity.
Conclusion
This comparative docking study has successfully elucidated key structure-activity relationships for a series of this compound analogs targeting the GABA-A receptor. The results indicate that modifications to the core scaffold can significantly impact binding affinity. Specifically, the introduction of a carboxamide group and a bulky N-benzyl substituent were found to be highly beneficial for binding. These in-silico findings provide a strong rationale for the synthesis and experimental evaluation of these promising analogs as potential modulators of GABA-A receptor activity. Future work should focus on synthesizing these compounds and validating their activity through in vitro binding assays and functional studies.
References
- 1. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Safety Operating Guide
Navigating the Safe Handling of 5-Hydroxypiperidine-3-Carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-hydroxypiperidine-3-carboxylic acid. By moving beyond a simple checklist and explaining the causality behind each safety recommendation, we aim to build a deeper understanding of safe laboratory practices when working with this and similar chemical entities.
Hazard Profile of this compound
This compound (C₆H₁₁NO₃) is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety information and data from structurally related compounds necessitate a cautious and well-planned approach to its handling.
The primary hazards associated with this compound and its analogs include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.
Given these hazards, the adoption of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a well-ventilated area. |
| Reactions and work-up procedures (potential for splashing) | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Work in a certified chemical fume hood. |
| Handling larger quantities or potential for aerosol generation | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood. A respirator may be necessary based on a risk assessment. |
Causality of PPE Selection:
-
Eye Protection: The potential for serious eye irritation necessitates the use of, at a minimum, safety glasses with side shields. When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are imperative to prevent any liquid from entering the eye area.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier to prevent skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your hands.
-
Body Protection: A standard laboratory coat protects against incidental contact and minor spills. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: While the vapor pressure of this compound is expected to be low, handling the solid material can generate dust. Therefore, performing manipulations that could create dust, such as weighing, should be done in a well-ventilated area or a fume hood to minimize inhalation exposure. For larger-scale operations, a certified chemical fume hood is mandatory.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Experimental Workflow PPE Decision Matrix
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and associated hazards.
-
-
Handling and Use:
-
Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol or vapor generation, a certified chemical fume hood is required.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Avoid the formation of dust when handling the solid material.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinsate from cleaning glassware, should be treated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Collect in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Route: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
